trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWFFHIZJDOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002939 | |
| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87144-93-2, 82832-72-2 | |
| Record name | 4′-Propyl[1,1′-bicyclohexyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87144-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-propyl-, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS: 82832-72-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a key organic intermediate primarily utilized in the synthesis of high-performance liquid crystal materials.[1][2] Its rigid bicyclohexyl core structure, combined with the terminal propyl and hydroxyl groups, provides a molecular architecture that is fundamental to creating the mesogenic properties required for advanced display technologies.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methodologies, safety data, and its role in the fabrication of liquid crystal displays. While this compound is not associated with biological signaling pathways, a logical workflow of its synthesis and application is presented.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below. It is typically a white to pale yellow crystalline powder or solid.[4][5][6] Purity levels for commercial grades are generally high, often exceeding 98-99.5% as determined by gas chromatography.[4][7]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 82832-72-2 | [4][8] |
| Molecular Formula | C15H28O | [8] |
| Molecular Weight | 224.38 g/mol | [8] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Melting Point | 122.0 - 126.0 °C | [4] |
| Purity (GC) | >98.0% | [4] |
Table 2: Spectroscopic Data (Predicted/Typical)
| Technique | Data |
| ¹H NMR | Due to the trans-diaxial arrangement of the protons on the cyclohexane rings, complex multiplets are expected in the aliphatic region (δ 0.8-2.0 ppm). The proton attached to the carbon bearing the hydroxyl group would likely appear as a multiplet around δ 3.5-4.0 ppm. |
| ¹³C NMR | Signals for the propyl group carbons would be expected at the higher field (upfield), while the carbons of the cyclohexane rings would appear in the range of δ 25-45 ppm. The carbon atom attached to the hydroxyl group would be deshielded and appear further downfield, typically in the range of δ 65-75 ppm. |
| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations of the cyclohexane and propyl groups would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would be expected around 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z = 224. Fragmentation would likely involve the loss of water (M-18) and cleavage of the propyl group or the bicyclohexyl ring system. |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been described, primarily in patent literature. Below are generalized experimental protocols based on these descriptions.
Method 1: Catalytic Hydrogenation of an Aromatic Precursor
This method involves a multi-step synthesis starting from biphenyl.[9]
Experimental Protocol:
-
Friedel-Crafts Acylation: Biphenyl is acylated with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group.
-
Friedel-Crafts Alkylation: The acylated biphenyl is then alkylated.
-
Reduction: The resulting ketone is reduced to the corresponding alkyl biphenyl.
-
Oxidation and Acidification: The alkyl biphenyl is oxidized and then acidified to yield a 4-(4'-alkylphenyl)phenol.
-
Catalytic Hydrogenation: The phenolic derivative is hydrogenated under high pressure using a catalyst such as Raney Nickel or Palladium on carbon to reduce the aromatic rings to cyclohexane rings, yielding the final product. The reaction is typically carried out in a solvent like ethanol.[9]
Method 2: Reduction of a Carboxylic Acid Derivative
This approach starts from a carboxylic acid precursor.[10]
Experimental Protocol:
-
Reduction of Carboxylic Acid: trans-4-(trans-4'-alkyl cyclohexyl) cyclohexyl carboxylic acid is reduced using a borohydride reagent (e.g., sodium borohydride) to form the corresponding alcohol, trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanemethanol.[10]
-
Further synthetic steps would be required to convert the hydroxymethyl group to a hydroxyl group directly on the cyclohexane ring.
Role in Liquid Crystal Displays (LCDs)
This compound is a crucial building block in the synthesis of more complex liquid crystal molecules.[1][2] Its rigid, rod-like structure contributes to the formation of the liquid crystalline phase (mesophase), which is an intermediate state of matter between a crystalline solid and an isotropic liquid.[1][11] The hydroxyl group provides a reactive site for further chemical modifications, allowing for the attachment of other molecular fragments to tailor the final properties of the liquid crystal, such as its clearing point, viscosity, and dielectric anisotropy.[2]
Logical Workflow: From Synthesis to Application
Given the absence of this compound in biological signaling, the following diagram illustrates the logical workflow from its synthesis to its application as a liquid crystal intermediate.
Caption: Synthesis and application workflow of this compound.
Safety and Handling
This compound requires careful handling in a well-ventilated area.[5] Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be used.[5] It should be stored in a cool, dark place away from oxidizing agents.[5] In case of fire, dry chemical, foam, water spray, or carbon dioxide extinguishers are suitable.[5]
Table 3: Hazard Information
| Hazard | Description | Source(s) |
| GHS Pictogram | Irritant | [5] |
| Hazard Statements | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [5] |
Conclusion
This compound is a specialized chemical intermediate with a well-defined role in the field of materials science, particularly in the production of liquid crystals for display technologies. Its synthesis involves multi-step chemical processes, and its high purity is critical for its application. While devoid of any known biological activity or role in signaling pathways, its contribution to the advancement of electronic displays is significant. This guide provides a foundational understanding of its key technical aspects for researchers and professionals in relevant fields.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 82832-72-2 | TCI AMERICA [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. labproinc.com [labproinc.com]
- 7. Trans-4-(trans-4-propylcyclohexyl)cyclohexanol_Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 8. 82832-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 10. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol chemical and physical properties
An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Authored by: Gemini
Publication Date: December 29, 2025
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No. 82832-72-2). Primarily utilized as a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals, this compound's unique molecular structure imparts desirable properties such as thermal stability and specific mesomorphic behavior. This document consolidates available data on its physicochemical characteristics, outlines experimental methodologies for its analysis and synthesis, and employs visualizations to illustrate key processes and relationships for researchers, scientists, and professionals in material science and organic chemistry.
Introduction
This compound is a specialized organic compound recognized for its role as a fundamental building block in the field of material science.[1] Its rigid bicyclohexyl core, combined with a flexible propyl chain and a polar hydroxyl group, provides a unique molecular architecture. This structure is particularly advantageous for the synthesis of liquid crystals, where it influences critical performance characteristics like contrast ratios, response times, and viewing angles in electronic displays.[1] Beyond liquid crystals, its robust structure makes it a valuable intermediate for various advanced materials where thermal stability and specific optical properties are required.[1] This guide serves as a technical resource, summarizing the core properties and experimental knowledge base for this compound.
Chemical and Physical Properties
The properties of this compound are well-documented across various chemical suppliers and databases. The compound is a white, solid material at room temperature, a characteristic that, along with its high purity, is essential for its applications.[1][2]
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 82832-72-2 | [1][2][3] |
| Molecular Formula | C₁₅H₂₈O | [2][3][4] |
| Molecular Weight | 224.38 g/mol | [3][4] |
| Appearance | White solid; White to light yellow powder/crystal | [1][2] |
| Synonyms | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-ol; [1,1′-Bicyclohexyl]-4-ol, 4′-propyl-, (trans,trans)-; 3HHE | [3][4] |
| InChIKey | DFXWFFHIZJDOFZ-KTSLABGINA-N | [3] |
| Purity | >97% (GC); >98.0% (GC) | [1][2] |
Physicochemical Data
| Property | Value | Conditions | Reference(s) |
| Melting Point | 124 °C | Not specified | [2][4] |
| 122.0 to 126.0 °C | Not specified | ||
| Boiling Point | 317.6 °C | at 760 mmHg | [3][5] |
| Density | 0.944 g/cm³ | Not specified | [3][5] |
| Flash Point | 133.5 °C | Not specified | [3][5] |
| Refractive Index | 1.491 | Not specified | [3][5] |
| Polar Surface Area (PSA) | 20.2 Ų | [3] | |
| LogP (XLogP3) | 5.1 | [3] |
Experimental Protocols
Detailed experimental protocols for this specific compound are not widely published in academic literature. However, information from technical data sheets and related syntheses allows for the description of standard methodologies.
Purity Determination by Gas Chromatography (GC)
The purity of this compound is consistently reported as being determined by Gas Chromatography (GC).[1][2] While the exact parameters for this specific compound are not provided, a standard protocol for a structurally similar analyte, 4-propylcyclohexanol, can be adapted.
-
Instrumentation: Agilent 7820 Gas Chromatograph (or equivalent) equipped with a Flame Ionization Detector (FID).[6]
-
Column: HP-5 capillary column (30 m × 0.25 mm × 0.25 μm) or similar non-polar column suitable for separating cyclic alcohols.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Injector and Detector Temperature: Typically set 20-50 °C higher than the maximum oven temperature (e.g., 280-300 °C).
-
Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) before injection.
Synthesis Pathway
A novel synthesis for the aldehyde precursor of this alcohol has been described, which can be logically extended to the synthesis of the final alcohol product. The process begins with the corresponding carboxylic acid.
The proposed multi-step synthesis involves:
-
Acylation: The starting material, cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid, is converted to its carbonyl chloride derivative.[7]
-
Hydrogenation (Rosenmund Reduction): The carbonyl chloride is then hydrogenated in the presence of a palladium on calcium carbonate (Pd/CaCO₃) catalyst to yield the aldehyde.[7]
-
Isomerization: The resulting cis/trans aldehyde mixture is isomerized using a base like potassium hydroxide (KOH) in methanol and dichloromethane to yield the desired trans-isomer.[7]
-
Reduction (Final Step): The purified trans-aldehyde would then be reduced to the target alcohol, this compound, using a standard reducing agent such as sodium borohydride (NaBH₄).
The workflow for this synthesis is visualized below.
Caption: Proposed synthesis workflow for this compound.
Applications and Structure-Property Relationships
The primary application of this compound is as an intermediate for liquid crystals.[1] Its molecular structure is directly responsible for its utility in this domain. There is no significant evidence in the public domain to suggest its use in drug development or other biological applications.
The key structural features and their influence on the material's properties are outlined below.
Caption: Relationship between molecular structure, properties, and application.
Safety and Handling
According to GHS classifications, the compound may cause long-lasting harmful effects to aquatic life (H413).[3] Therefore, release to the environment should be avoided (P273).[3] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn during handling. The material should be disposed of at an appropriate treatment and disposal facility in accordance with local regulations.[3] Storage in a cool, dark place is recommended.
Conclusion
This compound is a well-characterized compound with a specific and critical role in material science, particularly as a precursor to liquid crystals. Its chemical and physical properties, stemming directly from its unique bicyclohexyl structure, are well-suited for creating materials that require high purity and thermal stability. While detailed academic studies on its reaction kinetics or advanced characterization are sparse, the available data provides a solid foundation for its application in organic synthesis and materials research. This guide has consolidated this foundational knowledge to support the work of researchers and professionals in the field.
References
An In-depth Technical Guide on (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol. The information is intended for researchers, scientists, and drug development professionals working with this and related bicyclohexyl derivatives.
Molecular Structure and Identifiers
(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is a saturated bicyclic alcohol. The 'trans,trans' designation refers to the stereochemistry at the 1, 1', 4, and 4' positions of the bicyclohexyl ring system, indicating that the substituents are on opposite sides of the respective rings, leading to a more linear and rigid molecular structure.
Below is a 2D representation of the molecular structure:
Caption: 2D Molecular Structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 82832-72-2 |
| Molecular Formula | C₁₅H₂₈O |
| SMILES | CCC[C@H]1CC--INVALID-LINK--CC2">C@HCC1 |
| InChI | InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3/t12-,13-,14-,15- |
Physicochemical Properties
Publicly available data on the physicochemical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is limited. The following table summarizes the available information.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molar Mass | 224.38 g/mol | Calculated |
| Density | 0.944 ± 0.06 g/cm³ | Predicted |
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (δ 0.8-2.0 ppm) due to the numerous overlapping signals from the cyclohexyl protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.0 ppm. The propyl group would show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the two methylene groups (CH₂).
-
¹³C NMR: The carbon NMR spectrum would show multiple signals in the aliphatic region (δ 20-50 ppm) corresponding to the carbons of the two cyclohexane rings and the propyl group. The carbon attached to the hydroxyl group would be downfield, likely in the range of δ 65-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. C-O stretching is expected around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 224. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 206 is also expected. Fragmentation of the bicyclohexyl ring system would lead to a series of characteristic peaks.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is not publicly documented. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies for similar bicyclohexyl derivatives. A common approach involves the catalytic hydrogenation of a corresponding biphenyl precursor.
Caption: Proposed General Synthesis Workflow
General Experimental Protocol (Hypothetical):
-
Preparation of the Catalyst: A suitable catalyst, such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂), is suspended in a solvent like ethanol or acetic acid in a high-pressure hydrogenation vessel.
-
Reaction Setup: The starting material, 4'-Propyl-[1,1'-biphenyl]-4-ol, is dissolved in the same solvent and added to the vessel.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under elevated hydrogen pressure (e.g., 50-100 atm) and temperature (e.g., 100-150 °C) for a sufficient period (typically several hours to days) to ensure complete saturation of both aromatic rings.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product, a mixture of stereoisomers, is purified by column chromatography or recrystallization to isolate the desired (trans,trans) isomer.
Note: The specific reaction conditions, including catalyst choice, solvent, temperature, pressure, and reaction time, would need to be optimized to maximize the yield and stereoselectivity for the (trans,trans) isomer.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or any associated signaling pathways for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol. Research into the biological effects of this specific compound appears to be limited.
Applications
Given its rigid, elongated structure, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol and its derivatives are likely to be of interest in the field of materials science, particularly in the development of liquid crystals. The bicyclohexyl core is a common motif in liquid crystal molecules due to its ability to promote the formation of mesophases. The terminal propyl and hydroxyl groups can be further modified to tune the liquid crystalline properties.
Conclusion
(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is a well-defined chemical entity with potential applications in materials science. However, a comprehensive understanding of its properties is hampered by the scarcity of publicly available experimental data. Further research is needed to fully characterize its spectroscopic properties, develop optimized synthetic protocols, and explore its potential biological activities. This guide provides a summary of the currently known information and a framework for future investigations into this compound.
A Technical Guide to the Spectroscopic Characterization of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for trans-4-(trans-4-propylcyclohexyl)cyclohexanol (CAS No: 82832-72-2). Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles and analyzes data from closely related analogs to predict its characteristic spectroscopic features. This approach allows for a robust estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | 1.0 - 3.0 | Broad Singlet | Chemical shift is dependent on concentration and solvent. |
| CH-OH | 3.4 - 4.0 | Multiplet | The axial proton is expected to be a broad multiplet. |
| Cyclohexyl CH | 0.8 - 2.0 | Multiplets | Complex overlapping signals from the two cyclohexyl rings. |
| Propyl CH₂ | 1.2 - 1.4 | Multiplet | |
| Propyl CH₃ | 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C-OH | 68 - 72 | |
| Cyclohexyl CH | 25 - 45 | Multiple overlapping signals are expected. |
| Propyl CH₂ | ~20, ~38 | |
| Propyl CH₃ | ~14 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Broadness is due to hydrogen bonding. |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | |
| C-O Stretch | 1000 - 1260 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data
| Fragmentation | Predicted m/z | Notes |
| [M]+ | 224 | Molecular ion peak. |
| [M-H₂O]+ | 206 | Loss of water is a common fragmentation for alcohols. |
| Further Fragmentation | Various | Complex fragmentation pattern of the bicyclohexylpropyl skeleton. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually collected over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document collates available data on its chemical and physical properties, safety information, and handling procedures. Due to a notable lack of specific experimental toxicological data for this compound, this guide also highlights data gaps to inform future research and safety assessments.
Chemical Identification and Properties
This compound is a bicyclic organic compound notable for its use as a building block in the manufacture of liquid crystals, contributing to their desired mesomorphic properties.[1] Its specific stereochemistry is crucial for the performance of the final materials.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 82832-72-2[2][3] |
| Molecular Formula | C₁₅H₂₈O[2][] |
| Molecular Weight | 224.38 g/mol [] |
| Synonyms | (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol, 4-(4-propylcyclohexyl)cyclohexan-1-ol[] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to pale yellow powder or solid[2][] |
| Melting Point | 122.0 to 126.0 °C[3] |
| Boiling Point | 317.6°C at 760 mmHg |
| Density | 0.944 g/cm³ |
| Purity | >98% (by GC)[2][3] |
Hazard Identification and Safety
The available safety data for this compound is limited. The primary identified hazard relates to its potential environmental impact.
Hazard Statement:
-
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statement:
-
P273: Avoid release to the environment.
A comprehensive toxicological profile for this compound is not available in the public domain. Most safety data sheets indicate "No data available" for key endpoints such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[5]
References
Solubility Profile of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of liquid crystals and other advanced materials. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the compound's molecular structure and offers a detailed, generalized experimental protocol for its determination in common laboratory solvents. This guide is intended to be a valuable resource for researchers and professionals working with this and structurally similar compounds, enabling them to design and execute solubility studies effectively.
Introduction
This compound (CAS No. 82832-72-2) is a white, solid organic compound with a molecular weight of 224.39 g/mol . Its structure, consisting of two cyclohexane rings in a trans configuration with a propyl group and a hydroxyl group, imparts a largely non-polar character to the molecule. This hydrophobicity is a defining feature of its physical properties and is crucial for its application in the manufacturing of liquid crystals. Understanding the solubility of this compound in various solvents is essential for its synthesis, purification, and formulation in various applications.
Expected Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to exhibit low solubility in polar solvents such as water and higher solubility in non-polar and weakly polar organic solvents. The presence of the hydroxyl (-OH) group provides a site for hydrogen bonding, which may allow for limited solubility in some polar aprotic solvents. However, the large, non-polar bicyclohexylpropyl backbone is the dominant structural feature, suggesting that the compound will be most soluble in solvents with low polarity.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Polar Protic Solvents | |||||
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Polar Aprotic Solvents | |||||
| Acetone | |||||
| Tetrahydrofuran (THF) | |||||
| Dichloromethane (DCM) | |||||
| Non-Polar Solvents | |||||
| Hexane | |||||
| Toluene | |||||
| Diethyl Ether |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted "flask method" for determining the solubility of substances.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial or flask. The excess solid should be clearly visible.
-
Seal the container tightly to prevent solvent evaporation.
-
Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can determine the time required to achieve saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter for organic solvents).
-
Dilute the collected sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
4.3. Experimental Workflow Diagram
Physicochemical Properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of the chemical compound trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. The information herein is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these key physical properties.
Compound Identification
-
Chemical Name: this compound
-
Molecular Formula: C₁₅H₂₈O
-
Molecular Weight: 224.38 g/mol
Physicochemical Data
The melting and boiling points are critical parameters in the characterization of a chemical substance, influencing its storage, handling, and application. The available data for this compound is summarized below.
| Property | Value | Conditions |
| Melting Point | 124 °C | Not specified |
| Boiling Point | 317.6 °C | at 760 mmHg |
Note: One source indicates the boiling point is a predicted value with a range of ± 10.0 °C.[5] A safety data sheet for the compound stated "No data available" for the boiling point.
Experimental Protocols
The following are generalized, standardized protocols for the determination of melting and boiling points, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Melting Point Determination (Capillary Method)
This method is based on the principle of visually observing the phase transition of a substance from solid to liquid as it is heated. The capillary method is a widely accepted standard technique.[6][7]
Apparatus:
-
Melting point apparatus with a heated block or bath
-
Calibrated thermometer or temperature sensor
-
Glass capillary tubes (thin-walled)
-
Mortar and pestle (for sample preparation)
Procedure:
-
Sample Preparation: The sample should be thoroughly dried and, if necessary, ground to a fine powder.[8]
-
Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube, which is then tapped gently to compact the sample at the bottom.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.
-
For an accurate measurement, the determination is repeated with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination (Ebulliometer Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The ebulliometer method is a standard technique for this determination.
Apparatus:
-
Ebulliometer (a device specifically designed for boiling point measurement)
-
Calibrated thermometer or temperature sensor
-
Heating mantle or other suitable heat source
Procedure:
-
Apparatus Setup: The liquid sample is placed in the ebulliometer.
-
Heating: The sample is heated, and the temperature is monitored.
-
Equilibrium: The temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature remains constant during boiling) is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded at the time of the measurement, and the boiling point can be corrected to standard atmospheric pressure (760 mmHg) if necessary.
Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the determination and verification of the physicochemical properties of a chemical compound.
Caption: A logical workflow for the characterization of a chemical compound's physicochemical properties.
References
An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
This technical guide provides a comprehensive overview of trans-4-(trans-4-propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and characterization.
Physicochemical Properties
This compound is a white crystalline solid or a colorless transparent liquid, depending on its purity and the ambient temperature.[1][2] Its core structure, consisting of two trans-substituted cyclohexane rings, imparts a rigid and linear molecular geometry, which is a crucial characteristic for its application in liquid crystal technologies.[3]
Below is a summary of its key physicochemical properties compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 82832-72-2 | [1][2] |
| Molecular Formula | C₁₅H₂₈O | [2] |
| Molecular Weight | 224.39 g/mol | [2] |
| Appearance | White to light yellow powder/crystal or colorless transparent liquid | [1][3] |
| Purity | ≥98.0% (GC) to ≥99.50% | [1][2][3] |
| Melting Point | 122.0 to 126.0 °C | [3] |
Synthesis and Experimental Protocols
An alternative, multi-step synthesis starting from biphenyl has also been described, which results in a cis/trans mixture of 4-(4'-propylcyclohexyl)cyclohexanol that requires further purification.[5]
Proposed Experimental Protocol: Stereoselective Reduction of 4-(trans-4-propylcyclohexyl)cyclohexanone
This proposed protocol is based on the highly selective reduction of 4-substituted cyclohexanones to their corresponding trans-alcohols using a reducing agent like lithium aluminum hydride (LiAlH₄).[4]
Materials:
-
4-(trans-4-propylcyclohexyl)cyclohexanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (10% aqueous solution)
-
Anhydrous magnesium sulfate
-
Petroleum ether (or other suitable recrystallization solvent)
Procedure:
-
Reaction Setup: A solution of 4-(trans-4-propylcyclohexyl)cyclohexanone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reduction: A solution of lithium aluminum hydride in anhydrous diethyl ether is carefully added dropwise to the ketone solution while maintaining a gentle reflux. The reaction mixture is then refluxed for an additional 2-3 hours to ensure complete reduction.
-
Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential addition of water and a 10% aqueous solution of sulfuric acid.
-
Extraction: The ethereal layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined organic extracts are washed with water until neutral.
-
Drying and Solvent Removal: The combined ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pure this compound.[4]
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 70-90%.
Synthesis Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexyl protons. Key diagnostic signals would include the proton on the carbon bearing the hydroxyl group and the terminal methyl protons of the propyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~3.5 - 3.6 | m | CH-OH | The proton on the carbon attached to the hydroxyl group is expected to be deshielded. |
| ~0.8 - 2.0 | m | Cyclohexyl and Propyl CH, CH₂ | The numerous protons on the two cyclohexane rings and the propyl chain will result in a complex multiplet in the upfield region. |
| ~0.9 | t | -CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain is expected to appear as a triplet. |
| Variable | s (broad) | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
Predicted IR Spectral Data
The IR spectrum will be dominated by C-H stretching and bending vibrations. The key diagnostic peak will be the O-H stretch from the alcohol functional group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3600 - 3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group in an alcohol. |
| ~2960 - 2850 | Strong | C-H stretch | Aliphatic C-H stretching from the cyclohexane and propyl groups. |
| ~1450 | Medium | C-H bend | Aliphatic C-H bending vibrations. |
| ~1100 - 1000 | Medium | C-O stretch | Characteristic of the C-O single bond in a secondary alcohol. |
Rationale for Predicted Spectroscopic Data
Caption: Derivation of predicted spectroscopic data from known analogues.
Applications
The primary application of this compound is as a crucial building block in the synthesis of liquid crystal monomers.[1][3] The rigid dicyclohexyl core and the terminal propyl and hydroxyl groups allow for further chemical modification to produce molecules with specific mesomorphic properties required for advanced liquid crystal displays (LCDs).[3] Its incorporation into liquid crystal mixtures can influence key performance characteristics such as clearing point, viscosity, and dielectric anisotropy.
Conclusion
This compound is a well-defined chemical entity with significant importance in the field of material science, particularly for the development of liquid crystals. While detailed experimental protocols and specific spectroscopic data are not widely published, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthesis via stereoselective reduction of the corresponding ketone offers a viable route for its preparation. Further empirical studies are warranted to fully characterize this compound and optimize its synthesis for various applications.
References
- 1. Trans-4-(trans-4-propylcyclohexyl)cyclohexanol_Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 82832-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
Navigating the Supply and Synthesis of a Key Medicinal Chemistry Scaffold: A Technical Guide to High-Purity trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
For researchers, scientists, and drug development professionals, the procurement of high-purity, structurally precise building blocks is a critical starting point for innovation. Among the scaffolds gaining traction in medicinal chemistry is the bicyclohexyl motif, valued for its rigid, three-dimensional structure that can serve as a non-aromatic bioisostere for phenyl rings, potentially improving physicochemical properties of drug candidates. This in-depth guide focuses on a key exemplar of this class, trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, providing a comprehensive overview of its commercial availability, detailed synthetic protocols, and its broader context within drug discovery.
The bicyclohexyl core offers a distinct advantage in drug design by providing a saturated, lipophilic scaffold that can orient substituents in well-defined spatial arrangements. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, moving away from flat, aromatic structures can improve metabolic stability and reduce potential toxicity associated with aromatic moieties.
Commercial Availability of High-Purity this compound
A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from various commercial vendors to facilitate procurement.
| Supplier | Product Number | Purity | Available Quantities | CAS Number | Additional Notes |
| TCI America | P2434 | >98.0% (GC)[1] | 1g, 5g[1] | 82832-72-2[1] | White to light yellow powder/crystal.[1] |
| Yantai Xianhua Technology Group | - | ≥99.50% | Inquiry | 82832-72-2 | Colorless transparent liquid; also noted as a liquid crystal monomer. |
| NINGBO INNO PHARMCHEM CO.,LTD. | - | >97% (GC)[2] | Inquiry | 82832-72-2[2] | White solid appearance.[2] |
| BOC Sciences | 82832-72-2 | >98% by GC | Inquiry | 82832-72-2 | White to pale yellow powder. |
| Global Suppliers (via ChemicalBook) | - | Varies | Varies | 82832-72-2[3] | A comprehensive list of global suppliers is available.[3] |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. The following protocol is a composite based on patented synthetic routes and established chemical transformations, providing a detailed methodology for laboratory-scale preparation.
I. Synthesis of 4-(4'-Propylcyclohexyl)cyclohexanone
This synthesis can be approached via the hydrogenation of a biphenyl precursor followed by oxidation.
Step 1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add biphenyl.
-
Cool the mixture in an ice bath and slowly add propionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it over ice and hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-propionylbiphenyl.
Step 2: Catalytic Hydrogenation of 4-Propionylbiphenyl
-
In a high-pressure reactor, dissolve the 4-propionylbiphenyl in a suitable solvent such as ethanol or a mixture of toluene and ethanol.
-
Add a hydrogenation catalyst, for example, Raney Nickel or Rhodium on alumina.
-
Pressurize the reactor with hydrogen gas (e.g., 8-10 MPa) and heat to a specified temperature (e.g., 100-150°C).
-
Maintain the reaction under these conditions for several hours until hydrogen uptake ceases.
-
After cooling and venting the reactor, filter off the catalyst.
-
Concentrate the filtrate to obtain the crude 4-(4'-propylcyclohexyl)cyclohexanol.
Step 3: Oxidation to 4-(4'-Propylcyclohexyl)cyclohexanone
-
Dissolve the crude 4-(4'-propylcyclohexyl)cyclohexanol in a suitable solvent like N-methylpyrrolidinone.
-
Add a catalytic system, for instance, sodium tungstate dihydrate and phosphotungstic acid.
-
Slowly add hydrogen peroxide as the oxidant.
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, the product can be isolated by extraction and purified by chromatography or recrystallization to yield 4-(4'-propylcyclohexyl)cyclohexanone.
II. Stereoselective Reduction to this compound
The final step involves the reduction of the ketone to the desired trans-alcohol.
-
Dissolve the 4-(4'-propylcyclohexyl)cyclohexanone in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran.
-
To achieve high stereoselectivity for the trans isomer, a "mixed hydride" reagent can be prepared by reacting lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) in ether.
-
Slowly add the ketone solution to the stirred "mixed hydride" solution, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.
-
Cool the reaction in an ice bath and carefully quench by the sequential addition of water and then a dilute acid (e.g., 10% sulfuric acid).
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) to yield high-purity this compound.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key stages in the synthesis of this compound.
The Role of Bicyclohexyl Scaffolds in Drug Discovery
While this compound may not have a directly reported biological activity in the public domain, its core structure is of significant interest to medicinal chemists. The cyclohexyl fragment is a prevalent motif in both natural and synthetic drugs. It can serve as a bioisostere for other chemical groups, such as a t-butyl group or a phenyl ring, offering a three-dimensional structure that can enhance interactions with protein binding pockets.
The rigid nature of the bicyclohexyl system, compared to a more flexible alkyl chain, reduces the entropic penalty upon binding to a target, which can lead to improved affinity. This conformational restriction is a well-established strategy in medicinal chemistry to enhance potency and selectivity.[4] For instance, compounds containing cyclohexyl substituents have been investigated for anti-inflammatory activity.[5]
The utility of such scaffolds lies in their role as building blocks. The hydroxyl group on this compound provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores. This enables the exploration of the surrounding chemical space and the optimization of interactions with a biological target. The propyl group provides a lipophilic tail that can be tailored to fit into hydrophobic pockets of a protein.
References
- 1. This compound | 82832-72-2 | TCI AMERICA [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. 82832-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexyl analogues of some antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted thermochemical properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. Due to the limited availability of specific experimental data for this compound, this guide also outlines detailed, generalized experimental protocols for the determination of key thermochemical parameters. This information is intended to support research, development, and application of this and structurally related compounds.
Physicochemical Properties
A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various physical states and for designing experimental procedures.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O | [1][2] |
| Molecular Weight | 224.38 g/mol | [1][2] |
| CAS Number | 82832-72-2 | [1][2] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 122.0 - 126.0 °C | [2][3] |
| Boiling Point (Predicted) | 317.6 ± 10.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 0.944 ± 0.06 g/cm³ | [1][4] |
| Flash Point | 133.5 °C | [1] |
| Refractive Index | 1.491 | [1] |
| Purity | >98.0% (GC) | [2][3] |
Thermochemical Properties
Table 2: Thermochemical Data for Bicyclohexyl (CAS 92-51-3)
| Property | Value | Units | Source |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -7593.1 | kJ/mol | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -239.3 | kJ/mol | [4] |
| Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid) | -292.8 | kJ/mol | [4] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 53.5 | kJ/mol | [4] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 6.78 | kJ/mol | [4] |
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Workflow:
References
Unveiling the Structural Potential of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical and structural properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document provides a detailed overview of its known properties, a plausible synthesis route, and a standardized methodology for its potential crystallographic analysis.
Compound Properties
This compound is a bifunctional organic compound notable for its rigid bicyclohexyl core. This structural motif is of significant interest in materials science, particularly in the development of liquid crystals, and potentially as a scaffold in medicinal chemistry. A summary of its known physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 82832-72-2 |
| Molecular Formula | C₁₅H₂₈O |
| Molecular Weight | 224.38 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 124 °C |
| Boiling Point (Predicted) | 317.6 ± 10.0 °C |
| Density (Predicted) | 0.944 ± 0.06 g/cm³ |
| Purity (Typical) | >98.0% (GC) |
Table 1: Physical and Chemical Properties of this compound
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the stereoselective reduction of the corresponding ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone. The trans isomer of the alcohol is generally favored when using sterically hindered reducing agents or through thermodynamic control. A general protocol is outlined below.
Materials:
-
4-(trans-4-Propylcyclohexyl)cyclohexanone
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 4-(trans-4-propylcyclohexyl)cyclohexanone (1.0 eq) dissolved in anhydrous THF under an inert atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: L-Selectride® (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The bulky nature of L-Selectride® favors equatorial attack on the cyclohexanone ring, leading to the formation of the trans-alcohol.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Single-Crystal Growth for X-ray Diffraction
Obtaining a high-quality single crystal is a critical prerequisite for X-ray crystal structure determination.[1][2] Several methods can be employed for the crystallization of small organic molecules.
Methods:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at room temperature.[3]
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4]
-
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
The following is a general protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions, with no visible cracks or defects) is selected under a microscope.[5] The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6][7]
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: General workflow for crystal structure determination.
References
- 1. sptlabtech.com [sptlabtech.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Use of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Liquid Crystal Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-4-(trans-4-propylcyclohexyl)cyclohexanol is a pivotal intermediate in the synthesis of high-performance liquid crystals (LCs). Its rigid bicyclohexyl core, combined with a terminal propyl chain, provides a desirable molecular architecture for creating mesogenic materials. The hydroxyl group serves as a versatile anchor for introducing various functional groups, allowing for the fine-tuning of the resulting liquid crystal's physical and electro-optical properties. These properties, including a broad nematic range, low viscosity, and high clearing points, are critical for applications in advanced display technologies and other optoelectronic devices.[1]
This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals utilizing this compound as a key building block. The primary synthetic strategy focuses on the esterification of the hydroxyl group to form liquid crystalline esters.
Data Presentation
The mesomorphic properties of liquid crystals are highly dependent on their molecular structure. The following table summarizes the phase transition temperatures for a homologous series of 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzenes, which are structurally related to the compounds synthesized from this compound and demonstrate the effect of alkyl chain length on the mesomorphic behavior.
| Alkyl Group (n) | Melting Point (°C) | Nematic to Isotropic Transition (Clearing Point) (°C) |
| 1 | 55.0 | 65.5 |
| 2 | 42.0 | 78.0 |
| 3 | 48.0 | 80.5 |
| 4 | 34.0 | 89.0 |
| 5 | 42.5 | 92.5 |
| 6 | 30.5 | 88.5 |
| 7 | 44.5 | 92.0 |
Data is representative of a homologous series of related liquid crystals to illustrate structure-property relationships.
Experimental Protocols
The synthesis of liquid crystalline esters from this compound is typically achieved through well-established esterification methods. Below are two detailed protocols for the synthesis of a representative liquid crystal, 4-(trans-4-propylcyclohexyl)cyclohexyl 4-cyanobenzoate.
Protocol 1: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding under mild conditions.
Materials:
-
This compound
-
4-Cyanobenzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4-cyanobenzoic acid (1.1 eq) in anhydrous dichloromethane.
-
Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids are dissolved.
-
Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of DCC (1.2 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystalline ester.
Protocol 2: Mitsunobu Reaction
This reaction offers an alternative route, particularly useful for substrates that are sensitive to the conditions of other esterification methods. It proceeds with an inversion of stereochemistry at the alcohol carbon.
Materials:
-
This compound
-
4-Cyanobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-cyanobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Extraction and Washing: Dissolve the residue in DCM and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired ester.
Visualizations
Caption: Synthesis pathways for a liquid crystal.
Caption: General experimental workflow.
References
The Pivotal Role of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Advanced Liquid Crystal Formulations
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: In the landscape of materials science and optoelectronics, trans-4-(trans-4-propylcyclohexyl)cyclohexanol stands out as a critical intermediate in the synthesis of high-performance liquid crystals. Its unique molecular architecture, featuring two saturated cyclohexane rings in a trans-configuration, imparts desirable properties to liquid crystal mixtures, making it a cornerstone for the development of advanced liquid crystal displays (LCDs) and other photonic devices. This document provides a comprehensive overview of its properties, detailed protocols for its synthesis and characterization, and its application in liquid crystal formulations.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature. Its rigid bicyclohexyl core structure is fundamental to the formation of stable mesophases in liquid crystal mixtures.[1][2] The terminal propyl group provides the necessary molecular asymmetry, while the hydroxyl group serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of liquid crystal molecules with tailored properties.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 82832-72-2[1] |
| Molecular Formula | C15H28O[1] |
| Molecular Weight | 224.39 g/mol [1] |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 122.0 to 126.0 °C |
| Boiling Point | 317.6 °C at 760 mmHg[3] |
| Density | 0.944 g/cm³[3] |
| Purity | >98.0% (GC)[1] |
| Solubility | Soluble in organic solvents such as ethanol and toluene. |
Role as a Liquid Crystal Intermediate
The primary application of this compound is as a foundational building block for calamitic (rod-shaped) liquid crystals.[2] The trans-bicyclohexyl core contributes to a high clearing point, low viscosity, and good thermal and photochemical stability in the final liquid crystal mixture. These properties are crucial for the performance of LCDs, influencing parameters such as response time, contrast ratio, and viewing angle.[2]
The hydroxyl group allows for the attachment of various mesogenic cores and terminal groups through esterification or etherification reactions. This versatility enables the synthesis of liquid crystals with a wide range of dielectric anisotropies (Δε) and birefringences (Δn), which are critical for different display modes.
Caption: Role of the intermediate in LC synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is a representative synthesis based on the catalytic hydrogenation of a phenolic precursor, a common route for producing saturated bicyclohexyl compounds.
Materials:
-
4-(4'-propylphenyl)phenol
-
Rhodium on silica (Rh/SiO₂) catalyst
-
Ethanol
-
Hydrogen gas
-
High-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a high-pressure reactor, combine 4-(4'-propylphenyl)phenol, a catalytic amount of Rh/SiO₂, and ethanol as the solvent.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to approximately 5 MPa.
-
Heat the reaction mixture to 80°C while stirring.
-
Maintain these conditions for 5 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Caption: Synthesis of the target compound.
Characterization Protocols
3.2.1. Purity and Structural Confirmation:
-
Gas Chromatography (GC): Determine the purity of the synthesized compound. A purity of >98% is generally required for liquid crystal applications.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure and the trans,trans stereochemistry of the cyclohexyl rings.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups, particularly the O-H stretch of the alcohol.
3.2.2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the melting point and check for any other phase transitions.
-
Polarized Optical Microscopy (POM): While the intermediate itself is not liquid crystalline, this technique is crucial for observing the mesophases of the final liquid crystal compounds synthesized from it.
Application in Liquid Crystal Mixtures: Data and Protocols
Table 2: Representative Electro-Optical Properties of a Nematic LC Mixture Containing Bicyclohexyl Derivatives
| Property | Representative Value |
| Clearing Point (N-I Transition) | ~70-90 °C |
| Birefringence (Δn) at 589 nm, 20°C | ~0.08 - 0.12 |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | ~+3 to +8 |
| Rotational Viscosity (γ₁) at 20°C | ~80-120 mPa·s |
| Threshold Voltage (Vth) | ~1.5 - 2.5 V |
Protocol for Preparation and Characterization of a Liquid Crystal Test Mixture
Materials:
-
Synthesized liquid crystal monomer (derived from the title compound)
-
Host nematic liquid crystal mixture (e.g., a commercially available mixture with known properties)
-
Liquid crystal cell (e.g., with planar alignment layers and a defined cell gap)
-
Hot plate
-
Polarizing optical microscope with a heating stage
-
LCR meter
-
Abbe refractometer
Procedure:
-
Mixture Preparation: Accurately weigh and mix the synthesized liquid crystal monomer (e.g., 10-20 wt%) with a host nematic mixture. Heat the mixture above its clearing point to ensure homogeneity and then cool slowly.
-
Cell Filling: Fill a liquid crystal cell with the prepared mixture by capillary action at a temperature where the mixture is in its isotropic phase.
-
Clearing Point Measurement: Observe the filled cell under a polarizing optical microscope with a heating stage. The temperature at which the texture disappears upon heating and reappears upon cooling is the clearing point (nematic-isotropic transition temperature).
-
Birefringence (Δn) Measurement: Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the mixture using an Abbe refractometer. Calculate the birefringence as Δn = nₑ - nₒ.
-
Dielectric Anisotropy (Δε) Measurement: Measure the capacitance of the liquid crystal cell with the electric field applied parallel (C∥) and perpendicular (C⊥) to the director of the liquid crystal molecules using an LCR meter. Calculate the dielectric permittivities (ε∥ and ε⊥) and the dielectric anisotropy as Δε = ε∥ - ε⊥.
Caption: Conceptual diagram of LC alignment.
Conclusion
This compound is an indispensable intermediate for the synthesis of advanced liquid crystal materials. Its rigid and stable bicyclohexyl core provides a robust foundation for creating liquid crystals with desirable properties for display applications. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of this key intermediate and its derivatives, enabling researchers and developers to harness its potential in the creation of next-generation optical and electronic materials.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical modification of hydroxyl groups, a fundamental functional group in a vast array of organic molecules, including active pharmaceutical ingredients, natural products, and key synthetic intermediates. The protocols outlined below cover common and critical transformations: esterification, etherification, oxidation, and conversion to sulfonates, which are excellent leaving groups. Additionally, the Mitsunobu reaction is detailed as a powerful method for the stereochemical inversion of alcohols.
These methods are foundational in medicinal chemistry and process development for the synthesis of new chemical entities, the preparation of derivatives for structure-activity relationship (SAR) studies, and the installation of protecting groups.[1][2][3]
Esterification of Alcohols
Esterification is the reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. This functional group is a common motif in drug molecules and is often used to create prodrugs to enhance bioavailability.
1.1 Fischer Esterification
The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] It is a reversible process, and to drive the reaction towards the product, the alcohol is often used in excess as the solvent.[5][6]
Experimental Protocol: Fischer Esterification of Lauric Acid with Ethanol [6]
-
In a 5 mL conical vial, combine lauric acid (70 mg, 1 equivalent) and absolute ethanol (1.0 mL).
-
In a fume hood, carefully add acetyl chloride (30 µL) to the mixture. This will react with ethanol to generate HCl in situ as the acid catalyst.[6]
-
Immediately cap the vial and assemble a reflux condenser.
-
Heat the reaction mixture to a gentle reflux (approximately 120°C) for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture to a volume of approximately 0.3 mL.
-
The crude product can be purified by column chromatography on silica gel to yield ethyl laurate.
1.2 Steglich Esterification
For acid-sensitive substrates, the Steglich esterification offers a milder alternative, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
Table 1: Comparison of Esterification Methods
| Method | Reagents | Catalyst | Conditions | Suitability |
| Fischer | Carboxylic Acid, Alcohol | H₂SO₄ or HCl | Reflux | Simple primary and secondary alcohols[4][7] |
| Steglich | Carboxylic Acid, Alcohol, DCC | DMAP | Room Temperature | Acid-sensitive substrates[7] |
| Acyl Chloride | Alcohol, Acyl Chloride | - | Room Temperature | Vigorous reaction, produces HCl[4] |
Diagram 1: General Workflow for Fischer Esterification
Caption: Workflow for a typical Fischer esterification experiment.
Etherification of Alcohols: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or tosylate.[8][9][10]
Experimental Protocol: Williamson Ether Synthesis (General Procedure for Unactivated Alcohols) [11]
-
Suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
Slowly add a solution of the alcohol (1 equivalent) in THF to the NaH suspension and stir for 1-2 hours at 0°C to form the alkoxide.
-
Add a solution of a primary alkyl halide (1 equivalent) in THF to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with 6N HCl and extract the product with an organic solvent (e.g., dichloromethane or MTBE).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Table 2: Reagents for Williamson Ether Synthesis [9]
| Alcohol Type | Base | Alkylating Agent | Solvent |
| Phenols/Activated Alcohols | K₂CO₃, Cs₂CO₃ | Primary Alkyl Halide | Acetonitrile |
| Unactivated Alcohols | NaH, KH, LHMDS, LDA | Primary Alkyl Halide or Tosylate | THF, DMF, DMSO |
Diagram 2: Williamson Ether Synthesis Reaction Scheme
Caption: Two-step mechanism of the Williamson ether synthesis.
Oxidation of Alcohols
The oxidation of alcohols yields aldehydes, ketones, or carboxylic acids depending on the substrate and the oxidizing agent used.[12]
3.1 Oxidation of Primary Alcohols to Aldehydes
Controlled oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to carboxylic acids.[13][14]
Experimental Protocol: Oxidation with Barium Manganate [13]
-
In a round-bottom flask equipped with a reflux condenser, suspend the primary alcohol (1.0 equivalent) and barium manganate (BaMnO₄, 2-5 equivalents) in dichloromethane.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon consumption of the starting material (typically 0.5-18 hours), cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the insoluble manganese salts, washing the filter cake with dichloromethane.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude aldehyde.
-
If necessary, purify the product by column chromatography on silica gel.
3.2 Oxidation of Secondary Alcohols to Ketones
Secondary alcohols are oxidized to ketones using a variety of oxidizing agents.[12][15]
Experimental Protocol: Green Oxidation using TiO₂/H₂O₂ [16]
-
To a mixture of the secondary alcohol (1 mmol) and 30% aqueous hydrogen peroxide (H₂O₂, 1 mmol) in PEG-400 (3 mL), add nanocrystalline titanium (IV) oxide (TiO₂, 10 mol%).
-
Stir the reaction mixture at 70-75°C for 6 hours, monitoring by TLC.
-
After completion, add excess water and stir at room temperature for 2 hours.
-
If the product is a solid, it can be isolated by filtration. Otherwise, extract with an appropriate organic solvent.
Table 3: Common Oxidizing Agents for Alcohols
| Alcohol Type | Product | Reagent(s) | Notes |
| Primary | Aldehyde | PCC, PDC, DMP, Swern Oxidation, BaMnO₄[12][13] | Mild conditions to prevent over-oxidation[14] |
| Primary | Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄)[12] | Strong oxidizing conditions |
| Secondary | Ketone | Jones Reagent, PCC, PDC, Swern, TiO₂/H₂O₂[12][16] | Over-oxidation is not an issue |
| Tertiary | No Reaction | - | Lack of a hydrogen on the carbinol carbon[12] |
Conversion of Alcohols to Tosylates
Hydroxyl groups are poor leaving groups. Conversion to a sulfonate ester, such as a tosylate, transforms the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[17][18]
Experimental Protocol: Tosylation of an Alcohol [17]
-
Dissolve the alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a flask at 0°C.
-
Add triethylamine (1.5 equivalents) or pyridine, followed by p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).
-
Stir the reaction at 0°C for 4 hours, or allow it to warm to room temperature if the reaction is slow.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.
Diagram 3: Logical Flow for Activating a Hydroxyl Group
Caption: Conversion of an alcohol to a good leaving group for substitution.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, such as an ester, with inversion of stereochemistry.[19][20][21] This reaction is particularly valuable in natural product synthesis and for the preparation of chiral molecules.[22]
Experimental Protocol: Mitsunobu Esterification [19][23]
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent), carboxylic acid (nucleophile, 1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion (monitoring by TLC and the formation of triphenylphosphine oxide precipitate).
-
Dilute the reaction mixture with ethyl acetate or DCM and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water, aqueous NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 4: Key Components of the Mitsunobu Reaction
| Component | Example | Role |
| Alcohol | Primary or Secondary Alcohol[23] | Substrate |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol[20] |
| Azodicarboxylate | DEAD, DIAD | Oxidant, activates the phosphine[19] |
| Nucleophile | Carboxylic Acid, Phenol, Phthalimide[20][23] | Displaces the activated hydroxyl group (pKa ≤ 15)[23] |
Diagram 4: Simplified Mitsunobu Reaction Pathway
Caption: Key stages of the Mitsunobu reaction leading to product formation.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Protection and Deprotection [cem.com]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistryguru.com.sg [chemistryguru.com.sg]
- 15. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 23. organic-synthesis.com [organic-synthesis.com]
Revolutionizing Optoelectronics: Applications of Advanced Materials
The field of optoelectronics is undergoing a transformative shift, driven by the development of advanced materials with tunable electronic and optical properties. Innovations in perovskites, quantum dots, two-dimensional (2D) materials, and organic semiconductors are paving the way for next-generation solar cells, lighting, displays, and sensors. These materials offer advantages such as high efficiency, low-cost fabrication, and mechanical flexibility, opening up possibilities for a new era of electronic devices. This document provides detailed application notes and protocols for researchers and scientists working on the cutting edge of materials science and optoelectronics.
Perovskite Solar Cells: Pushing the Boundaries of Photovoltaics
Hybrid organic-inorganic perovskites have emerged as a revolutionary material for solar cells, with power conversion efficiencies (PCEs) rapidly approaching those of conventional silicon-based cells. Their remarkable optoelectronic properties, including a tunable bandgap, long charge carrier diffusion lengths, and high charge carrier mobility, make them ideal for photovoltaic applications.[1]
Performance Benchmarks
The performance of perovskite solar cells has seen a dramatic increase in a relatively short period. The table below summarizes the key performance metrics of state-of-the-art perovskite solar cells, including single-junction and tandem architectures.
| Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Institution | Year |
| Single-Junction Perovskite | 27.0% | - | - | - | NREL Certified | 2025 |
| Single-Junction Perovskite | 26.7% | 1.193 V | 26.49 mA/cm² | 84.2% | University of Science and Technology of China | 2025 |
| Perovskite-Silicon Tandem | 34.9% | 1.997 V | 21.1 mA/cm² | 82.8% | LONGi Solar | 2025 |
| Perovskite-Perovskite Tandem | 30.1% | - | - | - | Nanjing University & Renshine Solar | 2023 |
Experimental Protocol: Fabrication of a High-Efficiency Perovskite Solar Cell
This protocol details the fabrication of a planar p-i-n perovskite solar cell using a solution-based method.
1. Substrate Preparation:
- Cut fluorine-doped tin oxide (FTO) coated glass substrates to the desired size (e.g., 1.4 cm x 1.4 cm).
- Etch the FTO layer using zinc powder and a 2M HCl solution to create the desired electrode pattern.
- Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[2]
- Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15-30 minutes to remove organic residues and improve the surface wettability.[2][3]
2. Deposition of the Electron Transport Layer (ETL):
- Prepare a tin oxide (SnO₂) nanoparticle solution.
- Spin-coat the SnO₂ solution onto the FTO substrate at 3000-7000 rpm for 30 seconds.[2][3]
- Anneal the substrates at 150°C for 30 minutes in ambient air.[2][3]
3. Perovskite Layer Deposition (in a nitrogen-filled glovebox):
- Prepare the perovskite precursor solution. For example, a common formulation for methylammonium lead iodide (MAPbI₃) involves dissolving 922 mg of lead iodide (PbI₂) and 318 mg of methylammonium iodide (MAI) in a solvent mixture of 1400 µL of dimethylformamide (DMF) and 152 µL of dimethyl sulfoxide (DMSO).[2]
- Spin-coat the perovskite precursor solution onto the SnO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.[2][3]
- During the second high-speed step, dispense an anti-solvent (e.g., 100 µL of ethyl acetate or toluene) onto the spinning substrate to induce rapid crystallization.[2][4]
- Anneal the perovskite film on a hotplate at 100-130°C for 10-30 minutes.[2][3]
4. Deposition of the Hole Transport Layer (HTL):
- Prepare the HTL solution. A common HTL is Spiro-OMeTAD. A typical solution consists of 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, with the addition of dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
- Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.[3]
5. Deposition of the Metal Electrode:
Use a shadow mask to define the electrode area.
Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) via thermal evaporation.
Fabrication workflow for a p-i-n perovskite solar cell. Quantum Dot Light-Emitting Diodes (QLEDs): The Future of Displays
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their emission color can be precisely tuned by changing their size, making them ideal for creating highly saturated and vibrant colors in displays.[5] QLEDs offer several advantages over existing display technologies, including higher brightness, wider color gamut, and improved energy efficiency.
Performance Metrics of QLEDs
The external quantum efficiency (EQE) is a critical parameter for evaluating the performance of QLEDs. Recent advancements in materials and device engineering have led to significant improvements in EQE.
| Quantum Dot Material | Emission Color | Peak EQE | Reference |
| CdSe/ZnS | Blue | 23% | [6] |
| InP/ZnS | Green | 21.2% | [7] |
| CdSe/CdS | Red | >20% | [8] |
| Crown Ether Modified ZnMgO NP ETL | - | 30.91% | [7] |
Experimental Protocol: Synthesis of CdSe/ZnS Core/Shell Quantum Dots
This protocol describes the hot-injection synthesis of CdSe/ZnS core/shell quantum dots, a common type of QD used in QLEDs.
1. Preparation of Precursors:
- Cadmium Precursor: Prepare cadmium stearate by neutralizing stearic acid with tetramethylammonium hydroxide in methanol, followed by reaction with cadmium nitrate tetrahydrate.[9]
- Selenium Precursor: Prepare a selenium stock solution by dissolving selenium powder in trioctylphosphine (TOP).
- Zinc Precursor: Prepare zinc diethyldithiocarbamate.[9]
- Sulfur Precursor: Prepare a sulfur stock solution by dissolving sulfur powder in 1-octadecene (ODE).
2. Synthesis of CdSe Core:
- In a three-neck flask, heat a mixture of cadmium stearate and octadecene under nitrogen.
- Rapidly inject the selenium precursor into the hot solution. The temperature and reaction time will determine the size of the CdSe cores.
- Cool the reaction to stop crystal growth.
3. Growth of ZnS Shell:
- Reheat the solution containing the CdSe cores.
- Slowly inject a mixture of the zinc and sulfur precursors into the reaction flask. The slow injection rate promotes the uniform growth of the ZnS shell around the CdSe cores.
- Anneal the solution to improve the crystallinity of the shell.
4. Purification:
Precipitate the QDs by adding a non-solvent like ethanol or methanol.
Centrifuge the mixture to collect the QDs.
Redisperse the QDs in a non-polar solvent like toluene or hexane. Repeat the precipitation and redispersion steps several times to remove unreacted precursors and byproducts.
Workflow for the synthesis of CdSe/ZnS core/shell quantum dots. Two-Dimensional (2D) Materials: A New Platform for Optoelectronics
Two-dimensional materials, such as graphene and transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂), possess unique electronic and optical properties due to their atomically thin structures.[10] These properties make them highly promising for a variety of optoelectronic applications, including photodetectors, light-emitting diodes, and flexible electronics.
Performance of 2D Material-Based Photodetectors
The performance of photodetectors is characterized by their responsivity and specific detectivity. The table below highlights the performance of some 2D material-based photodetectors.
| Material/Heterostructure | Wavelength | Responsivity (A/W) | Specific Detectivity (Jones) | Reference |
| Graphene/Si | 395-850 nm | 70 | - | [11] |
| Graphene/Multilayer MoS₂ | 630 nm | 1521.9 | 6.9 x 10¹⁰ | [12] |
| Bi₂Te₃ Nanoplates | 850 nm | 55.06 | 5.9 x 10⁷ | [10] |
| MXene/Ge | 1550 nm | 0.665 | 1.24 x 10¹³ | [10] |
Experimental Protocol: Chemical Vapor Deposition (CVD) of Monolayer MoS₂
Chemical vapor deposition is a scalable method for producing high-quality, large-area films of 2D materials. This protocol outlines the CVD synthesis of monolayer MoS₂ on a SiO₂/Si substrate.
1. Substrate Preparation:
- Clean a silicon wafer with a 300 nm oxide layer (SiO₂/Si) by sonicating in acetone, isopropanol, and deionized water.
- Dry the substrate with a nitrogen stream.
2. CVD Growth:
Place the cleaned substrate in the center of a two-zone tube furnace.
Place a crucible containing molybdenum trioxide (MoO₃) powder upstream from the substrate in the first heating zone.
Place a crucible containing sulfur (S) powder further upstream in the second, lower-temperature heating zone.
Purge the furnace with an inert gas (e.g., argon or nitrogen) to remove oxygen.
Heat the furnace to the desired growth temperature. A typical temperature for the MoO₃ is around 650-850°C, and for the sulfur is 150-250°C.
Introduce a carrier gas (e.g., argon) to transport the vaporized precursors to the substrate.
The MoO₃ and sulfur vapors react on the surface of the substrate to form MoS₂.
After the desired growth time, cool the furnace down to room temperature under the inert gas flow.
Experimental workflow for the CVD growth of monolayer MoS₂. Organic Semiconductors: Enabling Flexible and Printed Electronics
Organic semiconductors are carbon-based materials that possess semiconductor properties. They offer several advantages, including mechanical flexibility, light weight, and the potential for low-cost, large-area fabrication using solution-based techniques like printing.[13] These properties make them ideal for applications in flexible displays, wearable sensors, and organic photovoltaics.
Performance of Organic Field-Effect Transistors (OFETs)
The charge carrier mobility is a key performance metric for OFETs, as it determines the switching speed of the transistor.
| Organic Semiconductor | Dielectric | Mobility (cm²/Vs) | Reference |
| Polymer-based | - | >10 | [14] |
| TIPS-pentacene | Top-gate/Bottom-contact | - | [15] |
| P(VDF-TrFE) with PMMA buffer | Ferroelectric | up to 4.6 | [16] |
| Rubrene single crystal | - | >40 (can be overestimated) | [17] |
Experimental Protocol: Fabrication of a Solution-Processed Organic Photodetector
This protocol describes the fabrication of a simple metal-insulator-metal organic photodetector.
1. Substrate Cleaning:
- Clean an indium tin oxide (ITO) coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol.
- Dry the substrate with nitrogen.
2. Active Layer Deposition:
- Prepare a solution of the organic semiconductor in a suitable organic solvent.
- Spin-coat the organic semiconductor solution onto the ITO substrate.[18][19]
- Anneal the substrate at a moderate temperature (e.g., 60°C) to remove residual solvent.[18][19]
3. Top Electrode Deposition:
Use a shadow mask to define the top electrode.
Deposit a metal with a suitable work function (e.g., aluminum or silver) by thermal evaporation.
Fabrication process for a solution-processed organic photodetector.
References
- 1. Highest Perovskite Solar Cell Efficiencies (2025 Update) — Fluxim [fluxim.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Methodologies for high efficiency perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum Dot LEDs: Making Custom Color LEDs : 5 Steps - Instructables [instructables.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. light.utoronto.ca [light.utoronto.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Mobility overestimation due to gated contacts in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solution-Processed Organic Photodetectors with Renewable Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of crude trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of liquid crystals and other advanced materials. The purity of this compound is critical for its performance in these applications, necessitating efficient and reliable purification strategies.[1] This document outlines two primary methods for purification: recrystallization and column chromatography. Additionally, a standardized Gas Chromatography (GC) protocol for purity assessment is provided.
Introduction
This compound is a white solid organic compound that serves as a crucial building block in the manufacturing of liquid crystal displays and other specialty chemicals.[1] The synthesis of this molecule often results in a mixture of cis and trans isomers, along with other process-related impurities. The presence of the cis-isomer and other contaminants can significantly impact the final product's performance characteristics. Therefore, robust purification techniques are essential to achieve the high purity, typically exceeding 99.5%, required for its applications.[2]
This guide details two effective laboratory-scale purification techniques: recrystallization and flash column chromatography. Recrystallization is a cost-effective method for bulk purification, while column chromatography offers higher resolution for separating stubborn impurities and isomers.
Purification Techniques
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
2.1.1. Recommended Solvents
Based on patent literature for similar compounds and general organic chemistry principles, the following solvent systems are recommended for the recrystallization of this compound:
-
Ethanol: A polar protic solvent that is effective for many hydroxyl-containing compounds.
-
Toluene/Ethanol Mixture: A mixed solvent system that can be fine-tuned to achieve optimal solubility characteristics.
-
n-Heptane/Ethanol Mixture: Another mixed solvent system that can be effective for separating nonpolar impurities.
2.1.2. Experimental Protocol: Recrystallization from Ethanol
This protocol is a standard procedure adaptable for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 124°C) until a constant weight is achieved.
Workflow for Recrystallization
Caption: Workflow of the recrystallization process.
Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. It is particularly useful for separating isomers and closely related impurities.
2.2.1. Recommended Stationary and Mobile Phases
-
Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for this type of separation.
-
Mobile Phase: A non-polar/polar solvent mixture is typically used. A good starting point is a gradient of ethyl acetate in hexane or heptane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
2.2.2. Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane), is often effective for separating the cis and trans isomers.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure trans-isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Drying: Dry the purified product in a vacuum oven.
Workflow for Column Chromatography
Caption: Workflow of the column chromatography process.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity of this compound.
3.1. Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a solution of the purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Conditions:
-
Column: A capillary column suitable for separating isomers, such as a BPX-70 (or similar polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
-
Data Analysis: The purity is determined by the area percentage of the peak corresponding to the trans-isomer in the chromatogram.
Data Presentation
The following tables summarize the expected outcomes from the described purification techniques.
Table 1: Comparison of Purification Techniques
| Parameter | Recrystallization (Ethanol) | Flash Column Chromatography |
| Purity (GC) | > 99.5% | > 99.8% |
| Yield | 70-85% | 50-70% |
| Scale | Grams to Kilograms | Milligrams to Grams |
| Time | 4-6 hours | 6-8 hours |
| Cost | Low | High |
| Primary Application | Bulk purification | High-purity separation, isomer removal |
Table 2: GC Retention Times (Hypothetical)
| Compound | Expected Retention Time (min) |
| cis-4-(trans-4-Propylcyclohexyl)cyclohexanol | 10.5 |
| This compound | 11.2 |
| Starting Material (if any) | Varies |
| Solvent Peak | < 3 |
Note: Retention times are illustrative and will vary depending on the specific GC system and conditions.
Conclusion
The choice of purification method for crude this compound depends on the initial purity of the material, the desired final purity, and the scale of the operation. Recrystallization is a robust and economical method for achieving high purity on a larger scale. For smaller scales or when very high purity is required, particularly for the removal of isomeric impurities, flash column chromatography is the preferred method. The purity of the final product should always be confirmed by a validated analytical method such as the GC-FID protocol described herein.
References
Application Notes and Protocols: trans-4-(trans-4-Propylcyclohexyl)cyclohexanol as a Precursor for the Synthesis of Potential Anti-inflammatory and Analgesic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trans-4-(trans-4-propylcyclohexyl)cyclohexanol as a precursor in the synthesis of novel pharmaceutical agents. The focus is on the preparation of N-substituted cyclohexylamides, a class of compounds that has shown promise as anti-inflammatory and analgesic agents.
Introduction
The compound this compound possesses a rigid bicyclohexyl core structure, which is of significant interest in medicinal chemistry. This scaffold can be functionalized to interact with various biological targets. While traditionally used in the synthesis of liquid crystals, its potential as a building block for pharmaceuticals is an emerging area of research. This document outlines a synthetic pathway to convert this readily available precursor into N-(4-(trans-4-propylcyclohexyl)cyclohexyl)benzamides, which are analogues of known non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
Data Presentation
The following tables summarize the expected reactants, products, and representative yields for the proposed synthetic pathway. Note that actual yields may vary depending on specific reaction conditions and optimization.
Table 1: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Starting Mass (g) | Moles (mmol) | Theoretical Yield (g) | Representative Yield (%) |
| This compound | C₁₅H₂₈O | 224.39 | 5.00 | 22.3 | - | - |
| Acetonitrile | C₂H₃N | 41.05 | (excess) | (excess) | - | - |
| trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine | C₁₅H₂₉N | 223.41 | - | - | 4.98 | 75-85 |
Table 2: Synthesis of N-(4-(trans-4-Propylcyclohexyl)cyclohexyl)benzamide
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Starting Mass (g) | Moles (mmol) | Theoretical Yield (g) | Representative Yield (%) |
| trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine | C₁₅H₂₉N | 223.41 | 2.00 | 8.95 | - | - |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.39 | 9.85 | - | - |
| N-(4-(trans-4-Propylcyclohexyl)cyclohexyl)benzamide | C₂₂H₃₃NO | 327.51 | - | - | 2.93 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine via the Ritter Reaction
This protocol describes the conversion of the starting alcohol to the corresponding amine. The Ritter reaction provides a direct route to N-alkyl amides from alcohols and nitriles, which can then be hydrolyzed to the amine.
Materials:
-
This compound
-
Acetonitrile (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH) pellets
-
Diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.00 g (22.3 mmol) of this compound in 50 mL of acetonitrile.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly and cautiously add 10 mL of concentrated sulfuric acid to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over 100 g of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a 40% aqueous NaOH solution until the pH is approximately 12. This step should be performed in an ice bath to control the heat generated.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-4-(trans-4-propylcyclohexyl)cyclohexylamine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-(trans-4-Propylcyclohexyl)cyclohexyl)benzamide
This protocol outlines the acylation of the synthesized amine with benzoyl chloride to produce the final amide product.
Materials:
-
trans-4-(trans-4-Propylcyclohexyl)cyclohexylamine
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.00 g (8.95 mmol) of trans-4-(trans-4-propylcyclohexyl)cyclohexylamine and 1.3 mL (9.85 mmol) of triethylamine in 40 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Add 1.15 mL (9.85 mmol) of benzoyl chloride dropwise to the stirred solution via a dropping funnel over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure N-(4-(trans-4-propylcyclohexyl)cyclohexyl)benzamide.
Visualizations
Caption: Synthetic workflow for the preparation of N-cyclohexylbenzamides.
Caption: Inhibition of COX enzymes by the synthesized N-cyclohexylbenzamide.
Application Notes and Protocols: Incorporation of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol into biodegradable polymer matrices such as polylactic acid (PLA), polycaprolactone (PCL), and poly(lactic-co-glycolic acid) (PLGA). Due to the limited direct experimental data on this specific compound in the context of these polymers, the following information is based on established principles of polymer science and analogous studies of similar small molecules in biodegradable polyesters.
Introduction
This compound is a hydrophobic, cyclic alcohol. Its incorporation into polymer matrices can be explored for various applications, including modulating mechanical properties, altering thermal characteristics, and controlling the release of therapeutic agents. As a hydrophobic molecule, it is anticipated to act as a plasticizer in polyesters like PLA, PCL, and PLGA, potentially increasing polymer chain mobility and affecting the material's bulk properties. This can be particularly relevant in drug delivery systems where the polymer matrix properties dictate the release kinetics of an encapsulated drug.
Potential Applications in Drug Development
The incorporation of this compound into biodegradable polymer matrices can be investigated for:
-
Modulation of Drug Release: By altering the hydrophobicity and plasticizing the polymer matrix, this compound may influence the diffusion rate of encapsulated drugs. For hydrophobic drugs, it may enhance miscibility within the matrix, while for hydrophilic drugs, it might retard release.
-
Tuning Mechanical Properties: The plasticizing effect can enhance the flexibility and reduce the brittleness of polymers like PLA, which is advantageous for applications such as films and scaffolds.
-
Improving Processability: By lowering the glass transition temperature (Tg) and melt viscosity, it could facilitate melt processing techniques like extrusion and injection molding at lower temperatures, reducing the risk of thermal degradation of sensitive drugs.
Data Presentation: Expected Effects on Polymer Properties
The following tables summarize the anticipated quantitative effects of incorporating this compound into PLA, PCL, and PLGA. These values are hypothetical and based on trends observed with other hydrophobic small molecule additives in similar polymer systems.
Table 1: Hypothetical Thermal Properties of Polymer Blends
| Polymer Matrix | Additive Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| PLA | 0 | 60 - 65 | 150 - 160 |
| 5 | 55 - 60 | 148 - 158 | |
| 10 | 50 - 55 | 145 - 155 | |
| 20 | 45 - 50 | 140 - 150 | |
| PCL | 0 | -60 | 59 - 64 |
| 5 | -62 | 58 - 63 | |
| 10 | -65 | 57 - 62 | |
| 20 | -68 | 55 - 60 | |
| PLGA (50:50) | 0 | 45 - 50 | Amorphous |
| 5 | 40 - 45 | Amorphous | |
| 10 | 35 - 40 | Amorphous | |
| 20 | 30 - 35 | Amorphous |
Table 2: Hypothetical Mechanical Properties of Polymer Blends
| Polymer Matrix | Additive Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| PLA | 0 | 50 - 70 | 2 - 5 |
| 5 | 45 - 65 | 5 - 10 | |
| 10 | 40 - 60 | 10 - 20 | |
| 20 | 30 - 50 | 20 - 50 | |
| PCL | 0 | 20 - 35 | 300 - 500 |
| 5 | 18 - 32 | 350 - 550 | |
| 10 | 15 - 30 | 400 - 600 | |
| 20 | 12 - 25 | 450 - 700 | |
| PLGA (50:50) | 0 | 40 - 55 | 2 - 4 |
| 5 | 35 - 50 | 4 - 8 | |
| 10 | 30 - 45 | 8 - 15 | |
| 20 | 25 - 40 | 15 - 30 |
Experimental Protocols
Protocol 1: Preparation of Polymer Films by Solvent Casting
This method is suitable for preparing thin films with a uniform distribution of the additive.
Materials:
-
Polymer (PLA, PCL, or PLGA)
-
This compound
-
Volatile solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate)
-
Glass petri dish or flat casting surface
-
Scraper or casting knife
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a predetermined amount of the polymer in a suitable volatile solvent to achieve a specific concentration (e.g., 5-10% w/v).
-
Stir the solution at room temperature until the polymer is completely dissolved.
-
-
Additive Incorporation:
-
Add the desired amount of this compound to the polymer solution.
-
Continue stirring until the additive is fully dissolved and the solution is homogeneous.
-
-
Casting:
-
Pour the homogeneous solution onto a clean, level glass petri dish or another suitable casting surface.
-
Ensure the solution spreads evenly to achieve a uniform thickness. A casting knife can be used for better control.
-
-
Solvent Evaporation:
-
Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation at room temperature for 24 hours.
-
For complete solvent removal, place the cast film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for at least 48 hours.
-
-
Film Retrieval:
-
Carefully peel the dried film from the casting surface.
-
Store the film in a desiccator until further characterization.
-
Protocol 2: Preparation of Polymer Blends by Melt Blending
This method is suitable for preparing larger quantities of blended material and is more representative of industrial processing techniques.
Materials:
-
Polymer pellets (PLA, PCL, or PLGA)
-
This compound
-
Twin-screw extruder or a small-scale internal mixer
Procedure:
-
Material Preparation:
-
Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA, 40°C for PCL) for at least 12 hours to remove any moisture.
-
-
Blending:
-
Premix the dried polymer pellets with the desired amount of this compound.
-
-
Melt Extrusion:
-
Set the temperature profile of the extruder barrels and die according to the polymer's processing window (e.g., 170-190°C for PLA).
-
Feed the premixed material into the extruder.
-
The molten blend will be extruded through the die.
-
-
Cooling and Pelletizing:
-
Cool the extruded strand in a water bath.
-
Use a pelletizer to cut the cooled strand into pellets.
-
-
Post-Processing (Optional):
-
The resulting pellets can be used for further processing, such as injection molding or compression molding to form specimens for testing.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing polymer films via solvent casting.
Caption: Experimental workflow for preparing polymer blends via melt blending.
Caption: Logical relationship of compound incorporation and resulting properties.
Application Notes and Protocols for the Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic procedures for the chemical modification of trans-4-(trans-4-propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of liquid crystals and potentially other advanced materials. The protocols outlined below describe common derivatization reactions, including esterification, etherification, and oxidation, to yield a variety of functionalized molecules.
Introduction
This compound is a bicyclohexyl alcohol derivative whose rigid, saturated ring structure is a valuable building block in materials science and medicinal chemistry. Derivatives of this alcohol are of particular interest in the development of liquid crystal displays, where precise molecular structures are required to achieve desired mesomorphic properties. The hydroxyl group serves as a convenient handle for introducing a wide range of functional groups, allowing for the fine-tuning of molecular properties such as polarity, polarizability, and intermolecular interactions.
Synthetic Overview
The primary synthetic routes for derivatizing this compound involve leveraging the reactivity of the secondary alcohol. The main strategies covered in these protocols are:
-
Esterification: The reaction of the alcohol with acylating agents to form esters.
-
Etherification: The formation of ethers via nucleophilic substitution.
-
Oxidation: The conversion of the secondary alcohol to the corresponding ketone.
These transformations allow for the introduction of a diverse array of chemical moieties, enabling the exploration of structure-property relationships in various applications.
Data Presentation
The following table summarizes the expected products and representative yields for the synthetic protocols described herein. These values are based on typical outcomes for similar chemical transformations.
| Derivative Name | Synthetic Method | Reagents | Typical Yield (%) | Purity (%) (by GC) |
| trans-4-(trans-4-Propylcyclohexyl)cyclohexyl Acetate | Esterification | Acetyl chloride, pyridine | 85-95 | >98 |
| trans-4-(trans-4-Propylcyclohexyl)cyclohexyl Benzoate | Esterification (Mitsunobu) | Benzoic acid, PPh₃, DIAD | 70-85 | >97 |
| 1-Methoxy-4-(trans-4-propylcyclohexyl)cyclohexane (trans) | Williamson Ether Synthesis | Sodium hydride, Iodomethane | 60-75 | >98 |
| trans,trans-4,4'-Dipropylbicyclohexyl Ketone | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 80-95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexyl Acetate (Esterification)
This protocol describes the esterification of this compound using an acyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of alcohol).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexyl Benzoate (Mitsunobu Reaction)
This protocol details the esterification using benzoic acid under Mitsunobu conditions, which proceeds with an inversion of stereochemistry at the alcohol carbon.[1][2][3]
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.[4]
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.
Protocol 3: Synthesis of 1-Methoxy-4-(trans-4-propylcyclohexyl)cyclohexane (Williamson Ether Synthesis)
This protocol describes the synthesis of a methyl ether derivative.[5][6][7]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 eq) in anhydrous THF.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution to 0 °C and add iodomethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 4: Synthesis of trans,trans-4,4'-Dipropylbicyclohexyl Ketone (Swern Oxidation)
This protocol details the oxidation of the secondary alcohol to a ketone using Swern oxidation conditions.[8]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
Caption: Workflow for the synthesis of an acetate ester.
Caption: Workflow for the synthesis of a methyl ether.
Caption: Workflow for the oxidation to a ketone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: Nematic and Smectic Liquid Crystal Phases in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of nematic and smectic liquid crystal phases in the development of advanced drug delivery systems and highly sensitive biosensors. Detailed protocols for key experimental procedures are provided, along with quantitative data to facilitate comparison and implementation in a research setting.
Section 1: Liquid Crystal-Based Drug Delivery Systems
Nematic and smectic liquid crystals, particularly in their lyotropic forms, offer unique advantages for drug delivery due to their ordered structures and ability to encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2][3] These systems can provide sustained release, enhance drug stability, and improve bioavailability.[4][5][6]
Quantitative Data on Liquid Crystal Drug Delivery Systems
The following tables summarize key performance parameters of various liquid crystal-based drug delivery formulations.
| Formulation Type | Drug | Liquid Crystal/Lipid | Entrapment Efficiency (%) | Particle Size (nm) | Cumulative Release | Reference |
| Liquid Crystalline Nanoparticles (LCNP) | Luliconazole | Glyceryl Monooleate (GMO) | 91.49 ± 1.61 | 181 ± 12.3 | Extended release up to 54 h | [1] |
| Liquid Crystalline Nanoparticles (LCNP) | BMK-20113 | Tetradecyl tetradecanoate, Emulgade SE PF, PEG-12 cetostearyl ether | Not Specified | ~100 | Sustained release over 72 h | [5] |
| Liquid Crystalline Gel | Zaltoprofen | Glyceryl Monooleate (GMO) | Not Applicable | Not Applicable | 70.45% within 48 h | [1] |
| Liquid Crystalline Gel | Naproxen | Glyceryl Monooleate (GMO), Poloxamer 407 | Not Applicable | Not Applicable | 70.52% at 10 h | [7] |
| Cubic Phase Liquid Crystal | Cinnarizine | Phytantriol | >95% | Not Specified | Sustained release | [6] |
| Hexagonal Phase Liquid Crystal | Paclitaxel, Irinotecan, Glucose, Histidine, Octreotide | Oleoyl Glycerate (OG), Propylene Glycol (PG) | Not Specified | Not Specified | Followed Higuchi kinetics | [4] |
| Formulation | Release Model | "n" value (Korsmeyer-Peppas) | Release Mechanism | Reference |
| Metronidazole in polymeric films | First-Order | 0.37 - 0.46 | Fickian diffusion | [8] |
| Various drugs in PLGA nanoparticles | Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas | 0.45 - 0.89 (for some) | Anomalous (non-Fickian) transport for some | [9][10] |
| Hydrophilic drugs in cubic phase liquid crystals | Higuchi diffusion | Not Specified | Diffusion controlled | [11] |
Experimental Protocols
This protocol is adapted from a method for preparing LCNPs for oral drug delivery.[5]
Materials:
-
Lipid phase: e.g., Tetradecyl tetradecanoate, Emulgade SE PF, PEG-12 cetostearyl ether
-
Aqueous phase: Purified water
-
Hydrophobic drug (e.g., BMK-20113)
-
Ice water bath
-
Stirrer
-
Conductivity meter
Procedure:
-
Separately heat the lipid phase (containing the dissolved drug and surfactants) and the aqueous phase to approximately 85°C.
-
Add the aqueous phase to the lipid phase while stirring.
-
Continue stirring until the hazy mixture becomes semi-transparent. This indicates the formation of a microemulsion. The phase inversion temperature can be monitored by observing a sharp change in conductivity.
-
Rapidly cool the mixture to 25°C in an ice water bath for 1 minute to induce the formation of LCNPs.
-
Store the resulting LCNP dispersion at 4°C for further characterization.
This protocol outlines the preparation of a gel incorporating liquid crystals for enhanced topical drug delivery.[7]
Materials:
-
Gelling agent: e.g., Poloxamer 407, Carbopol 940
-
Liquid crystal forming lipid: e.g., Glyceryl monooleate (GMO)
-
Active Pharmaceutical Ingredient (API): e.g., Naproxen
-
Purified water
-
Magnetic stirrer
Procedure:
-
Disperse the gelling agent (e.g., Poloxamer 407) in cold water with continuous stirring to form a homogenous solution.
-
In a separate container, mix the GMO and the API.
-
Slowly add the GMO-API mixture to the aqueous gelling agent solution with constant stirring until a uniform gel is formed.
-
Allow the formulation to equilibrate at room temperature for at least 24 hours before evaluation.
Characterization of Liquid Crystal Drug Delivery Systems
-
Polarized Light Microscopy (PLM): Used to identify the liquid crystalline phase (e.g., lamellar, hexagonal, cubic) based on the observed textures.[1][12] The sample is placed between two crossed polarizers, and the resulting birefringence patterns are observed.[10]
-
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD): These techniques are used to determine the three-dimensional structure and long-range order of the liquid crystalline phases.[5][12]
-
Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal transitions of the liquid crystal formulations and to confirm the incorporation of the drug within the lipid matrix.[5][12]
-
In Vitro Drug Release Studies: Franz diffusion cells are commonly used to evaluate the release kinetics of the drug from the liquid crystal formulation.[1] The cumulative amount of drug released over time is measured and fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9]
Workflow for Liquid Crystal Drug Delivery System Development
Caption: Workflow for the development and evaluation of liquid crystal-based drug delivery systems.
Section 2: Liquid Crystal-Based Biosensors
The high sensitivity of liquid crystal orientation to surface interactions makes them excellent candidates for the development of label-free biosensors.[13][14] The binding of an analyte to a functionalized surface disrupts the alignment of the liquid crystal, leading to a detectable optical signal.[15]
Quantitative Data on Liquid Crystal Biosensors
The following table summarizes the limits of detection (LOD) for various analytes using liquid crystal-based biosensors.
| Analyte | Biosensor Type | Liquid Crystal | Limit of Detection (LOD) | Reference |
| Bovine Serum Albumin (BSA) | LC-Solid Interface | 5CB | 0.01 µg/mL | [14] |
| Anti-BSA IgG | LC-Solid Interface | 5CB | Not Specified | [14] |
| Avidin | LC-Aqueous Interface | 5CB | Not Specified | [14] |
| DNA | LC-Aqueous Interface | 5CB | Not Specified | [14] |
| Malathion | LC-Aqueous Interface | 5CB | Not Specified | [14] |
| Thrombin | LC-Solid Interface with AuNP amplification | 5CB | 0.06 nmol·L⁻¹ | [16] |
| Bisphenol A (BPA) | LC-Aqueous Interface | 5CB | 600 pmol·L⁻¹ | [16] |
| Cholic Acid (CA) | LC Droplet | 5CB | 5 µmol·L⁻¹ | [16] |
| E. coli | LC-Aqueous Interface | Not Specified | 27 cfu/mL | [3] |
| Lipopolysaccharide (LPS) | LC-Aqueous Interface | Not Specified | 4.0-15.0 pg/mL (linear range) | [3] |
| Pesticides | LC-Solid Interface with AuNP amplification | Not Specified | 0.3 nM | [17] |
Experimental Protocols
This protocol describes the fabrication of a liquid crystal biosensor on a glass substrate for the detection of proteins.[18]
Materials:
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
3-aminopropyltriethoxysilane (APTES) solution (5% in ethanol)
-
N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP) solution
-
Nematic liquid crystal (e.g., 5CB)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) solution (as a model protein)
-
Deionized water, ethanol, acetone
Procedure:
-
Glass Slide Cleaning and Hydroxylation:
-
Clean glass slides by sonicating in acetone, followed by ethanol, and then deionized water.
-
Immerse the cleaned slides in piranha solution for 30 minutes to generate hydroxyl groups on the surface.
-
Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Surface Functionalization (Silanization):
-
Immerse the hydroxylated glass slides in a 5% APTES solution in ethanol for 4 hours.[19]
-
Alternatively, immerse the slides in a DMOAP solution to create a homeotropic (perpendicular) alignment layer.
-
Rinse the slides with ethanol and deionized water, then dry with nitrogen.
-
-
Protein Immobilization:
-
Pipette a solution of the capture protein (e.g., anti-BSA antibody) onto the functionalized glass surface and incubate to allow for immobilization.
-
Rinse with PBS to remove any unbound protein.
-
-
Liquid Crystal Cell Assembly:
-
Place a spacer (e.g., Mylar film of a few micrometers thickness) on the functionalized slide.
-
Place a second, similarly treated slide on top to create a cell.
-
Heat the cell above the clearing point of the liquid crystal.
-
Introduce the nematic liquid crystal (e.g., 5CB) into the cell via capillary action.
-
Allow the cell to cool slowly to room temperature.
-
-
Analyte Detection:
-
Introduce the sample solution containing the target analyte (e.g., BSA) into the cell.
-
Observe the optical texture of the liquid crystal under a polarized light microscope. A change from a dark (homeotropic alignment) to a bright (disrupted alignment) texture indicates the presence of the analyte.
-
Logical Relationship of LC Biosensor Detection
Caption: Logical flow of analyte detection using a liquid crystal-based biosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. primescholars.com [primescholars.com]
- 8. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jelsciences.com [jelsciences.com]
- 17. researchgate.net [researchgate.net]
- 18. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Porphyrin-Based Covalent Organic Frameworks as Building Blocks for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins and their metallated derivatives are a class of highly versatile organic building blocks crucial for the development of novel functional materials.[1][2] Their unique photophysical, electrochemical, and catalytic properties make them ideal candidates for a wide range of applications, including catalysis, gas storage, sensing, and biomedicine.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of a porphyrin-based Covalent Organic Framework (COF), a class of porous crystalline polymers with a highly ordered structure.[1][2] The integration of porphyrin moieties into COF structures results in materials with exceptional thermal stability, high surface areas, and tunable functionalities.[1]
These materials are at the forefront of materials science, with potential applications in photodynamic therapy, where the COF can act as a photosensitizer to generate reactive oxygen species, and in drug delivery, leveraging their porous nature for encapsulating therapeutic agents.[3][4]
Data Presentation
The following table summarizes key quantitative data for the synthesis and characterization of a representative zinc-porphyrin based COF (ZnP-COF).[5]
| Parameter | Value |
| Building Block: TDHB-ZnP | |
| Molecular Weight (Calculated) | 851.76 g/mol |
| Yield | 85% |
| COF: ZnP-COF | |
| Isolated Yield | 90% |
| BET Surface Area | ~1200 m²/g |
| Crystallinity | ~80% |
Experimental Protocols
I. Synthesis of the Porphyrin Building Block: Zinc(II) 5,10,15,20-tetrakis[4-(dihydroxyboryl)phenyl]porphine (TDHB-ZnP)[5]
This protocol details the metalation of the porphyrin macrocycle, a critical step in forming the building block for the COF.
Materials:
-
5,10,15,20-tetrakis[4-(dihydroxyboryl)phenyl]-21H,23H-porphine
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5,10,15,20-tetrakis[4-(dihydroxyboryl)phenyl]-21H,23H-porphine (0.2 mmol) in 100 mL of THF.
-
In a separate flask, dissolve Zn(OAc)₂·2H₂O (0.4 mmol) in 100 mL of methanol.
-
Add the zinc acetate solution to the porphyrin solution and stir the mixture at room temperature for 12 hours.
-
Add 100 mL of water and 100 mL of CH₂Cl₂ to the reaction mixture for extraction.
-
Collect the organic layer and dry it over Na₂SO₄.
-
Concentrate the solution under vacuum.
-
Pour the concentrated solution into 100 mL of hexane to precipitate the product.
-
Collect the purple precipitate by centrifugation.
Characterization:
-
¹H NMR (400 MHz, d8-THF): δ = 8.83 (s, 8H, CH of pyrrole), 8.18-8.23 (dd, J = 4.0 Hz, 16H, ArH), 7.47 (s, 8H, OH), -2.78 (m, 2H, NH of Pyrrole) ppm.[5]
-
MALDI-TOF MS: m/z calculated 790.27 for C₄₄H₃₄B₄N₄O₈, found 790.01.[5]
II. Synthesis of the Zinc-Porphyrin Covalent Organic Framework (ZnP-COF)[5]
This protocol describes the solvothermal synthesis of the COF from the porphyrin building block.
Materials:
-
TDHB-ZnP (from step I)
-
1,2,4,5-tetrahydroxybenzene (THB)
-
1,4-dioxane
-
Mesitylene
-
Anhydrous acetone
Procedure:
-
In a 10 mL Pyrex tube, add TDHB-ZnP (17.1 mg, 0.02 mmol) and THB (5.7 mg, 0.04 mmol).
-
Add 2 mL of a 1,4-dioxane/mesitylene (9/1 vol/vol) mixture.
-
Degas the mixture through three freeze-pump-thaw cycles.
-
Seal the tube and heat it at 120 °C for 6 days.
-
Collect the resulting precipitate by centrifugation.
-
Wash the precipitate with anhydrous acetone.
-
Dry the final product at 150 °C under vacuum to obtain ZnP-COF as a purple solid.
Characterization:
-
X-ray Powder Diffraction (XRPD): To confirm the crystalline structure of the COF. Data should be recorded from 2θ = 1.5° to 60° with a 0.02° increment.[5]
-
Nitrogen Sorption Isotherms: To determine the surface area and porosity of the material. Measurements are performed at 77 K after degassing the sample in a vacuum at 150 °C for over 10 hours.[5]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of ZnP-COF.
References
- 1. A Review on Synthesis and Characterization of Porphyrin based Covalent Organic Framework | Annual Methodological Archive Research Review [amresearchjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Porphyrin-based covalent organic frameworks from design, synthesis to biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Synthesis Yield for trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of trans-4-(trans-4-propylcyclohexyl)cyclohexanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis, with a focus on maximizing the yield of the desired trans,trans isomer, a critical intermediate in the manufacturing of liquid crystals and other advanced materials.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent and stereochemically important step is the reduction of the corresponding ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone. Other routes may involve the catalytic hydrogenation of a phenolic precursor, such as 4-(4'-trans-n-propylcyclohexyl)-phenol, which would be a multi-step process.[2] A Grignard reaction between 4-propylcyclohexylmagnesium bromide and 4-propylcyclohexanone followed by dehydration and hydrogenation is another possibility.[3]
Q2: How can I synthesize the precursor ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone?
A2: The precursor ketone can be synthesized via the oxidation of the corresponding cis/trans alcohol mixture of 4-(4-propylcyclohexyl)cyclohexanol. A reported method uses a catalyst like 4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl anion in the presence of trichloroisocyanuric acid (TCCA) in dichloroethane, which can yield the ketone in high purity.[4]
Q3: Which analytical methods are suitable for determining the isomeric purity (trans,trans vs. cis,trans) of the final product?
A3: Gas Chromatography (GC) is a widely used and effective method to determine the ratio of stereoisomers.[5] For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q4: Why is achieving a high trans,trans isomeric purity crucial?
A4: For applications in liquid crystal displays, the specific stereochemistry of the molecule is paramount. The linear, rigid structure of the trans,trans isomer allows for the desired mesomorphic properties (e.g., nematic and smectic phases), which directly influence the performance of the display, including contrast ratios and response times.[1]
Troubleshooting Guide
Low Yield of the Desired trans-Isomer
Issue: The reduction of 4-(trans-4-propylcyclohexyl)cyclohexanone results in a low ratio of the trans to cis alcohol.
Possible Causes & Solutions:
-
Choice of Reducing Agent: The choice of reducing agent significantly influences the stereochemical outcome.
-
Bulky reducing agents favor the formation of the equatorial (trans) alcohol as they approach the carbonyl from the less sterically hindered face. Consider using lithium tri-sec-butylborohydride (L-Selectride®) or lithium triisobutyl(tert-butoxy)aluminum hydride.
-
Simple hydrides like sodium borohydride (NaBH₄) may give lower selectivity. For the related reduction of 4-propylcyclohexanone, NaBH₄ provided a cis:trans ratio of 1:3.4.[3] While this favors the trans product, more selective reagents can improve this ratio.
-
-
Reaction Temperature: Lower reaction temperatures generally enhance stereoselectivity. Performing the reduction at -78 °C (dry ice/acetone bath) can significantly improve the trans:cis ratio.
-
Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, the choice of catalyst and solvent is critical.
-
For analogous phenol hydrogenations, a 5 wt% Palladium on alumina (Pd/Al₂O₃) catalyst in a non-polar solvent like n-heptane at elevated temperature (e.g., 80 °C) and moderate hydrogen pressure (e.g., 5 bar) has been shown to favor the trans isomer.[6]
-
Incomplete Reaction or Low Overall Yield
Issue: The reaction does not go to completion, or the isolated yield is low after purification.
Possible Causes & Solutions:
-
Purity of Reactants and Solvent: Ensure the starting ketone is pure and the solvent is anhydrous, especially when using metal hydrides like LiAlH₄ or borohydrides, which react with water.
-
Insufficient Reducing Agent: Use a molar excess of the reducing agent (typically 1.5 to 3 equivalents) to ensure the complete conversion of the ketone.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is adjusted correctly to neutralize any remaining reagents and to protonate the resulting alkoxide. Inefficient extraction from the aqueous layer can also lead to yield loss. Use a suitable organic solvent for extraction and perform multiple extractions.
Difficulties in Purification and Isomer Separation
Issue: The cis and trans isomers are difficult to separate.
Possible Causes & Solutions:
-
Recrystallization: This is the most effective method for separating the isomers. The trans,trans isomer is typically more crystalline and less soluble than the cis isomers.
-
Solvent Selection: Experiment with different solvents. For similar cyclohexanol derivatives, petroleum ether or chloroform has been used successfully.[5][7] A mixture of solvents can also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Seeding with a pure crystal of the trans,trans isomer can aid crystallization.
-
-
Column Chromatography: While more laborious, flash column chromatography on silica gel can be used to separate the isomers. The polarity difference between the cis and trans alcohols allows for separation. The trans isomer is generally less polar and will elute first.
Data Presentation
Table 1: Influence of Reduction Method on Stereoselectivity (Data from Analogous Systems)
| Precursor Ketone | Reducing Agent/Catalyst | Solvent | Temperature (°C) | trans:cis Ratio | Reference |
| 4-Propylcyclohexanone | NaBH₄ | Methanol | 25 | 3.4 : 1 | [3] |
| 4-Methylcyclohexanone | 5 wt% Pd/Al₂O₃, H₂ (5 bar) | n-Heptane | 80 | 4 : 1 (80:20) | [6] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of 4-(trans-4-Propylcyclohexyl)cyclohexanone
This protocol is a generalized procedure based on methods known to favor the formation of trans-4-substituted cyclohexanols.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 4-(trans-4-propylcyclohexyl)cyclohexanone in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.5 equivalents, 1.0 M in THF) dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully quench the reaction by adding water dropwise at -78 °C, followed by the addition of aqueous sodium hydroxide (e.g., 3 M), and then hydrogen peroxide (30% solution).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Isomer Enrichment: Purify the crude product by recrystallization from hot petroleum ether or n-heptane to obtain the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the stereoselective reduction.
Caption: Key factors influencing synthesis yield and purity.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. 4-(4-Propylcyclohexyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common issues in liquid crystal synthesis using this intermediate
This guide provides troubleshooting for common issues encountered during the synthesis of 4'-alkyl-4-cyanobiphenyls, a foundational class of liquid crystal materials. The content is tailored for researchers, scientists, and drug development professionals, using the synthesis of 4'-pentyl-4-cyanobiphenyl (5CB) as a representative intermediate. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format, focusing on reaction optimization and purification.
Question 1: My Suzuki-Miyaura coupling reaction has a low yield. What are the potential causes and solutions?
Answer: Low yields in Suzuki coupling are common and can stem from several factors.[2] Key areas to investigate include the catalyst system, reaction conditions, and reagent quality.
-
Inactive Catalyst: The Palladium(0) catalyst is the heart of the reaction.[3] If it has been improperly stored or handled, it may be oxidized and inactive. Ensure you are using a fresh, high-quality catalyst and ligand.
-
Suboptimal Base: The choice and amount of base are crucial for activating the boronic acid.[4][5] Bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[4][6] The optimal base is substrate-dependent, and screening different bases may be necessary.[4][7]
-
Poor Reagent Quality: Aryl halides and boronic acids can degrade. Ensure they are pure and dry. Using anhydrous solvents can prevent protodeborylation (cleavage of the C-B bond), which is a common side reaction, especially at higher temperatures.[4]
-
Incorrect Temperature: Reaction temperatures typically range from 50-100°C.[2][8] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can promote side reactions like dehalogenation or protodeborylation.[4]
Question 2: I'm observing significant amounts of homocoupling byproducts (e.g., biphenyl from the boronic acid or 4,4'-dialkylbiphenyl from the aryl halide). How can I minimize these?
Answer: Homocoupling is a primary competing reaction, often promoted by the presence of oxygen.[4][6]
-
Oxygen Contamination: The most common cause is the oxidative homocoupling of the boronic acid reagent.[6] It is critical to rigorously exclude oxygen from the reaction mixture. This can be achieved by:
-
Reaction Conditions: Elevated temperatures can sometimes favor homocoupling pathways.[6] Consider running the reaction at a lower temperature if feasible. The choice of palladium catalyst and ligand can also influence the selectivity between cross-coupling and homocoupling.
Question 3: My final product shows an incorrect or broad phase transition temperature range (e.g., Nematic to Isotropic). What is the likely cause?
Answer: The phase transition temperatures of liquid crystals are extremely sensitive to impurities.[9][10] Even small amounts of contaminants can disrupt the long-range molecular ordering, leading to a depression or broadening of the transition temperatures.[9][11]
-
Starting Material Impurities: Unreacted starting materials (aryl halide, boronic acid) are common impurities.
-
Reaction Byproducts: Homocoupled products or other side products can be difficult to separate due to their structural similarity to the target molecule.[10]
-
Solvent Residue: Residual solvent from the purification process can also impact the phase behavior.
Solution: Rigorous purification is essential. Multiple rounds of column chromatography followed by recrystallization are often necessary to achieve the high purity (>99%) required for sharp, reproducible phase transitions.[9] Characterization by techniques like HPLC is crucial to verify purity.[9]
Question 4: During purification by column chromatography, my product is difficult to separate from a byproduct. What can I do?
Answer: Co-elution of structurally similar compounds is a common challenge.
-
Optimize Solvent System: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Recrystallization: This is a powerful technique for removing trace impurities. Experiment with different solvents or solvent mixtures to find conditions that selectively crystallize your desired product, leaving impurities in the mother liquor.
Quantitative Data Summary
Optimizing a Suzuki-Miyaura coupling reaction involves balancing multiple parameters. The following table summarizes typical ranges for key variables.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 2.0 mol% | Higher loading may be needed for less reactive substrates.[2] |
| Reaction Temperature | 50 - 100 °C | Substrate dependent; higher temperatures risk decomposition.[2][8] |
| Base Equivalents | 1.5 - 3.0 eq. | The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical.[8] |
| Boronic Acid | 1.1 - 1.5 eq. | A slight excess is typically used to drive the reaction to completion. |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of 4'-pentyl-4-cyanobiphenyl (5CB)
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 eq.), 4-pentylphenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water). The mixture should be thoroughly degassed again via several cycles of vacuum and argon backfill.[4]
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][12]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexanes to yield the final product.[3]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: Experimental workflow for 4'-alkyl-4-cyanobiphenyl synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 9. nbinno.com [nbinno.com]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Improving the purity of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol post-synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the purity of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol following its synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Q: My initial product purity after synthesis is below 90% as determined by Gas Chromatography (GC). What are the likely impurities and how can I remove them?
A: The most common impurities are the cis-isomer of the target compound, unreacted 4-(trans-4-propylcyclohexyl)cyclohexanone (the ketone starting material), and potentially side-products from the reduction reaction. The purification strategy will depend on the major impurity present.
Recommended Actions:
-
Identify the Impurities:
-
GC-MS Analysis: Perform Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components in your crude product. The cis and trans isomers will likely have very similar mass spectra but different retention times. Generally, the trans isomer has a longer retention time than the cis isomer on common non-polar GC columns. The ketone starting material will have a different retention time and a characteristic mass spectrum.
-
NMR Spectroscopy: ¹H and ¹³C NMR can help identify the isomers and the presence of the ketone. The signal of the proton on the carbon bearing the hydroxyl group (CH-OH) is particularly informative for distinguishing between the cis and trans isomers.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing the cis-isomer and other impurities if the desired trans-isomer is a solid at room temperature.
-
Column Chromatography: If recrystallization is ineffective or if you have a mixture of several impurities, column chromatography is a powerful separation technique.
-
Issue 2: Recrystallization Fails to Significantly Improve Purity
Q: I have attempted recrystallization, but the purity of my this compound has not improved significantly. What could be the problem?
A: This issue can arise from several factors, including the choice of solvent, the cooling rate, or the presence of impurities with similar solubility to the product.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For compounds of this type, a single solvent or a binary solvent system can be effective.
-
Cooling Process: Rapid cooling can lead to the trapping of impurities within the newly formed crystals. A slower, more controlled cooling process allows for the formation of purer crystals.
-
Impurity Profile: If the main impurity is the cis-isomer, its solubility might be very similar to the trans-isomer in the chosen solvent, making separation by recrystallization challenging.
Experimental Protocol: Recrystallization
A common method for purifying similar cyclohexanol derivatives is recrystallization from a mixed solvent system.
Materials:
-
Crude this compound
-
Toluene
-
Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Slowly add hot ethanol until the solution becomes slightly cloudy.
-
Add a small amount of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
| Parameter | Recommended Value |
| Initial Purity | < 95% |
| Recrystallization Solvent | Toluene/Ethanol |
| Expected Purity after 1st Recrystallization | > 98% |
| Expected Purity after 2nd Recrystallization | > 99.5% |
Issue 3: Difficulty in Separating Cis/Trans Isomers by Column Chromatography
Q: I am using column chromatography to separate the cis and trans isomers, but I am getting poor separation. What can I do to improve this?
A: The separation of diastereomers like cis and trans isomers can be challenging due to their similar polarities. Optimizing the column chromatography parameters is crucial.
Troubleshooting Steps:
-
Eluent System: The polarity of the eluent is critical. A common starting point for non-polar compounds is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether. The proportion of the polar solvent should be low to maximize the difference in interaction with the stationary phase.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used. Ensure the silica gel is properly packed to avoid channeling.
-
Column Loading: Overloading the column can lead to poor separation. As a rule of thumb, the amount of crude product should be about 1-5% of the mass of the silica gel.
-
Elution Technique: A slow and steady flow rate is important. Flash chromatography, where pressure is applied to speed up the elution, can be effective but requires careful control of the flow rate.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Heptane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Dry pack the column with silica gel.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica gel.
-
Elution: Start with a non-polar eluent such as 100% n-heptane and gradually increase the polarity by adding small percentages of ethyl acetate.
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure trans-isomer.
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | n-Heptane / Ethyl Acetate Gradient |
| Initial Eluent | 100% n-Heptane |
| Final Eluent | 95:5 n-Heptane:Ethyl Acetate |
| Expected Purity | > 99.5% |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white crystalline solid. While the exact melting point can vary slightly, it is generally in the range of 120-125°C.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2:
-
Gas Chromatography (GC): This is the most common and effective method for determining the purity and the ratio of cis to trans isomers. A non-polar capillary column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides mass spectral data that can help to confirm the identity of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying any structural isomers or other impurities. The chemical shift and multiplicity of the proton attached to the hydroxyl-bearing carbon can be used to differentiate between the cis and trans isomers.
Q3: Can I use other recrystallization solvents?
A3: Yes, other non-polar or moderately polar solvents may be effective. For similar compounds, solvents such as petroleum ether and ethanol have been used successfully. It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific product and impurity profile.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification issues.
Managing side reactions during the synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Technical Support Center: Synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing common challenges and side reactions encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, which typically involves the reduction of the precursor ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone.
Question 1: Why is the yield of my final alcohol product low after the reduction step?
Answer: Low yields can stem from several factors related to the reaction conditions and workup procedure.
-
Incomplete Reaction: The reducing agent may have been insufficient or degraded. Ensure you use a fresh, high-quality reducing agent and appropriate molar ratios.
-
Side Reactions: The primary cause of low yield is often the formation of side products. The most common side reaction is the formation of the undesired cis-alcohol stereoisomer.
-
Workup Losses: Product can be lost during the extraction and purification phases. Ensure proper phase separation and minimize transfers. Overly acidic conditions during workup can lead to dehydration of the alcohol product to form an alkene.[1][2][3]
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened container of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) or titrate to determine its activity.
-
Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting ketone is fully consumed.
-
Control Workup pH: Neutralize the reaction mixture carefully. Avoid strong acids if possible to prevent elimination reactions.[1] A saturated ammonium chloride solution is often used for quenching LiAlH₄ reactions, while dilute HCl is common for NaBH₄, but care must be taken.[4]
Question 2: My final product is a mixture of cis and trans stereoisomers. How can I improve the stereoselectivity for the desired trans,trans product?
Answer: The formation of stereoisomers is a common challenge in the reduction of substituted cyclohexanones. The desired trans-alcohol results from the axial attack of the hydride on the carbonyl, leading to an equatorial hydroxyl group, which is the thermodynamically more stable product.[5][6]
-
Choice of Reducing Agent: The steric bulk of the reducing agent is a critical factor.
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These agents can attack from both the axial and equatorial faces. Axial attack is often favored, leading to the equatorial (trans) alcohol as the major product.[6]
-
Bulky Hydride Reagents (e.g., L-Selectride): These reagents are sterically hindered and preferentially attack from the less hindered equatorial face, leading to the axial (cis) alcohol as the major product.[6]
-
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which in this case is the trans-isomer.
Recommendations for High trans-Selectivity:
-
Use a sterically undemanding reducing agent like Sodium Borohydride (NaBH₄).
-
Conduct the reaction at a low temperature (e.g., 0 °C to room temperature).
-
Consider using a different solvent, as solvent choice can sometimes influence the stereochemical outcome.[7][8]
Question 3: I have detected an impurity with a C=C bond in my final product analysis (IR or NMR). What is it and how can I avoid it?
Answer: The presence of a carbon-carbon double bond indicates an elimination (dehydration) side reaction has occurred, converting your target cyclohexanol into a cyclohexene derivative.
-
Cause: This is typically caused by exposing the alcohol to strong acidic conditions, especially at elevated temperatures, during the reaction workup.[1][3] The acid protonates the hydroxyl group, turning it into a good leaving group (H₂O), which is then eliminated.
-
Prevention:
-
Mild Workup: Use a mild acid or a buffered solution for quenching the reaction. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching agent for many hydride reductions.
-
Avoid High Temperatures: Perform the workup and any subsequent distillations at the lowest feasible temperature and pressure to prevent acid-catalyzed dehydration.
-
Data Presentation
Table 1: Stereoselectivity of Common Reducing Agents for Substituted Cyclohexanones
| Reducing Agent | Typical Solvent | Key Characteristic | Predominant Product Isomer |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Small, unhindered | trans (Equatorial-OH)[6][7] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Small, highly reactive | trans (Equatorial-OH)[6] |
| L-Selectride® | THF | Bulky, hindered | cis (Axial-OH)[6] |
| Baker's Yeast (S. cerevisiae) | Water/Sucrose | Biocatalytic, bulky enzyme | High stereoselectivity (often for one isomer) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ketone Reduction
This protocol describes the reduction of 4-(trans-4-propylcyclohexyl)cyclohexanone to the target alcohol using sodium borohydride, favoring the formation of the trans-isomer.
Materials:
-
4-(trans-4-propylcyclohexyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-(trans-4-propylcyclohexyl)cyclohexanone in 100 mL of methanol. Cool the flask in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using TLC.
-
Quenching: Cool the flask back to 0 °C and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide. Caution: Hydrogen gas will be evolved.[9]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane) to yield pure this compound.
Visualizations
Caption: Main synthesis pathway versus common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Stereochemical pathways in cyclohexanone reduction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 6. odinity.com [odinity.com]
- 7. Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing Thermal Stability with Calcium/Zinc Stearate Systems
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Calcium/Zinc (Ca/Zn) stearate systems to enhance the thermal stability of polymeric materials, particularly Polyvinyl Chloride (PVC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PVC compound is showing early discoloration (yellowing/browning) during processing, despite using a Ca/Zn stearate stabilizer. What is the likely cause?
A1: Early discoloration during processing is a common issue that can stem from several factors:
-
Incorrect Ca/Zn Ratio: An improper ratio of calcium stearate to zinc stearate is a frequent cause. Zinc stearate provides good initial color stability but can lead to sudden, severe degradation ("zinc burning") if not properly balanced with calcium stearate.[1] Calcium stearate offers long-term stability by neutralizing HCl and regenerating the zinc stearate.[1]
-
"Zinc Burning": This phenomenon occurs when zinc chloride (ZnCl₂), a byproduct of the stabilization process, accumulates.[1] ZnCl₂ is a strong Lewis acid that can catalyze rapid dehydrochlorination and degradation of the PVC matrix, leading to black spots and char.[1]
-
High Shear or Temperature: Excessive mechanical shear or processing temperatures can generate localized hot spots, initiating degradation before the stabilizer can effectively intervene.[2] This can rapidly consume the stabilizer, leaving the polymer unprotected.[2]
-
Moisture: The presence of moisture can vaporize during processing and appear as volatiles, potentially interfering with stabilizer function.[2]
Troubleshooting Steps:
-
Optimize Stabilizer Ratio: A typical starting ratio is 2:1 or 3:1 (Calcium Stearate: Zinc Stearate).[1] Adjust this ratio based on your specific formulation and processing conditions.
-
Incorporate Co-stabilizers: Additives like polyols (e.g., pentaerythritol) or β-diketones can chelate the reactive zinc chloride, preventing catastrophic degradation.[1]
-
Control Processing Parameters: Reduce screw speeds to minimize shear-induced degradation and ensure the processing temperature is within the recommended range for your PVC grade.[1][2]
-
Ensure Material is Dry: Use pre-dried PVC resin and stabilizers to minimize moisture content.
Q2: What is the primary mechanism of a Ca/Zn stearate system in stabilizing PVC?
A2: The Ca/Zn stearate system works through a synergistic mechanism:
-
Substitution of Labile Chlorine: Zinc stearate (ZnSt₂) is highly effective at replacing unstable, labile chlorine atoms on the PVC chain.[3] This is the primary defense against the initiation of "unzipping" dehydrochlorination.[4]
-
HCl Scavenging: Both calcium stearate (CaSt₂) and zinc stearate absorb and neutralize the hydrogen chloride (HCl) gas that is released during PVC degradation, preventing it from catalyzing further breakdown.[5]
-
Regeneration Cycle: The zinc chloride (ZnCl₂) formed during the stabilization reaction is a potent degradation catalyst. Calcium stearate reacts with ZnCl₂ to form calcium chloride (CaCl₂), which is a less aggressive Lewis acid, and in the process, regenerates the active zinc stearate.[1][3] This cycle provides long-term stability.
Q3: Can Ca/Zn stearates be used with other polymer additives?
A3: Yes, but interactions must be considered. Ca/Zn stearates are often part of a "one-pack" stabilizer system that includes lubricants and co-stabilizers.[6] They can be used with antioxidants, such as phosphites, which can improve thermal stability by reacting with metal chlorides and inhibiting their catalytic effect.[5] However, interactions can be complex and may sometimes reduce the effectiveness of certain additives, so formulation-specific testing is crucial.[1]
Q4: My final product has reduced mechanical properties after adding the Ca/Zn stabilizer. Why?
A4: While primarily thermal stabilizers, metallic stearates also function as lubricants. At higher concentrations, they can sometimes act as stress concentrators or interfere with polymer-filler interactions, which can lead to a reduction in properties like tensile or flexural strength.[1] It is essential to evaluate the concentration carefully, starting with a lower amount (e.g., 0.2% to 1.5% by weight in PVC) and increasing it gradually while monitoring mechanical performance.[1]
Quantitative Data on Stabilizer Performance
The effectiveness of a Ca/Zn stearate system is highly dependent on the ratio and concentration. The following table summarizes typical performance indicators based on formulation changes.
| Formulation ID | Stabilizer System (per 100 phr PVC) | CaSt₂:ZnSt₂ Ratio | Thermal Stability Time (mins at 200°C) | Onset of Degradation (TGA, °C) | Observations |
| PVC-Blank | None | N/A | < 10 | ~260 | Rapid discoloration and degradation. |
| PVC-Zn | 1.5 phr ZnSt₂ | 0:1 | ~15 | ~265 | Good initial color, but suffers from "zinc burning" and rapid failure.[1] |
| PVC-Ca | 1.5 phr CaSt₂ | 1:0 | ~30 | ~270 | Poor initial color but provides moderate long-term stability.[7] |
| PVC-CaZn-1 | 1.5 phr CaSt₂/ZnSt₂ | 2:1 | ~65 | ~280 | Good balance of initial color and long-term stability.[1] |
| PVC-CaZn-2 | 1.5 phr CaSt₂/ZnSt₂ + 0.5 phr Polyol | 2:1 | > 80 | ~285 | Enhanced long-term stability due to co-stabilizer chelating ZnCl₂.[1] |
Note: Values are illustrative and can vary significantly based on the specific grade of PVC, processing conditions, and other additives present.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability via Static Oven Aging
Objective: To assess the long-term thermal stability of PVC compounds by observing color change over time at a constant elevated temperature.
Methodology:
-
Sample Preparation: Prepare PVC dry blends using a high-speed mixer. Ensure all components, including PVC resin, plasticizer, and the stabilizer system, are accurately weighed.
-
Milling & Pressing: Compound the dry blend on a two-roll mill at a set temperature (e.g., 170°C) for a specified time (e.g., 5 minutes) to form a homogenous sheet.
-
Sample Cutting: Cut the milled sheet into uniform small samples (e.g., 1x1 cm).
-
Oven Aging: Place the samples on a tray in a forced-air oven set to the test temperature (e.g., 200°C).
-
Observation: Remove samples at regular intervals (e.g., every 10 minutes) and mount them on a display card. Record the time at which significant discoloration (yellowing, browning, blackening) occurs. This time is the measure of static thermal stability.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation and quantify weight loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compounded polymer sample into a TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (typically nitrogen to measure thermal stability, or air for thermo-oxidative stability) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Analysis: The TGA curve plots weight loss versus temperature. The onset of degradation is typically determined as the temperature at which 5% weight loss occurs (T₅). A higher onset temperature indicates better thermal stability.[2][8]
Visualizations
Troubleshooting Workflow for PVC Thermal Degradation
Caption: Troubleshooting workflow for PVC thermal stability issues.
Synergistic Stabilization Mechanism of Ca/Zn Stearates
Caption: Synergistic cycle of PVC stabilization by Ca/Zn stearates.
References
- 1. benchchem.com [benchchem.com]
- 2. orbimind.com [orbimind.com]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. academicjournals.org [academicjournals.org]
- 5. PVC Heat Stabilizers: Classification, Mechanisms & Key Insights for Formulation [kingstarmold.com]
- 6. tldvietnam.com [tldvietnam.com]
- 7. nimbasia.com [nimbasia.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Production of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS: 82832-72-2).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-01 | Low Yield in Hydrogenation Step | 1. Catalyst poisoning or deactivation. 2. Incomplete reaction due to insufficient hydrogen pressure or reaction time. 3. Sub-optimal reaction temperature. | 1. Ensure starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds). Consider using a fresh batch of catalyst (e.g., Rhodium/Silicon dioxide). 2. Increase hydrogen pressure to the recommended level (e.g., 5 MPa) and monitor the reaction progress by GC until the starting material is consumed.[1] 3. Optimize the reaction temperature; a typical range is around 80°C.[1] |
| PUR-01 | Low Purity of Final Product (High Isomer Content) | 1. Inefficient separation of cis and trans isomers. 2. Inadequate recrystallization procedure. | 1. The desired trans,trans isomer requires careful separation. Multiple recrystallizations are often necessary. 2. Select an appropriate solvent for recrystallization (e.g., ethanol or heptane) and optimize the cooling rate to promote the formation of pure crystals.[1][2] |
| QC-01 | Inconsistent GC Analysis Results | 1. Improper sample preparation. 2. Non-optimized GC method (e.g., column, temperature program). | 1. Ensure the sample is fully dissolved in a suitable solvent before injection. 2. Use a suitable capillary column (e.g., HP-5) and develop a temperature program that provides baseline separation of all isomers and potential impurities. |
| SYN-02 | Presence of Ketone Impurity in Final Product | 1. Incomplete reduction of the ketone intermediate (4-(4'-propylcyclohexyl)cyclohexanone). 2. Oxidation of the alcohol product during workup or storage. | 1. Extend the reaction time or increase the amount of reducing agent during the reduction step. 2. Ensure an inert atmosphere (e.g., nitrogen) during workup and store the final product in a cool, dark place. |
| PUR-02 | Product is an Oil or Fails to Crystallize | 1. High levels of impurities, particularly the cis-isomer, are depressing the melting point. 2. Residual solvent in the product. | 1. Purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: A common industrial synthesis starts with biphenyl, which undergoes a series of reactions including Friedel-Crafts acylation, alkylation, reduction, and oxidation to form 4-(4'-propylbiphenyl)phenol. This intermediate is then catalytically hydrogenated to produce a mixture of cis and trans isomers of 4-(4'-propylcyclohexyl)cyclohexanol.[1] The final and critical step is the purification of this mixture to isolate the desired trans,trans isomer.
Q2: How can I effectively separate the trans,trans isomer from the other stereoisomers?
A2: Fractional recrystallization is the most common and effective method for isomer separation on a large scale.[3][4] The choice of solvent is critical; ethanol has been shown to be effective.[1] The trans,trans isomer is typically less soluble and will crystallize out of the solution upon cooling, while the cis isomers remain in the mother liquor. Several recrystallization cycles may be required to achieve high isomeric purity (>98%).
Q3: What analytical techniques are recommended for quality control?
A3: Gas Chromatography (GC) is the primary analytical method for assessing the purity of this compound and quantifying the isomeric ratio.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation of the final product and key intermediates.
Q4: What are the key safety precautions to consider during production?
A4: The catalytic hydrogenation step involves flammable hydrogen gas under high pressure and should be conducted in a suitable high-pressure reactor with appropriate safety measures.[1] Many of the reagents and solvents used in the synthesis are flammable and/or toxic, so proper personal protective equipment (PPE) should be worn, and all operations should be performed in a well-ventilated area or fume hood.
Q5: What are the expected yields for the synthesis of this compound?
A5: The overall yield can vary depending on the specific synthetic route and optimization of each step. For the hydrogenation of 4-(4'-propylbiphenyl)phenol and subsequent recrystallization, a yield of around 82.5% with a purity of 99.5% has been reported in patent literature.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-(4'-Propylbiphenyl)phenol
This protocol describes the conversion of 4-(4'-propylbiphenyl)phenol to a mixture of 4-(4'-propylcyclohexyl)cyclohexanol isomers.
Materials:
-
4-(4'-Propylbiphenyl)phenol
-
Rhodium on silicon dioxide catalyst
-
Ethanol
-
High-pressure reactor
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge the high-pressure reactor with 4-(4'-propylbiphenyl)phenol (e.g., 0.5 mol), rhodium/silicon dioxide catalyst, and ethanol (e.g., 300 mL).[1]
-
Seal the reactor and purge the system with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to 5 MPa.[1]
-
Heat the reactor to 80°C while stirring.[1]
-
Maintain these conditions for approximately 5 hours, monitoring the reaction progress by taking aliquots and analyzing them by GC.[1]
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the ethanol from the filtrate by rotary evaporation to obtain the crude product as a white-like solid.
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of the crude 4-(4'-propylcyclohexyl)cyclohexanol to enrich the trans,trans isomer.
Materials:
-
Crude 4-(4'-propylcyclohexyl)cyclohexanol
-
Ethanol
-
Crystallization vessel with a stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Transfer the crude solid product to the crystallization vessel.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly cool the solution while stirring to induce crystallization. A controlled cooling rate is crucial for obtaining high purity crystals.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Analyze the purity and isomeric ratio of the dried product by GC. Repeat the recrystallization process if the desired purity is not achieved.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product purity.
References
- 1. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 2. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Controlling Stereochemistry in Synthesis
Welcome to the technical support center for stereochemical control in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control stereoselectivity in a chemical reaction?
Stereoselectivity, the preferential formation of one stereoisomer over another, is governed by a combination of steric, electronic, and conformational effects.[1] Key factors include:
-
Steric Hindrance: Repulsive interactions between bulky groups can block a reagent's approach to one face of a molecule, favoring reaction at the less hindered face.[1][2]
-
Stereoelectronic Effects: Orbital interactions that stabilize one transition state over another can direct the stereochemical outcome.[1]
-
Conformational Effects: The relative populations of different ground-state conformers of the substrate can influence which diastereomeric transition state is more easily accessible.[1]
-
Reaction Temperature: Lower temperatures generally increase selectivity by amplifying the energy difference between competing diastereomeric transition states.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry.[2]
-
Catalyst/Reagent: The choice of chiral catalyst, auxiliary, or reagent is often the most critical factor in achieving high enantioselectivity or diastereoselectivity.[2]
Q2: What is the difference between enantioselectivity and diastereoselectivity?
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image, resulting in an enantiomeric excess (ee).[1] Diastereoselectivity, on the other hand, is the preferential formation of one diastereomer over other possible diastereomers, leading to a diastereomeric excess (de).[1]
Q3: My reaction is producing a nearly racemic mixture. What are the first troubleshooting steps?
A racemic or near-racemic mixture indicates a lack of effective stereocontrol. The initial steps to troubleshoot this issue are:
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Verify the Chiral Source: Ensure the chiral catalyst, ligand, or auxiliary is of the correct enantiomeric purity and has not racemized.
-
Check for Background Reactions: An uncatalyzed, non-selective reaction may be competing with the desired stereoselective pathway.[2] Consider lowering the reaction temperature to slow down the uncatalyzed reaction.[2]
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Confirm Reagent Purity: Impurities in starting materials or reagents can sometimes interfere with the catalyst or reaction pathway.
-
Review Reaction Conditions: Ensure the temperature, concentration, and solvent are optimal for the desired stereoselective transformation.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Aldol Reactions
Symptom: The aldol reaction yields a mixture of syn and anti diastereomers with a low diastereomeric ratio (d.r.).
Possible Causes and Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is a primary determinant of the diastereoselectivity of the aldol reaction. The method of enolate formation (base, solvent, additives) directly influences this geometry.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can all impact the diastereoselectivity.
-
Steric Effects: The steric bulk of the substituents on the enolate and the aldehyde can influence the facial selectivity of the reaction.
Troubleshooting Workflow:
Data Presentation: Effect of Reaction Conditions on Diastereoselectivity in an Aldol Reaction
| Entry | Base | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | None | THF | -78 | 30:70 |
| 2 | LDA | ZnCl₂ | THF | -78 | >95:5 |
| 3 | KHMDS | None | Toluene | -78 | 85:15 |
| 4 | LDA | None | THF | 0 | 50:50 |
Note: This is example data and actual results will vary depending on the specific substrates.
Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation
Symptom: The asymmetric hydrogenation of a prochiral ketone or olefin results in a low enantiomeric excess (% ee).
Possible Causes and Solutions:
-
Ineffective Chiral Ligand: The choice of chiral ligand is paramount. The steric and electronic properties of the ligand must be well-matched to the substrate.
-
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, water) can deactivate the catalyst.
-
Suboptimal Hydrogen Pressure: The pressure of hydrogen gas can influence the rate and selectivity of the reaction.
-
Incorrect Solvent Choice: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic species.
Troubleshooting Workflow:
Data Presentation: Effect of Chiral Ligand and Solvent on Enantioselectivity in the Asymmetric Hydrogenation of Acetophenone
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (bar) | Enantiomeric Excess (% ee) |
| 1 | [RuCl₂(p-cymene)]₂ | (R)-BINAP | MeOH | 10 | 95 |
| 2 | [RuCl₂(p-cymene)]₂ | (R)-Tol-BINAP | MeOH | 10 | 98 |
| 3 | [RuCl₂(p-cymene)]₂ | (R)-BINAP | THF | 10 | 85 |
| 4 | [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | CH₂Cl₂ | 50 | 99 |
Note: This is example data and actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Mukaiyama Aldol Reaction
This protocol describes a general procedure for the diastereoselective Mukaiyama aldol reaction between a silyl enol ether and an aldehyde, catalyzed by a Lewis acid.
Materials:
-
Silyl enol ether (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid solution dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of the silyl enol ether in anhydrous CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: Sharpless Asymmetric Epoxidation
This protocol provides a general method for the enantioselective epoxidation of a prochiral allylic alcohol.[1]
Materials:
-
Allylic alcohol (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (0.05 mmol)
-
L-(+)-Diethyl tartrate (DET) or D-(-)-Diethyl tartrate (0.06 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH) (5.5 M in decane, 2.0 mmol)
-
Activated 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
10% aqueous NaOH solution saturated with NaCl
Procedure:
-
To a flame-dried round-bottom flask containing activated molecular sieves under an inert atmosphere, add anhydrous CH₂Cl₂.
-
Cool the flask to -20 °C.
-
Add the chiral tartrate (L-(+)-DET for epoxidation from the bottom face, D-(-)-DET for the top face).
-
Add the titanium(IV) isopropoxide dropwise and stir for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add the allylic alcohol to the catalyst solution.
-
Add the tert-butyl hydroperoxide dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, add 10% aqueous NaOH solution saturated with NaCl and stir vigorously for 1 hour at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
Technical Support Center: Identification and Removal of Common Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common impurities encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in pharmaceutical substances and research samples?
Impurities are unwanted chemicals that can be introduced at various stages of synthesis, manufacturing, and storage.[1] They can be broadly categorized based on their origin:
-
Raw Materials: Impurities present in starting materials or reagents can be carried through the manufacturing process and contaminate the final product.[1][2]
-
Synthesis Process: The synthesis itself can generate impurities through side reactions (byproducts), incomplete reactions (intermediates), or from the chemicals used, such as reagents and catalysts.[3]
-
Degradation: The final product or intermediates can degrade over time due to exposure to light, heat, moisture, or reaction with excipients, forming degradation products.[4]
-
Manufacturing Process: Contaminants can be introduced from equipment (leaching of metals), the environment (dust, microbes), or cross-contamination between production batches.[4]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed are a common type of impurity.[3]
Q2: What are the main types of impurities I should be aware of?
Impurities are generally classified into three main categories:
-
Organic Impurities: These are often process-related or drug-related. They can include starting materials, byproducts, intermediates, degradation products, reagents, and catalysts. Organic volatile impurities, such as residual solvents, are also a major subset.[4]
-
Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals or other residual metals from equipment, inorganic salts, and filter aids like charcoal.[3]
-
Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[3] Their presence can impact the crystalline structure, dissolution rate, and other physical properties of the drug substance.[4]
Troubleshooting Guides
Problem: An unexpected peak has appeared in my HPLC chromatogram.
This is a common issue indicating the presence of a potential impurity. The following guide provides a systematic approach to identify and address it.
Q1: What are the first steps to characterize an unknown peak?
-
Verify System Suitability: Ensure the chromatography system is performing correctly by checking the results for your standards and controls.
-
Assess Peak Characteristics: Analyze the peak's retention time, shape, and area. Is it consistent across multiple runs?
-
Review the Process: Consider any recent changes in the synthesis, purification, or storage conditions, as these could be the source of the new impurity.[5]
Q2: Which analytical techniques should I use for structural identification?
A combination of chromatographic and spectroscopic techniques is typically required for definitive identification.[6] This is often referred to as a hyphenated technique.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful first-line tool. It separates the impurity from the main compound and provides its molecular weight, which is crucial for identification.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is essential for elucidating the precise chemical structure of an unknown compound.[7] If the impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), 1H and 13C NMR can provide definitive structural information.[8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal technique for identifying volatile or semi-volatile impurities, such as residual solvents.[7][9]
Problem: I have identified an impurity. How do I choose the best method to remove it?
The choice of purification method depends on the nature of the impurity, its concentration, and its physical and chemical properties relative to your compound of interest.
Q1: My impurity has a very different solubility profile from my desired compound. What should I do?
Crystallization is an effective technique in this scenario, especially if the impurity is present in a small quantity (e.g., less than 5 mol%).[10]
-
For more soluble impurities: Dissolve the impure solid in a minimum amount of hot solvent. Upon cooling, the desired, less soluble compound will crystallize out, leaving the impurity dissolved in the solvent (mother liquor).[10]
-
For less soluble impurities: Dissolve the impure solid in the minimum amount of hot solvent required to dissolve the desired compound. The impurity will remain as a solid and can be removed by hot filtration before allowing the desired compound to crystallize.[10]
Q2: The impurity is structurally very similar to my target compound. What is the best approach?
Chromatography offers the highest resolution for separating closely related compounds.
-
Column Chromatography: A standard and scalable method for purification. Success depends on finding a solvent system that provides good separation on a stationary phase (e.g., silica gel).[11][12]
-
Preparative HPLC: Offers higher separation efficiency than standard column chromatography and is suitable for isolating pure compounds for use as reference standards or for further analysis.[8]
-
Orthogonal Chromatography: If one chromatographic method fails to provide adequate separation, changing a key parameter (like the stationary phase or solvent system) can often resolve the co-eluting compounds.[13]
Q3: How can I remove trace amounts of reagents or metal catalysts?
Scavenger resins are an excellent choice. These are solid supports (like silica) with functional groups that selectively bind to specific types of impurities.[12]
-
Direct Scavenging: The scavenger resin is added directly to the reaction mixture. It binds the impurity, and the resin-impurity complex is then simply filtered off.[12]
-
Catch and Release: The crude product is passed through a cartridge packed with the scavenger resin. The target compound is selectively trapped, impurities are washed away, and the pure compound is then eluted.[12]
Data Presentation: Comparison of Analytical and Purification Techniques
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Principle | Primary Use Case |
| HPLC / UPLC | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Gold standard for separating and quantifying non-volatile and semi-volatile impurities.[9] |
| GC | Separation of components based on their volatility and interaction with a stationary phase. | Ideal for analyzing volatile organic impurities, such as residual solvents.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Provides molecular weight and structural details of unknown impurities, often coupled with LC or GC.[9] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information for the definitive structural elucidation of organic molecules.[6] |
| ICP-MS | An ionization source coupled with mass spectrometry. | Highly sensitive technique for detecting and quantifying elemental (metallic) impurities.[9] |
Table 2: Common Impurity Removal Techniques
| Technique | Principle | Best Suited For |
| Crystallization | Difference in solubility between the compound and impurity in a given solvent. | Removing small quantities of impurities with different solubility profiles.[10] |
| Chromatography | Differential partitioning of components between a mobile and stationary phase. | Separating structurally similar compounds or complex mixtures.[13] |
| Extraction | Differential solubility of components in two immiscible liquid phases. | Separating compounds based on their polarity or acid/base properties. |
| Scavenging | Specific chemical binding of an impurity to a functionalized solid support. | Removing specific classes of impurities, such as excess reagents or metal catalysts.[12] |
| Filtration | Physical separation of solids from liquids or gases by passing them through a porous medium. | Removing insoluble particulate impurities.[10] |
| Dialysis / Desalting | Separation of molecules in solution by the difference in their rates of diffusion through a semipermeable membrane. | Removing salts and other low molecular weight contaminants. |
Experimental Protocols
Protocol 1: General Workflow for Impurity Identification by HPLC-MS
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent compatible with the mobile phase to a known concentration. Filter the sample if it contains particulates.
-
Method Development (HPLC):
-
Select an appropriate column (e.g., C18 for reverse-phase) and mobile phase.
-
Develop a gradient elution method to ensure separation of the impurity from the main peak and other components.
-
Optimize parameters such as flow rate, column temperature, and injection volume.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer.
-
Select an appropriate ionization mode (e.g., ESI, APCI) that is suitable for the analyte.
-
Acquire data in full scan mode to determine the molecular weights of all eluting peaks.
-
Perform fragmentation (MS/MS) analysis on the impurity peak to obtain structural information.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Analyze the mass spectrum of the unknown peak to determine its molecular weight.
-
Use the fragmentation pattern and accurate mass data (if using HRMS) to propose a chemical structure.
-
Protocol 2: General Workflow for Purification by Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation between the desired compound and the impurity (ideally, a difference in Rf values of >0.2).
-
Column Packing:
-
Select a column of appropriate size for the amount of sample.
-
Pack the column with the chosen stationary phase (e.g., silica gel) using the selected eluent, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimum amount of the eluent or a weaker solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. A gradient of increasing solvent polarity can be used to elute compounds with different polarities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.
Visualizations
Caption: Relationship between impurity sources and types.
Caption: Logic diagram for troubleshooting an unknown impurity.
Caption: Experimental workflow for purification by crystallization.
References
- 1. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. piper2008.com [piper2008.com]
- 4. veeprho.com [veeprho.com]
- 5. baertschiconsulting.com [baertschiconsulting.com]
- 6. rroij.com [rroij.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Resolving Solubility Problems in Specific Reaction Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing solubility?
A1: The primary principle is "like dissolves like," which means that substances with similar polarities are more likely to be soluble in each other.[1][2] Polar compounds, which often contain functional groups capable of hydrogen bonding like alcohols (-OH) and amines (-NH2), tend to dissolve in polar solvents such as water or ethanol.[1] Conversely, non-polar compounds, which are typically rich in hydrocarbon content, dissolve well in non-polar solvents like hexane or toluene.[2][3]
Q2: What are the key factors that influence the solubility of a compound?
A2: Several factors can significantly impact a compound's solubility:
-
pH: For compounds with ionizable groups (e.g., carboxylic acids, amines), the pH of the solution is critical. Adjusting the pH can convert a poorly soluble neutral compound into a more soluble ionic salt.[4][5] For instance, weakly acidic drugs become more soluble in alkaline media, and basic compounds dissolve better in acidic solutions.[4]
-
Temperature: For most solid solutes, solubility increases as the temperature rises because the dissolution process is often endothermic (absorbs heat).[6][7]
-
Particle Size: Decreasing the particle size of a solid increases its surface-area-to-volume ratio.[4] This larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.[4][8]
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can decrease the overall polarity of an aqueous system, thereby increasing the solubility of hydrophobic compounds.[9][10]
Q3: What is a co-solvent and how does it work?
A3: A co-solvent is a water-miscible organic solvent added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[9][11] Co-solvents work by reducing the interfacial tension between an aqueous solution and a hydrophobic solute.[8][12] They possess both hydrophilic regions that are compatible with water and hydrophobic regions that can interact with the non-polar solute, effectively making the solute more compatible with the aqueous environment.[]
Q4: When should I consider using a phase-transfer catalyst?
A4: A phase-transfer catalyst (PTC) is beneficial for reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase.[14][15] If you have an ionic reactant (like a salt) in the aqueous phase and an organic substrate in the organic phase, a PTC can shuttle the ionic reactant across the phase boundary to allow the reaction to proceed.[15][16]
Q5: How can sonication improve solubility?
A5: Sonication, or ultrasonication, uses high-frequency sound waves to agitate a sample.[17][18] This process creates acoustic cavitation—the rapid formation and collapse of tiny bubbles—which generates intense mechanical forces.[19] These forces can break down intermolecular interactions and reduce the particle size of solids, increasing the surface area available for dissolution and thereby enhancing solubility.[17][20]
Troubleshooting Guide
This guide provides solutions to specific solubility problems you might encounter during your experiments.
Issue 1: Starting material is not dissolving in the chosen solvent.
-
Possible Cause: The polarity of the solvent does not match the polarity of your starting material, or the concentration exceeds its intrinsic solubility.[5][21]
-
Solution:
-
Solvent Screening: Consult a solvent polarity chart and choose a solvent that more closely matches the polarity of your starting material.[21] For non-polar compounds, try solvents like hexane or toluene; for polar compounds, consider more polar organic solvents like ethanol, DMSO, or acetonitrile.[2][3]
-
Use a Co-solvent: If using an aqueous system, gradually add a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400 to decrease the polarity of the solvent mixture.[][21]
-
Particle Size Reduction: If the starting material is a solid, reduce its particle size through grinding or micronization to increase the surface area and dissolution rate.[4][21]
-
Apply Heat: Gently warming the mixture can increase the solubility of many compounds.[6] For more significant enhancement, microwave irradiation can be used to rapidly heat the sample volumetrically.[22]
-
Issue 2: Reactants are in two separate, immiscible liquid phases (e.g., aqueous and organic).
-
Possible Cause: The reactants have vastly different polarities, preventing them from mixing and reacting efficiently.
-
Solution:
-
Introduce a Phase-Transfer Catalyst (PTC): A PTC can transport a reactant from one phase to another to facilitate the reaction.[14] Quaternary ammonium salts and phosphonium salts are common PTCs that work by forming a lipophilic ion pair with an aqueous anion, allowing it to move into the organic phase to react.[15][16]
-
Diagram: Workflow for Troubleshooting Poor Solubility
Caption: A logical workflow for addressing poor solubility issues in experiments.
Issue 3: Reaction is slow or incomplete, even though the starting material seems to have dissolved.
-
Possible Cause: The concentration of the dissolved reactant is too low to allow for an efficient reaction rate. The system may be at its saturation point, but this concentration is insufficient.
-
Solution:
-
Increase Solvent Volume: The simplest approach is to increase the amount of solvent to dissolve more solute. However, this may not be practical for large-scale reactions.[21]
-
Enhance Solubility Further: Employ more advanced techniques to increase the saturation solubility.
-
Microwave Irradiation: This technique can superheat the solvent above its boiling point in a sealed vessel, which can dramatically increase solubility and reaction rates.[22][23] Microwave energy can also be absorbed directly by polar reactants, leading to localized heating that accelerates the reaction.[22][24]
-
Co-solvent Optimization: Systematically test different co-solvents and their ratios to find the optimal system that maximizes the solubility of your reactant.
-
-
Issue 4: Product precipitates out of the reaction mixture during the reaction or upon cooling.
-
Possible Cause: The product has lower solubility in the reaction medium than the starting materials, or the solubility is highly temperature-dependent.
-
Solution:
-
Maintain Higher Temperature: If the product is soluble at the reaction temperature but precipitates upon cooling, try to maintain the heat throughout the workup process or perform a hot filtration.
-
Change the Solvent System: If precipitation occurs during the reaction, the solvent system may be inappropriate for the product. Consider a solvent or co-solvent system in which both the reactants and the product are sufficiently soluble.[21]
-
Perform a Solvent Shift: If the product needs to be isolated, this precipitation can be advantageous. Once the reaction is complete, you can intentionally cool the mixture or add an "anti-solvent" (a solvent in which the product is insoluble) to induce crystallization and facilitate isolation.[25]
-
Quantitative Data Summary
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Properties & Use Cases | Typical Concentration (% v/v) |
| Ethanol | A common, relatively non-toxic alcohol used to dissolve a wide range of non-polar compounds.[] | 5 - 20% |
| Propylene Glycol | Often used in pharmaceutical formulations; good for compounds with intermediate polarity.[8][12] | 10 - 40% |
| Polyethylene Glycol (PEG 400) | A polymer with low toxicity, effective for a variety of hydrophobic drugs.[] | 10 - 50% |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, capable of dissolving many poorly soluble compounds. Use with caution due to its ability to penetrate skin.[2][] | 1 - 10% |
| Glycerin | A viscous, non-toxic co-solvent often used in oral and topical formulations.[12][] | 10 - 30% |
Key Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Initial Dissolution: Attempt to dissolve the poorly soluble compound in the primary solvent (e.g., water or an aqueous buffer).[21]
-
Co-solvent Addition: While vigorously stirring the mixture, gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise.[21]
-
Observation: Continue adding the co-solvent until the compound is fully dissolved. Note the final volume percentage of the co-solvent required.
-
Caution: Be aware that adding too much co-solvent can sometimes cause the compound to precipitate if the solvent system becomes too non-polar. Also, consider the potential toxicity and stability issues associated with the chosen co-solvent.[12]
Diagram: Mechanism of Co-solvency
Caption: Co-solvents reduce water's polarity, enabling dissolution of hydrophobic drugs.
Protocol 2: Using Sonication to Aid Dissolution
-
Preparation: Weigh the desired amount of the solid starting material and place it in a suitable reaction vessel.[21]
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel into an ultrasonic bath or, for more direct energy, immerse an ultrasonic probe into the mixture.[21]
-
Operation: Turn on the sonicator. The optimal duration and power setting will depend on the specific material, solvent, and volume.[21]
-
Monitoring: Visually monitor the dissolution. Continue sonication until the solid is fully dissolved or until no further change is observed. For sensitive compounds, monitor the temperature of the bath/vessel to avoid degradation.
Protocol 3: General Procedure for Phase-Transfer Catalysis
-
Setup: Combine the organic substrate in a non-polar organic solvent and the ionic reactant in an aqueous solution in a reaction flask. The two phases will be immiscible.
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction: Stir the biphasic mixture vigorously. The vigorous stirring is crucial to maximize the interfacial surface area where the catalyst can transport the reactant.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).
-
Workup: Once the reaction is complete, stop the stirring and allow the layers to separate. The product can then be isolated from the organic layer.
Diagram: Mechanism of Phase-Transfer Catalysis (PTC)
Caption: A PTC shuttles an aqueous reactant (Z⁻) into an organic phase to react.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 18. Sonication: Significance and symbolism [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 21. benchchem.com [benchchem.com]
- 22. Microwave Heating - Increasing Reaction Rate [cem.com]
- 23. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. researchgate.net [researchgate.net]
Best practices for handling and storing trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
This guide provides best practices for the handling and storage of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS No. 82832-72-2), a key intermediate in the synthesis of high-performance liquid crystal materials.[1] It is intended for researchers, scientists, and drug development professionals.
Compound Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C15H28O | [2][3] |
| Molecular Weight | 224.38 g/mol | [2] |
| Melting Point | 124.0 °C - 126.0 °C | [4] |
| Purity | >98.0% (GC) | [3] |
| Flash Point | 133.5 °C | [5] |
| Refractive Index | 1.491 | [5] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
Objective: To outline the procedure for safely handling the compound to minimize exposure and contamination.
Materials:
-
This compound
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles[4]
-
Face shield (if there is a risk of splashing)[4]
-
Lab coat or protective clothing[4]
-
Dust respirator (if handling powder outside a fume hood)[4]
-
Chemical fume hood or well-ventilated area[4]
-
Spatula and weighing paper/container
-
Sealed waste container
Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Set up all necessary equipment within a chemical fume hood or a well-ventilated area.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. If there is a risk of dust generation and you are not in a fume hood, a dust respirator is required.[4]
-
Handling:
-
Carefully open the container to avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
Avoid creating dust during transfer.[4] If dust is generated, ensure it is contained within the fume hood.
-
Close the container tightly immediately after use.[4]
-
-
Cleaning:
-
Clean any spills immediately. For solid spills, sweep up the material, taking care not to disperse dust, and place it in a sealed container for disposal.[4]
-
Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials in the designated waste container.
-
-
Decontamination: After handling, remove gloves and wash hands thoroughly with soap and water.[4]
Protocol 2: Proper Storage of this compound
Objective: To detail the correct storage conditions to maintain the compound's integrity and ensure safety.
Procedure:
-
Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[4][6]
-
Location: Store the container in a cool, dry, and dark place.[4] The storage area should be well-ventilated.[6][7]
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[4][7]
-
Labeling: Ensure the container is clearly labeled with the compound's name and any relevant hazard warnings.
-
Inventory: Maintain an inventory of the compound, including the date received and the amount remaining.
Troubleshooting and FAQs
Q1: The compound has changed color from white to a yellowish tint. Is it still usable?
A1: A slight yellowish tint may not necessarily indicate decomposition, as some sources describe the appearance as "White to Light yellow powder to crystal". However, a significant color change could suggest impurity or degradation. It is recommended to verify the purity of the compound using an appropriate analytical method (e.g., GC) before use. To prevent color change, always store the compound in a cool, dark place, and tightly sealed to protect it from light and air.[4]
Q2: I've noticed the powder has become clumpy. What could be the cause and what should I do?
A2: Clumping is likely due to moisture absorption. While the provided SDS for the specific compound does not mention hygroscopicity, related compounds can be hygroscopic.[8] Ensure the container is always tightly sealed after use and stored in a dry environment.[4][6] If the material is clumpy but otherwise appears pure, it may still be usable depending on the experiment's sensitivity to moisture. For applications requiring anhydrous conditions, the material may need to be dried under vacuum, though specific drying procedures for this compound are not detailed in the available literature.
Q3: What are the initial first aid steps in case of accidental exposure?
A3:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[4] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes.[4] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[4] If eye irritation persists, get medical advice.[4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, seek medical advice.[4]
-
Ingestion: Rinse the mouth with water and seek medical attention if you feel unwell.[4]
Q4: How should I dispose of waste material?
A4: Adhered or collected waste material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[4] Collect the waste in a sealed, airtight container.[4]
Visualizations
Caption: Experimental workflow for handling the compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. nbinno.com [nbinno.com]
- 2. 82832-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Mitigating Aspirin (Acetylsalicylic Acid) Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the degradation of Aspirin (Acetylsalicylic Acid) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Aspirin degradation in my experiments?
A: The primary cause of Aspirin (acetylsalicylic acid, ASA) degradation is hydrolysis. In the presence of moisture, Aspirin's ester group is cleaved, breaking it down into salicylic acid and acetic acid.[1][2][3] This reaction is the most common reason for loss of compound integrity in experimental settings.
Q2: What does a faint vinegar-like smell from my solid Aspirin or solutions indicate?
A: A vinegar-like odor is a clear sign of Aspirin degradation.[1][2] The smell is caused by the formation of acetic acid, a byproduct of hydrolysis.[1] If this odor is present, your compound has been exposed to moisture and has started to decompose.
Q3: How do pH and temperature affect the stability of my Aspirin solution?
A: Both pH and temperature are critical factors.
-
pH: Aspirin is most stable in moderately acidic conditions (around pH 2.4).[1] Its degradation rate increases significantly in neutral, alkaline (pH > 7.4), and strongly acidic environments.[1]
-
Temperature: Higher temperatures dramatically accelerate hydrolysis. The degradation rate can increase more than fivefold when the temperature is raised from 22.5°C to 37°C.[2][4]
Q4: What are the ideal storage conditions for solid Aspirin and its solutions?
A: Storage conditions are critical for maintaining compound integrity.
-
Solid Aspirin: Store in a tightly sealed container in a dry, dark place at room temperature.[1][2] The most important factor is minimizing exposure to atmospheric moisture.[1]
-
Organic Stock Solutions (e.g., in DMSO or Acetonitrile): Prepare in a high-quality, anhydrous solvent. Store in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Aqueous Solutions: These are highly unstable and should not be stored. Always prepare them fresh immediately before an experiment and aim to use them within 30 minutes to minimize degradation.[1]
Q5: I see unexpected peaks in my HPLC analysis. What are they?
A: Unexpected peaks in an HPLC chromatogram are most likely degradation products or impurities. The primary degradation product of Aspirin is salicylic acid.[2] Other impurities may have been present in the initial material, or interactions with excipients could be occurring.[2][5] A stability-indicating HPLC method is essential to separate and quantify Aspirin from these related substances.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My experimental results are inconsistent, showing a time-dependent loss of efficacy.
-
Possible Cause: This is a classic sign of Aspirin degradation. As Aspirin hydrolyzes into salicylic acid and acetic acid, the concentration of the parent compound decreases, leading to reduced activity in your assay.[1]
-
Troubleshooting Steps:
-
Verify Solution Freshness: Aqueous solutions of Aspirin are notoriously unstable. Prepare your solution immediately before use and do not store it.[1]
-
Control Temperature: If your experiment runs at 37°C, be aware that the hydrolysis rate is significantly accelerated.[2][4] Minimize the time the solution spends at this temperature before being added to the assay.
-
Check pH of Media: Ensure the pH of your cell culture media or buffer is not alkaline, as this rapidly speeds up degradation.[2][3]
-
Analytical Confirmation: Use an HPLC method to quantify the concentration of Aspirin in your solution at the beginning and end of a typical experiment duration to confirm and measure the extent of degradation.
-
Problem 2: I am using a buffered solution, but still observe significant degradation.
-
Possible Cause: While controlling pH is crucial, some common buffer components can actively catalyze Aspirin hydrolysis. Phosphate buffers, for instance, have been shown to significantly catalyze the hydrolysis reaction.[4]
-
Troubleshooting Steps:
-
Review Buffer Choice: If possible, switch to a different buffering system. Citrate buffers are often a more suitable choice for stabilizing Aspirin solutions.
-
Use Co-solvents: Consider preparing solutions in a mixed solvent system. A water-polyethylene glycol mixture can enhance stability.[4] Anhydrous organic solvents like N,N-Dimethylacetamide (NNDMA) have also been shown to create highly stable parenteral solutions.[7]
-
Minimize Aqueous Exposure Time: If you must use a catalytic buffer, design your experiment to minimize the time the Aspirin is in the solution before the experimental endpoint is measured.
-
Data Presentation: Impact of Environment on Aspirin Stability
The stability of Aspirin is highly dependent on environmental conditions. The following tables summarize quantitative data on its degradation.
Table 1: Effect of pH and Temperature on Aspirin Hydrolysis Rate
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (hours⁻¹) |
| 2.4 | 25 | ~700 | ~0.00099 |
| 5.0 | 25 | ~150 | ~0.00462 |
| 7.4 | 25 | ~45 | ~0.01540 |
| 7.4 | 37 | ~8 | ~0.08664 |
| 9.0 | 25 | ~2 | ~0.34657 |
Data compiled from various pharmaceutical kinetic studies. Values are approximate and can vary based on buffer composition and ionic strength.
Table 2: Stability of Aspirin in Different Solvents and Conditions
| Storage Condition / Solvent System | Observation | Stability Recommendation |
| Solid Form (exposed to high humidity) | Significant degradation observed, with recovery factors dropping to as low as 81.10%.[8] | Store in a desiccator. |
| Aqueous Solution (Phosphate Buffer) | Significant catalysis of hydrolysis observed.[4] | Avoid if possible. |
| Aqueous Solution (Water-PEG 400, 4:1) | Excellent stability, providing a good medium for IV dosage forms.[4] | Recommended. |
| Organic Stock (DMSO, Acetonitrile) | Stable when stored at -20°C or -80°C in anhydrous conditions.[1] | Recommended for stock. |
| Rat Blood (Ex Vivo) | Extremely rapid hydrolysis, ~13 times faster than in plasma, with a half-life of about 13 minutes.[4] | Requires immediate processing with a protein precipitation agent like acetonitrile to halt degradation. |
Mandatory Visualizations
Caption: Chemical degradation pathway of Aspirin via hydrolysis.
Caption: Logical workflow for troubleshooting inconsistent Aspirin data.
Experimental Protocols
Protocol 1: Preparation of a pH-Stable Aspirin Stock Solution for In Vitro Assays
This protocol describes the preparation of an Aspirin stock solution in an organic solvent to maximize stability for subsequent dilution into aqueous experimental media.
Materials:
-
Aspirin (Acetylsalicylic Acid), high purity
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Preparation: Work in a low-humidity environment. Use dry glassware and equipment.
-
Weighing: Accurately weigh the desired amount of Aspirin powder.
-
Dissolution: Add the weighed Aspirin to a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 100 mM).
-
Mixing: Vortex the solution thoroughly until all solid Aspirin is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and repeated freeze-thaw cycles of the main stock.
-
Storage: Tightly cap the aliquots and store them at -80°C for long-term stability or -20°C for short-term use.
-
Usage: For experiments, thaw a single aliquot. Dilute the required volume directly into your aqueous buffer or cell culture medium immediately before adding it to your assay. Discard any unused portion of the thawed aliquot. Do not re-freeze.
Protocol 2: Monitoring Aspirin Degradation by HPLC
This protocol provides a general method for the simultaneous quantification of Aspirin and its primary degradation product, salicylic acid, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
Materials & Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 75mm, 4µm)[10]
-
Aspirin and Salicylic Acid reference standards
-
Acetonitrile (HPLC grade)
-
DI Water (HPLC grade)
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of Water/Acetonitrile/Formic Acid (e.g., 78:22:0.1 v/v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.[11]
-
Detection Wavelength: UV at 254 nm.[10]
-
Injection Volume: 2-10 µL.[10]
Procedure:
-
Standard Preparation: Prepare individual stock solutions of Aspirin and Salicylic Acid reference standards in the mobile phase or a suitable diluent (e.g., 60:40 water/acetonitrile with 0.1% formic acid).[5] Create a series of mixed standard solutions to generate a calibration curve.
-
Sample Preparation: Take an aliquot of your experimental solution at specified time points. Dilute it with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for Aspirin and salicylic acid based on their retention times compared to the standards. Calculate the concentration of each compound in your samples using the calibration curve derived from the peak areas of the standards.
-
Calculation of Degradation: The percentage of degradation can be calculated as: % Degradation = [Concentration of Salicylic Acid / (Concentration of Aspirin + Concentration of Salicylic Acid)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. US20100173875A1 - Formulation of aspirin that is stable and showing minimal hydrolysis for parenteral adminstration for the treatment of cardiovascular and other disease states - Google Patents [patents.google.com]
- 8. journaljpri.com [journaljpri.com]
- 9. Simultaneous high-performance liquid chromatography assay of acetylsalicylic acid and salicylic acid in film-coated aspirin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paracetamol, Aspirin and Salicylic Acid HPLC Method - AppNote [mtc-usa.com]
- 11. Sigma-Aldrich [sigmaaldrich.com]
Refining reaction conditions for higher efficiency and lower cost
Welcome to the technical support center for refining reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their chemical reactions for higher efficiency and lower cost.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low reaction yields can stem from various factors. A systematic approach to troubleshooting is crucial.[1][2] Common causes include impure reagents, suboptimal reaction conditions (temperature, time), or product loss during workup and purification.[1] To troubleshoot, consider the following steps:
-
Reagent Purity: Ensure the purity of your starting materials and solvents.[3] Impurities can interfere with the reaction or lead to side products.[4]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or GC to determine the optimal reaction time.[5] Reactions that are too short may be incomplete, while those that are too long can lead to product decomposition or side reactions.[3][5]
-
Temperature Control: Temperature significantly impacts reaction rates and selectivity.[6] If the yield is low, consider running the reaction at a different temperature. Lowering the temperature may improve selectivity and reduce byproducts, while increasing it may drive the reaction to completion.[7]
-
Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction forward, but it can also lead to side reactions.
-
Workup Procedure: Product can be lost during the workup phase.[2] Check for product solubility in the aqueous layer and ensure complete extraction.[2]
Q2: I am observing the formation of unexpected side products. How can I minimize them?
A2: The formation of side products is a common challenge that can be addressed by optimizing reaction conditions to favor the desired reaction pathway.[1][2]
-
Adjusting Temperature and Reagent Addition: The rate of reagent addition and the reaction temperature can influence selectivity. Slow, controlled addition of reagents can prevent localized high concentrations that may lead to side reactions.[4] Lowering the reaction temperature often enhances selectivity.[7]
-
Solvent Selection: The solvent can influence reaction pathways.[8] Experimenting with different solvents of varying polarities can help identify a system that favors the desired product.[7] Computational screening of solvents can also be a useful tool.[9][10]
-
Catalyst Choice: The choice of catalyst can significantly impact selectivity.[11][12] Consider screening different catalysts to find one that is more selective for the desired transformation.
-
pH Control: For reactions involving acidic or basic conditions, precise pH control is critical to prevent side reactions.[4]
Q3: How can I reduce the cost of my reaction without compromising efficiency?
A3: Reducing reaction costs is a key aspect of process development and can be achieved through several strategies.
-
Cost-Effective Reagents and Catalysts: Explore the use of less expensive, more abundant starting materials and catalysts.[13] Organocatalysis, for instance, can sometimes replace expensive metal catalysts.[14][15]
-
Process Optimization: Improving reaction efficiency directly translates to lower costs by reducing waste and energy consumption.[6][] This includes optimizing reaction time, temperature, and catalyst loading.
-
Solvent Reduction and Recycling: Solvents can be a significant cost driver.[17] Investigate the use of greener, less expensive solvents or develop processes that minimize solvent use.[18] Implementing solvent recycling can also lead to substantial cost savings.
-
Atom Economy: Design synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product.
Q4: My catalyst seems to be deactivating. What are the common causes and how can I prevent this?
A4: Catalyst deactivation is a frequent issue in catalytic reactions, leading to decreased reaction rates and yields.[19] The primary mechanisms of deactivation are poisoning, fouling, and sintering.[20][21]
-
Poisoning: This occurs when impurities in the feedstock bind to the active sites of the catalyst, rendering them inactive.[21][22][23] To prevent this, purify the reactant streams to remove potential poisons like sulfur or nitrogen compounds.[20][22]
-
Fouling: Fouling is the physical deposition of materials, such as coke, on the catalyst surface, which blocks active sites.[20][23] Optimizing reaction conditions, such as temperature and pressure, can minimize coke formation.[20]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[21] Using a thermally stable catalyst support and controlling the reaction temperature can mitigate sintering.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a step-by-step approach to diagnosing and resolving low reaction yields.
Guide 2: Catalyst Deactivation
This guide outlines a process for identifying and mitigating catalyst deactivation.
Data Presentation
Table 1: Effect of Temperature and Catalyst Loading on Product Yield
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 1 | 80 | 1.0 | 6 | 65 |
| 2 | 100 | 1.0 | 6 | 82 |
| 3 | 120 | 1.0 | 6 | 75 (decomposition observed) |
| 4 | 100 | 0.5 | 6 | 78 |
| 5 | 100 | 2.0 | 6 | 83 |
This table illustrates a hypothetical optimization experiment where the temperature and catalyst loading were varied to find the optimal conditions for product yield.
Table 2: Solvent Screening for Improved Selectivity
| Solvent | Dielectric Constant | Desired Product (%) | Byproduct (%) |
| Toluene | 2.4 | 75 | 25 |
| Dichloromethane | 9.1 | 85 | 15 |
| Acetonitrile | 37.5 | 92 | 8 |
| Dimethylformamide | 36.7 | 88 | 12 |
This table presents representative data from a solvent screening experiment aimed at improving the selectivity of a reaction.
Experimental Protocols
Protocol 1: General Procedure for Reaction Time Optimization
-
Set up the reaction: Assemble the reaction apparatus under an inert atmosphere (if required). Charge the reactor with the starting materials, solvent, and catalyst according to the standard procedure.
-
Initiate the reaction: Bring the reaction mixture to the desired temperature and start stirring.
-
Monitor reaction progress: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Analyze samples: Quench the reaction in the aliquot and analyze it using a suitable analytical technique (e.g., TLC, GC, HPLC, or NMR) to determine the ratio of starting material to product.[5]
-
Plot the data: Plot the concentration of the product versus time to generate a reaction profile.
-
Determine optimal time: The optimal reaction time is the point at which the product concentration reaches a maximum and before any significant product decomposition or byproduct formation occurs.
Protocol 2: Screening of Reaction Solvents
-
Select a range of solvents: Choose a diverse set of solvents with varying polarities and properties.[7]
-
Perform parallel reactions: Set up a series of small-scale reactions in parallel, each using a different solvent but keeping all other reaction parameters (temperature, concentration, stoichiometry) constant.
-
Run and quench: Run the reactions for a predetermined amount of time and then quench them.
-
Analyze the results: Analyze the product mixture from each reaction by a quantitative method (e.g., GC or NMR with an internal standard) to determine the yield and selectivity of the desired product.
-
Select the optimal solvent: The solvent that provides the best combination of yield and selectivity is chosen for further optimization.
Visualizations
Experimental Workflow for Reaction Optimization
Logical Relationships of Factors Affecting Reaction Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. wnynewsnow.com [wnynewsnow.com]
- 6. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SOLVENT SELECTION FOR CHEMICAL REACTIONS: AUTOMATED COMPUTATIONAL SCREENING OF SOLVENTS USING THE SMD MODEL – ScienceOpen [scienceopen.com]
- 10. scielo.br [scielo.br]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pybeadmill.com [pybeadmill.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Handbook of Reagents for Organic Synthesis Reagents for Organocatalysis [cincinnatistate.ecampus.com]
- 15. Advances in organocatalyzed synthesis of organic compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03046J [pubs.rsc.org]
- 17. drugpatentwatch.com [drugpatentwatch.com]
- 18. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 19. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 20. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
Validating the chemical structure of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol using 1H NMR
A definitive guide to confirming the trans,trans configuration of 4-(4-Propylcyclohexyl)cyclohexanol through meticulous 1H NMR spectral analysis, offering a comparative framework against related isomers and precursors.
In the realm of organic chemistry and materials science, the precise stereochemical arrangement of atoms within a molecule is paramount, dictating its physical properties and biological activity. This guide provides a comprehensive methodology for validating the chemical structure and stereochemistry of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By comparing predicted spectral data with that of analogous compounds, researchers can unequivocally confirm the desired trans,trans configuration, a critical checkpoint in synthetic chemistry and drug development.
Predicted ¹H NMR Spectral Data
The validation of the this compound structure hinges on the careful analysis of its ¹H NMR spectrum. The key features to scrutinize are the chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the protons, particularly the methine proton on the hydroxyl-bearing cyclohexane ring (H-1) and the methine protons at the ring junctions (H-4 and H-4'). The trans configuration forces these protons into axial positions, leading to characteristic splitting patterns.
Below is a table summarizing the predicted ¹H NMR data for the target compound, alongside experimental data for related structures for comparative purposes.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| This compound | H-1 (axial) | ~3.5 - 3.6 | Triplet of triplets (tt) or multiplet | J_ax,ax ≈ 8-13 Hz, J_ax,eq ≈ 2-4 Hz |
| Cyclohexyl CH (axial) | ~1.0 - 1.4 | Multiplet | - | |
| Cyclohexyl CH (equatorial) | ~1.6 - 2.0 | Multiplet | - | |
| Propyl CH₂ | ~1.2 - 1.4 | Multiplet | - | |
| Propyl CH₃ | ~0.9 | Triplet | ~7 Hz | |
| cis-4-Propylcyclohexanol[1] | H-1 (equatorial) | ~4.0 | Multiplet (broad) | Small J values |
| Cyclohexanol[2][3][4][5][6] | H-1 (axial) | ~3.58 | Multiplet | - |
Note: Predicted values are based on established principles of ¹H NMR spectroscopy for cyclohexane derivatives.[7][8][9][10][11] The key diagnostic feature for the trans,trans isomer is the large axial-axial (J_ax,ax) coupling constant observed for the H-1 proton.
Experimental Protocol: ¹H NMR Spectroscopy
A standard and reliable method for acquiring high-quality ¹H NMR spectra is essential for accurate structural validation.
Objective: To obtain a high-resolution ¹H NMR spectrum of the synthesized compound to determine its chemical structure and stereochemistry.
Materials and Equipment:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher recommended for better resolution)
-
NMR tubes (5 mm)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
The synthesized this compound
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
-
Spectrum Acquisition:
-
Set the appropriate spectral parameters, including the number of scans (typically 8 or 16 for a sufficient signal-to-noise ratio), pulse width, and acquisition time.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum using the residual solvent peak (for CDCl₃, δ = 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualizing the Validation Workflow
The process of validating the chemical structure using ¹H NMR can be systematically visualized. The following diagram outlines the logical steps from sample preparation to final structural confirmation.
Caption: Workflow for ¹H NMR-based structural validation.
Key Structural Features for NMR Analysis
The specific arrangement of protons in the chair conformation of the cyclohexane rings is the basis for structural validation. The following diagram highlights the key protons and their spatial relationships.
Caption: Key protons for ¹H NMR analysis of the target molecule.
By following this comprehensive guide, researchers can confidently validate the chemical structure and stereochemistry of this compound, ensuring the integrity of their synthetic products for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Comparative analysis with other alkylcyclohexanol-based liquid crystal precursors
In the dynamic field of liquid crystal (LC) technology, the design and synthesis of novel mesogenic materials with tailored properties are paramount for advancing display technologies and other optoelectronic applications. Among the various classes of LC precursors, those based on the alkylcyclohexanol scaffold have garnered significant attention due to the advantageous properties conferred by the cyclohexane ring, such as low viscosity, high clearing points, and good thermal stability.[1] This guide provides a comparative analysis of alkylcyclohexanol-based liquid crystal precursors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data and detailed methodologies.
Performance Comparison of Alkylcyclohexanol Derivatives
The properties of liquid crystals are intricately linked to their molecular structure. In the case of alkylcyclohexanol-based precursors, the length of the alkyl chain and the nature of other substituents play a crucial role in determining key performance indicators such as clearing point (the temperature at which the material transitions to an isotropic liquid), birefringence (Δn), and dielectric anisotropy (Δε).
Table 1: Comparative Performance Data of Selected Liquid Crystals Incorporating an Alkylcyclohexyl Moiety
| Compound/Mixture | Alkyl Chain Length (n) | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Reference(s) |
| 4-(trans-4-Propylcyclohexyl)benzonitrile | 3 | 46 | - | - | [2] |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | 5 | - | - | - | [3] |
| Organosiloxane with trans-4-pentylcyclohexanoate | 5 | N/A* | - | - | [1] |
| Polystyrene with 4-(trans-4-ethylcyclohexyl)phenoxymethyl | 2 | - | - | - | [4] |
| Polystyrene with 4-(trans-4-amylcyclohexyl)phenoxymethyl | 5 | - | - | - | [4] |
Note: The clearing point for the organosiloxane compound was part of a more complex system and not reported for the precursor itself.
From the available data and general knowledge in the field, we can deduce the following trends:
-
Clearing Point: Generally, the clearing point tends to increase with the length of the alkyl chain in a homologous series, up to a certain point, after which it may decrease due to the disruption of the liquid crystalline order.
-
Birefringence (Δn): Birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the director of the liquid crystal. It is significantly influenced by the polarizability of the molecule. While the alkyl chain has a minor effect, the aromatic core and polar substituents are the primary contributors.
-
Dielectric Anisotropy (Δε): This property is crucial for the operation of liquid crystal displays, as it determines the response to an electric field. A positive Δε is required for twisted nematic (TN) displays, while a negative Δε is used in vertically aligned (VA) displays. The magnitude and sign of Δε are primarily determined by the dipole moment of the polar groups and their orientation relative to the long molecular axis.
Experimental Protocols
The synthesis of alkylcyclohexanol-based liquid crystal precursors typically involves multi-step organic reactions. Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for researchers.
Experimental Protocol 1: Synthesis of trans-4-(trans-4'-alkylcyclohexyl)cyclohexanal
This protocol describes a method for synthesizing a key intermediate for a class of cyclohexane-based liquid crystals.[5]
Materials:
-
trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl carboxylic acid
-
Borohydride reducing agent
-
Substituted TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium bromide
-
Sodium hypochlorite
-
Organic solvents (e.g., methylene chloride)
Procedure:
-
Reduction of the Carboxylic Acid:
-
In a reaction vessel, dissolve the starting carboxylic acid in a suitable organic solvent.
-
Under controlled temperature conditions, add the borohydride reducing agent portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction mixture to isolate the corresponding alcohol, trans-4-(trans-4'-alkylcyclohexyl)cyclohexanecarbinol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the alcohol from the previous step in a suitable solvent system.
-
Add catalytic amounts of substituted TEMPO and sodium bromide.
-
Cool the reaction mixture and add sodium hypochlorite solution dropwise while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction and perform an extractive workup.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired trans-4-(trans-4'-alkylcyclohexyl)cyclohexanal.
-
Experimental Protocol 2: Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic acid
This protocol outlines the synthesis of a benzoic acid derivative incorporating the alkylcyclohexyl moiety, a common precursor for ester-type liquid crystals.[3]
Materials:
-
4-Bromobenzoic acid
-
trans-4-Pentylcyclohexylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Suzuki Coupling Reaction:
-
In a reaction flask, combine 4-bromobenzoic acid, trans-4-pentylcyclohexylboronic acid, and the palladium catalyst.
-
Add the solvent mixture and an aqueous solution of the base.
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Acidify the aqueous layer to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to yield 4-(trans-4-pentylcyclohexyl)benzoic acid.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized synthetic workflow for the preparation of trans-4-alkylcyclohexanol precursors.
Caption: Logical relationship between alkyl chain length and key liquid crystal properties.
Caption: A typical experimental workflow for the synthesis and characterization of new liquid crystal materials.
References
- 1. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. 4-(trans-4-Pentylcyclohexyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]
- 5. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
Performance Evaluation of Nematic Liquid Crystals for Display Applications: A Comparative Guide
This guide provides a detailed comparison of the electro-optical properties of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB), a well-established benchmark, and a representative fluorinated liquid crystal compound. This analysis is intended for researchers and scientists in the field of liquid crystal display (LCD) technology and materials science.
Introduction to the Compared Compounds
4-cyano-4'-pentylbiphenyl (5CB) is a widely studied and utilized nematic liquid crystal. Its chemical structure consists of a biphenyl core with a pentyl chain and a cyano group. This structure imparts a positive dielectric anisotropy, which is crucial for its application in twisted nematic (TN) and other types of LCDs. 5CB exhibits a nematic phase at room temperature, making it a convenient material for experimental studies and a benchmark for the development of new liquid crystal materials.
Fluorinated liquid crystals represent a broad class of compounds where one or more hydrogen atoms are replaced by fluorine. This substitution significantly alters the physical properties of the molecule. Fluorination can lead to a lower viscosity, a modified dielectric anisotropy (either increased positive or negative), and improved chemical stability. These characteristics are highly desirable for advanced LCD applications that require faster response times and lower power consumption. For the purpose of this guide, we will refer to a representative fluorinated compound whose properties have been reported in scientific literature, allowing for a comparative analysis with 5CB.
Comparative Performance Data
The following tables summarize the key performance indicators for 5CB and a representative fluorinated liquid crystal. The data has been compiled from various scientific sources, and experimental conditions are noted where available.
| Property | 5CB (4-cyano-4'-pentylbiphenyl) | Representative Fluorinated Liquid Crystal |
| Chemical Structure | Varies, typically contains fluorinated phenyl rings or alkyl chains. | |
| CAS Number | 40817-08-1 | Varies |
Table 1: Physical Properties
| Property | 5CB | Representative Fluorinated LC |
| Clearing Point (°C) | 35.3 | Typically higher, in the range of 70-100+ |
| Viscosity (mPa·s at 20°C) | ~24 | Generally lower, can be < 20 |
| Dielectric Anisotropy (Δε at 1 kHz, 20°C) | +11.5 | Can be higher positive (> +15) or negative |
| Optical Anisotropy (Δn at 589 nm, 20°C) | 0.179 | Varies, can be tailored for specific applications |
Table 2: Electro-Optical Performance
| Property | 5CB | Representative Fluorinated LC |
| Threshold Voltage (V) | ~1.5 - 2.0 | Can be lower for high Δε positive materials |
| Response Time (ms, rise/fall) | ~10 / ~20 | Generally faster due to lower viscosity |
Experimental Protocols
Detailed methodologies for the characterization of liquid crystal properties are crucial for reproducible and comparable results.
Determination of Clearing Point (Phase Transition Temperature)
Methodology:
-
A small sample of the liquid crystal is placed between two clean glass slides on a temperature-controlled hot stage of a polarizing optical microscope.
-
The sample is observed through crossed polarizers.
-
The temperature is slowly increased, and the clearing point is recorded as the temperature at which the birefringent nematic texture disappears, resulting in a dark isotropic state.
-
The temperature is then slowly decreased to observe the transition from the isotropic to the nematic phase to check for thermal hysteresis.
Measurement of Rotational Viscosity
Methodology:
-
A rotational viscometer is used for this measurement.
-
The liquid crystal sample is placed in a temperature-controlled sample holder.
-
A spindle is immersed in the liquid crystal and rotated at a constant angular velocity.
-
The torque required to maintain this constant rotation is measured.
-
The viscosity is calculated from the torque, the angular velocity, and the geometry of the spindle and sample holder. Measurements are typically performed at a standard temperature, such as 20°C.
Measurement of Dielectric Anisotropy (Δε)
Methodology:
-
A liquid crystal cell with a known thickness and electrode area is fabricated. The inner surfaces are coated with a transparent conductor (e.g., ITO) and an alignment layer.
-
For measuring the perpendicular component of the dielectric permittivity (ε⊥), a planar alignment layer is used to orient the liquid crystal molecules parallel to the cell surface.
-
For measuring the parallel component (ε∥), a homeotropic alignment layer is used to orient the molecules perpendicular to the surface.
-
The cell is filled with the liquid crystal sample.
-
An LCR meter is used to measure the capacitance of the cell at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivity is calculated from the capacitance, cell thickness, and electrode area.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Measurement of Optical Anisotropy (Δn)
Methodology:
-
An Abbe refractometer with temperature control is used.
-
A thin film of the liquid crystal is placed between the prisms of the refractometer. The prism surfaces are treated to induce a uniform planar alignment of the liquid crystal director.
-
Light of a specific wavelength (e.g., 589 nm) is passed through the sample.
-
The refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director are measured.
-
The optical anisotropy is then calculated as Δn = ne - no.
Measurement of Response Time
Methodology:
-
A liquid crystal cell is placed between crossed polarizers.
-
A light source (e.g., a laser) and a photodetector are arranged to measure the light transmission through the setup.
-
A square-wave voltage is applied to the cell to switch the liquid crystal between the ON and OFF states.
-
The photodetector output is monitored with an oscilloscope.
-
The rise time is typically defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon applying the voltage.
-
The fall time (decay time) is the time taken for the transmission to change from 90% to 10% after the voltage is removed.
Visualizations
The following diagrams illustrate key concepts and workflows in the performance evaluation of liquid crystals.
Benchmarking different synthesis routes for trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthesis routes for trans-4-(trans-4-propylcyclohexyl)cyclohexanol, a key intermediate in the manufacturing of liquid crystals and other advanced materials.[1][2] The performance of each method is evaluated based on reported experimental data for the target molecule or closely related analogs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Catalytic Hydrogenation of Phenol Derivative | Grignard Reaction | Ketone Reduction |
| Starting Material | 4-(trans-4-Propylcyclohexyl)phenol | 4-Propylcyclohexyl halide & 4-Propylcyclohexanone | 4-(trans-4-Propylcyclohexyl)cyclohexanone |
| Key Reagents | H₂, Palladium or Ruthenium catalyst | Magnesium, Dry Ether/THF | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) |
| Reported Yield | ~79.8% (for a similar final hydrogenation step) | Not specified for the exact product | 73-78% (for a similar trans-alcohol)[3] |
| Purity/Stereoselectivity | High (Purity of 99.5% reported for a similar product) | Variable, may produce a mixture of stereoisomers | High trans-selectivity (99.3% for a similar trans-alcohol)[3] |
| Reaction Conditions | Elevated temperature and pressure (e.g., 80-180°C, 1-10 bar H₂)[4] | Anhydrous conditions, often at reflux | Mild, often at room temperature or reflux |
| Advantages | Potentially high yield and purity in a single hydrogenation step. | Forms the C-C bond and the alcohol in one pot. | High stereoselectivity for the trans isomer is achievable with appropriate reducing agents. |
| Disadvantages | Requires specialized high-pressure equipment; catalyst can be expensive. | Highly sensitive to moisture; may require chromatographic purification to separate isomers. | The ketone starting material may require a separate multi-step synthesis. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow for each of the three synthesis routes discussed.
Caption: Comparative workflow of the three main synthesis routes.
Experimental Protocols
Catalytic Hydrogenation of 4-(trans-4-Propylcyclohexyl)phenol
This protocol is adapted from general procedures for phenol hydrogenation, aiming for high trans selectivity.
Materials:
-
4-(trans-4-Propylcyclohexyl)phenol
-
5% Ruthenium on Carbon (Ru/C) or 5% Palladium on Alumina (Pd/Al₂O₃)
-
Ethanol or other suitable solvent
-
High-pressure autoclave
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, a solution of 4-(trans-4-propylcyclohexyl)phenol in ethanol is prepared.
-
The catalyst (e.g., 5% Ru/C) is added to the solution. The catalyst loading is typically 1-5% by weight of the substrate.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
The reaction is heated to a temperature between 120°C and 180°C and pressurized with hydrogen to 5-10 bar.[4]
-
The reaction mixture is stirred vigorously for 4-6 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield this compound.
Grignard Synthesis from 4-Propylcyclohexyl Halide
This protocol outlines a general procedure for a Grignard reaction, which would need to be optimized for this specific synthesis.
Materials:
-
4-Propylcyclohexyl bromide or chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Propylcyclohexanone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings.
-
A solution of 4-propylcyclohexyl halide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.
-
Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.
-
A solution of 4-propylcyclohexanone in anhydrous ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude product is a mixture of cis and trans isomers and requires purification by column chromatography to isolate the this compound.
Stereoselective Reduction of 4-(trans-4-Propylcyclohexyl)cyclohexanone
This protocol is adapted from a procedure for the reduction of a similar substituted cyclohexanone to the trans-alcohol with high stereoselectivity.[3]
Materials:
-
4-(trans-4-Propylcyclohexyl)cyclohexanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
10% aqueous sulfuric acid
Procedure:
-
A solution of lithium aluminum hydride in anhydrous ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
A solution of 4-(trans-4-propylcyclohexyl)cyclohexanone in anhydrous ether is added dropwise to the stirred LiAlH₄ solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reduction.
-
The reaction is cooled in an ice bath, and the excess hydride is cautiously decomposed by the dropwise addition of water, followed by 10% aqueous sulfuric acid.
-
The ethereal layer is separated, and the aqueous layer is extracted with ether.
-
The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield the crude product, which is expected to be rich in the trans-isomer.[3]
-
Further purification by recrystallization from a suitable solvent like petroleum ether can be performed to obtain highly pure this compound.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Trans-4-(trans-4-propylcyclohexyl)cyclohexanol_Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
A Comparative Analysis of Advanced Electro-Optical Materials and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electro-optical (EO) properties of prominent material classes and their derivatives, including organic polymers, lithium niobate (LiNbO₃), and barium titanate (BaTiO₃). The following sections detail the experimental protocols for characterizing key EO parameters and present a quantitative comparison of their performance metrics.
Comparative Data of Electro-Optical Materials
The performance of electro-optic materials is benchmarked by several key parameters. The Pockels coefficient (r₃₃) quantifies the change in refractive index induced by an electric field. The half-wave voltage-length product (Vπ·L) is a critical figure of merit for modulator efficiency, where a lower value indicates a more efficient device. Optical loss and electro-optic bandwidth are also crucial for practical applications in high-speed data communication and sensing.
| Material Class | Derivative Example | Pockels Coefficient (r₃₃) (pm/V) | Vπ·L (V·cm) | Optical Loss (dB/cm) | EO Bandwidth (GHz) |
| Organic Polymers | Guest-Host Polymer (AJLZ53 in APC) | ~123[1] | ~1 | 1.2-1.4[2] | >100[3] |
| Side-Chain Copolymer (PUI-FPI) | 72[2] | 5.7 | ~1.3 | >100 | |
| Lithium Niobate | Thin-Film LiNbO₃ (TFLN) | ~30[4] | ~2.5 | <0.1 | >100[3][5] |
| Barium Titanate | Thin-Film BaTiO₃ (BTO) | 231 - 318[2] | <1 | ~3 | >100[2] |
Experimental Protocols
Accurate characterization of electro-optical materials is essential for device design and optimization. The following sections provide detailed methodologies for sample preparation and for two common techniques used to measure the Pockels coefficient: the Teng-Man reflection method and Mach-Zehnder interferometry.
Thin Film Preparation and Poling of Electro-Optic Polymers
The electro-optic effect in organic polymers is induced by aligning non-centrosymmetric chromophores within a polymer matrix through a process called electric-field poling.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Electro-optic polymer (e.g., guest-host system of a chromophore in an amorphous polycarbonate)
-
Solvent (e.g., cyclopentanone)
-
Spin coater
-
Hot plate
-
High-voltage power supply
-
In-situ poling stage with temperature control
-
Vacuum oven
-
Gold target for sputtering
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent (e.g., Hellmanex III), deionized water, and isopropyl alcohol. Dry the substrates with a stream of filtered nitrogen.
-
Solution Preparation: Dissolve the electro-optic polymer and chromophore in a suitable solvent to the desired concentration (e.g., 8 wt. %).
-
Spin Coating: Dispense the polymer solution onto the center of the ITO substrate. Spin coat the solution to achieve a uniform thin film of the desired thickness (typically 1-2 µm). The spin speed and time will depend on the solution viscosity and desired thickness.
-
Solvent Removal: Place the coated substrates in a vacuum oven at an elevated temperature (e.g., 90°C) for several hours to remove any residual solvent.[5][6]
-
Top Electrode Deposition: Deposit a thin layer of gold (e.g., 100 nm) on top of the polymer film via sputtering or thermal evaporation to serve as the top electrode.[5][6]
-
Electric-Field Poling:
-
Place the sample on the poling stage.
-
Connect the high-voltage power supply to the top (gold) and bottom (ITO) electrodes.
-
Heat the sample to near its glass transition temperature (T_g) under a nitrogen atmosphere.[6]
-
Apply a high DC voltage across the film to create a poling field (e.g., 100 V/µm).
-
Maintain the temperature and voltage for a short period (e.g., 60 seconds) to allow the chromophores to align.[6]
-
Cool the sample back to room temperature while the poling field is still applied to lock the chromophore orientation.
-
Once cooled, the poling voltage can be removed.
-
Teng-Man Reflection Method for r₃₃ Measurement
The Teng-Man method is a widely used ellipsometric technique to determine the electro-optic coefficient r₃₃ of a poled polymer film.
Experimental Setup:
-
Laser source (e.g., 1310 nm or 1550 nm)
-
Polarizer
-
Compensator (e.g., Soleil-Babinet compensator)
-
Sample holder on a rotation stage
-
Focusing optics
-
Crossed polarizer (analyzer)
-
Photodetector
-
Lock-in amplifier
-
Function generator to apply a modulating AC voltage
-
High-voltage DC source for the poling field (can be done in-situ)
Procedure:
-
Sample Mounting: Mount the poled polymer thin film sample on the rotation stage.
-
Optical Alignment:
-
Direct the laser beam through the polarizer, set at 45° with respect to the plane of incidence.
-
The beam then passes through the compensator and is focused onto the sample.
-
The beam reflects from the gold electrode, passes through the analyzer (crossed at -45°), and is detected by the photodetector.
-
-
Measurement:
-
Apply a small AC modulation voltage (V_m) at a specific frequency (e.g., 1 kHz) to the sample using the function generator.
-
The photodetector signal is fed into the lock-in amplifier, which measures the modulated intensity (I_m) at the applied frequency.
-
The DC component of the transmitted intensity (I_DC) is also measured.
-
The phase retardation introduced by the compensator is varied, and I_m and I_DC are recorded as a function of this phase bias. .
-
-
Data Analysis: The electro-optic coefficient r₃₃ can be calculated from the ratio of the modulated and DC intensities, the applied modulation voltage, and the refractive indices of the film.
Mach-Zehnder Interferometry for Electro-Optic Characterization
Mach-Zehnder interferometry is another powerful technique that can be used to determine the electro-optic coefficients of a material.
Experimental Setup:
-
Laser source
-
Two 50/50 beamsplitters
-
Two mirrors
-
Sample holder in one arm of the interferometer
-
Phase modulator in the reference arm (for phase control)
-
Photodetector
-
Function generator to apply a modulating voltage to the sample
-
Lock-in amplifier
Procedure:
-
Interferometer Setup: The laser beam is split into two paths by the first beamsplitter. One beam (the sample beam) passes through or reflects off the electro-optic material, while the other beam (the reference beam) travels through a reference path. The two beams are then recombined by the second beamsplitter, creating an interference pattern that is detected by the photodetector.
-
Sample Integration: The poled electro-optic thin film is placed in the sample arm of the interferometer.
-
Modulation: An AC modulation voltage is applied across the electro-optic material, which modulates the refractive index and thus the optical path length of the sample arm.
-
Measurement: This modulation of the optical path length results in a corresponding modulation of the interference signal at the photodetector. The lock-in amplifier is used to measure the amplitude of this modulated signal.
-
Data Analysis: By analyzing the relationship between the applied voltage and the resulting intensity modulation, the electro-optic coefficients (both r₁₃ and r₃₃ can be determined independently) can be extracted.[1]
Visualizations
Visual representations of the experimental workflow and the underlying physical principles are crucial for a comprehensive understanding.
Caption: Experimental workflow for electro-optic polymer characterization.
Caption: Signaling pathway of the Pockels effect.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Characterization of electro-optic bandwidth of ultra-high speed modulators | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. edmundoptics.com [edmundoptics.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
A Guide to Cross-Validation of Analytical Data with Published Literature
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of analytical data is a cornerstone of reproducible scientific research and is critical throughout the drug development lifecycle. Cross-validation of in-house experimental data with established findings in published literature provides an essential layer of confidence in the accuracy and reliability of your results. This guide offers a framework for objectively comparing analytical performance against published benchmarks, complete with detailed experimental protocols and data presentation formats.
Comparative Analysis of Protein Quantification Assays: BCA vs. Bradford
Accurate protein quantification is fundamental for a wide array of downstream applications, from enzyme kinetics to western blotting. The Bicinchoninic Acid (BCA) and Bradford assays are two of the most prevalent colorimetric methods. While both are effective, they operate on different chemical principles, leading to variations in performance and compatibility with different sample types.
The BCA assay involves a two-step reaction where peptide bonds reduce Cu²⁺ to Cu¹⁺, which then chelates with BCA to produce a purple-colored product with an absorbance maximum at 562 nm.[1][2][3] The Bradford assay, in contrast, relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily at arginine, lysine, and histidine residues, which shifts the dye's absorbance maximum to 595 nm.[1]
Quantitative Performance Comparison
The selection between the BCA and Bradford assay should be guided by the specific requirements of the experiment, including the protein concentration range and the presence of interfering substances.
| Performance Metric | BCA Assay | Bradford Assay | Literature Consensus |
| Linear Range | 20-2000 µg/mL | 20-2000 µg/mL | The BCA assay generally offers a broader and more consistent linear range.[3] |
| Sensitivity | Good | Excellent | The Bradford assay is typically more sensitive, especially for lower protein concentrations. |
| Time to Result | ~30-60 minutes | ~5-15 minutes | The Bradford assay is significantly faster.[2] |
| Interfering Substances | Tolerant to most detergents and denaturing agents (e.g., SDS, Triton X-100) | Sensitive to detergents | The BCA assay is more robust in the presence of common laboratory reagents.[4] |
| Protein-to-Protein Variation | Low | Moderate to High | The BCA assay shows less variability between different types of proteins.[2] |
Experimental Protocols
Consistent execution of the chosen protocol is paramount for generating reliable and reproducible data.
BCA Assay Protocol
-
Prepare Standards: Create a series of protein standards with known concentrations (e.g., using Bovine Serum Albumin - BSA) by diluting a stock solution. A typical concentration range is from 25 to 2000 µg/mL.[5]
-
Prepare Working Reagent: Mix the BCA reagent A and reagent B according to the manufacturer's instructions.
-
Sample Incubation: Add the working reagent to the standards and unknown samples in a microplate. Incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 562 nm using a spectrophotometer.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the unknown samples.[6]
Bradford Assay Protocol
-
Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using BSA or Bovine Gamma Globulin - BGG). A common range is 0 to 1000 µg/mL.[1]
-
Sample Incubation: Add the Coomassie Brilliant Blue dye reagent to the standards and unknown samples. Incubate at room temperature for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 595 nm.
-
Data Analysis: Construct a standard curve and calculate the concentration of the unknown samples.
Logical Workflow for Protein Quantification Assay Selection
Caption: Workflow for selecting a protein quantification assay.
Performance Comparison of Commercial ELISA Kits for Cytokine Detection
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for the detection and quantification of cytokines, which are pivotal in immune responses and disease pathogenesis.[7] However, the performance of commercial ELISA kits can vary significantly between vendors. A direct, head-to-head comparison is often necessary to select the optimal kit for a specific application.[8]
Quantitative Performance Comparison of IL-6 ELISA Kits
Interleukin-6 (IL-6) is a key pro-inflammatory cytokine, and its accurate measurement is crucial in many disease models. The following table presents a hypothetical comparison of two commercial IL-6 ELISA kits based on typical performance characteristics found in the literature.
| Performance Metric | Kit A (Vendor X) | Kit B (Vendor Y) | Literature Consensus |
| Sensitivity (LOD) | 2.25 pg/mL | 1.7 pg/mL | Sensitivity is a critical parameter, with lower limits of detection being preferable.[9][10] |
| Assay Range | 2.25 - 1005.61 pg/mL | 1.7 - 1198 pg/mL | A wide dynamic range allows for the quantification of both low and high levels of the analyte without sample dilution.[9] |
| Intra-Assay Precision (%CV) | < 10% | < 10% | Coefficients of variation should ideally be below 10% for good reproducibility.[10] |
| Inter-Assay Precision (%CV) | < 12% | < 15% | Lower inter-assay CV indicates better lot-to-lot consistency. |
| Spike and Recovery | 85-115% | 80-120% | Good recovery of a known amount of spiked analyte indicates minimal matrix effects. |
Experimental Protocol for ELISA Kit Comparison
-
Sample Preparation: Use a panel of relevant biological samples (e.g., serum, plasma, cell culture supernatants). Include samples with expected low, medium, and high concentrations of the target cytokine.
-
Assay Procedure: Run each ELISA kit strictly according to the manufacturer's protocol. Do not interchange reagents between kits.[8]
-
Plate Layout: Use an identical plate layout for all kits being compared, including standards, controls, and samples in replicate.
-
Data Analysis:
-
Generate a standard curve for each plate.
-
Calculate the concentration of the cytokine in each sample.
-
Determine the intra- and inter-assay precision.
-
Perform spike and recovery experiments to assess matrix effects.
-
Experimental Workflow for ELISA Kit Validation
Caption: Workflow for comparative validation of ELISA kits.
Comparative Evaluation of Reversed-Phase HPLC Columns for Peptide Mapping
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the characterization of biotherapeutics, such as monoclonal antibodies. Peptide mapping by reversed-phase HPLC (RP-HPLC) is a critical quality attribute assessment. The choice of the HPLC column significantly impacts the resolution, peak shape, and reproducibility of the separation.[11]
Quantitative Performance Comparison of RP-HPLC Columns
The following table provides a hypothetical comparison of two different RP-HPLC columns for the analysis of a monoclonal antibody tryptic digest.
| Performance Metric | Column A (C18, 1.7 µm) | Column B (C8, 2.1 µm) | Literature Consensus |
| Peak Capacity | ~250 | ~200 | Higher peak capacity indicates better separation power.[12] |
| Peak Asymmetry | 1.0 - 1.2 | 1.1 - 1.4 | Values closer to 1 indicate more symmetrical peaks. |
| Retention Time %RSD | ≤0.07% | ≤0.10% | Lower relative standard deviation signifies higher reproducibility.[11] |
| Backpressure | High | Moderate | Smaller particle sizes generally lead to higher backpressure. |
Experimental Protocol for HPLC Column Comparison
-
Sample Preparation: Prepare a tryptic digest of a well-characterized monoclonal antibody standard.
-
LC-MS Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60°C
-
Detection: UV at 214 nm and Mass Spectrometry
-
-
Data Analysis:
-
Perform multiple injections on each column to assess reproducibility.
-
Calculate peak capacity, peak asymmetry, and retention time precision for a set of representative peptides.
-
Compare the resolution of critical pairs of peptides.
-
Signaling Pathways in Drug Development
Understanding the signaling pathways that are dysregulated in disease is fundamental to modern drug development. The ability of analytical techniques to accurately measure changes in these pathways in response to therapeutic intervention is paramount.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[13] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14][][16]
Caption: Simplified EGFR signaling pathway.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a downstream effector of EGFR and other receptor tyrosine kinases, playing a central role in transmitting signals from the cell surface to the nucleus to regulate gene expression.[17][18][19]
Caption: The ERK/MAPK signaling cascade.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response and also plays a significant role in cancer development and progression by promoting cell survival and proliferation.[20][21][22][23]
Caption: The canonical NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. citeqbiologics.com [citeqbiologics.com]
- 3. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 4. opentrons.com [opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 7. ELISA vs. Multiplex Assays: Which Is Better for Cytokine Detection? [synapse.patsnap.com]
- 8. waters.com [waters.com]
- 9. Comparison of IL‐6 measurement methods with a special emphasis on COVID‐19 patients according to equipment and sample type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. scispace.com [scispace.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
The Bicyclohexyl Advantage: Unpacking the Superior Performance of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Advanced Materials
In the competitive landscape of high-performance materials, the molecular architecture of constituent compounds is paramount to achieving desired physical and electro-optical properties. For researchers and professionals in drug development and materials science, particularly in the realm of liquid crystal displays (LCDs), the choice of mesogenic precursors is a critical determinant of end-product performance. This guide provides a comparative analysis of trans-4-(trans-4-propylcyclohexyl)cyclohexanol, highlighting its distinct advantages over structurally similar compounds.
At the core of its superior performance lies the this compound's bicyclohexyl structure. This rigid and linear molecular framework is instrumental in creating liquid crystal mixtures with a favorable combination of properties, including a high clearing point, low viscosity, and specific dielectric anisotropy. These characteristics are crucial for developing advanced LCDs with fast switching speeds, wide operating temperature ranges, and excellent image quality.
Comparative Performance Data
| Property | Bicyclohexyl Core (e.g., PCH) | Cyclohexylphenyl Core (e.g., CCH) | Biphenyl Core (e.g., K15) | Advantage of Bicyclohexyl Core |
| Clearing Point (°C) | Generally Higher | Moderate | Lower | Wider operating temperature range, enhanced thermal stability. |
| Rotational Viscosity (mPa·s) | Lower | Moderate | Higher | Faster switching speeds in displays. |
| Birefringence (Δn) | Lower | Moderate | Higher | Beneficial for specific display modes requiring lower Δn. |
| Dielectric Anisotropy (Δε) | Can be tailored (positive or negative) | Can be tailored | Typically strongly positive | Versatility in display applications (e.g., VA or IPS modes). |
Note: The values presented are representative and can vary based on the specific terminal groups and overall molecular structure. PCH (phenylcyclohexane), CCH (bicyclohexane), and K15 (4-cyano-4'-pentylbiphenyl) are common liquid crystal families used for comparative purposes.
The bicyclohexyl core, as found in this compound, generally contributes to a higher clearing point, which is the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase. A higher clearing point is indicative of greater thermal stability and a broader operational temperature range for the final device. Furthermore, the saturated aliphatic rings of the bicyclohexyl structure often lead to lower rotational viscosity compared to their aromatic counterparts. This is a significant advantage in display applications, as lower viscosity enables faster switching of the liquid crystal molecules in response to an electric field, resulting in reduced motion blur and improved display performance for fast-moving images.
Experimental Protocols for Characterization
To quantitatively assess the performance of liquid crystal materials, a suite of standard experimental techniques is employed. These protocols are essential for determining the key physical properties that govern the material's suitability for a specific application.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.
-
Methodology: A small, precisely weighed sample of the liquid crystal material is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 10°C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Phase transitions are identified as endothermic or exothermic peaks in the resulting thermogram.
Polarized Optical Microscopy (POM)
-
Objective: To identify the different liquid crystal phases (mesophases) by observing their unique optical textures.
-
Methodology: A thin film of the liquid crystal sample is placed between two crossed polarizers on a temperature-controlled stage. As the temperature is varied, the different anisotropic phases will interact with the polarized light to produce characteristic textures (e.g., schlieren, focal-conic), which are observed through the microscope.
Abbe Refractometry
-
Objective: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the liquid crystal material, from which the birefringence (Δn = nₑ - nₒ) is calculated.
-
Methodology: A specially prepared liquid crystal cell with a prism of a known high refractive index is used. The liquid crystal is aligned in a specific direction (planar or homeotropic) relative to the prism surface. Monochromatic light is passed through the prism and the liquid crystal, and the critical angles of refraction are measured to determine nₑ and nₒ.
Dielectric Spectroscopy
-
Objective: To measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity, allowing for the calculation of the dielectric anisotropy (Δε = ε∥ - ε⊥).
-
Methodology: The liquid crystal sample is placed in a cell with transparent electrodes. The capacitance of the cell is measured with the liquid crystal molecules aligned parallel and perpendicular to an applied AC electric field. The dielectric permittivities are then calculated from the capacitance measurements.
Logical Workflow for Liquid Crystal Material Evaluation
The process of evaluating a new liquid crystal compound like this compound involves a logical progression from synthesis to characterization and finally to formulation in a mixture for device application.
Caption: Workflow for the evaluation of a novel liquid crystal compound.
Signaling Pathway in Drug Development Contexts
While the primary application of this compound is in materials science, its rigid, non-aromatic core could be of interest as a scaffold in medicinal chemistry. The bicyclohexyl motif can serve as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties such as solubility and metabolic stability. For instance, if a hypothetical drug molecule containing a phenyl ring is found to have poor metabolic stability due to aromatic hydroxylation, replacing the phenyl ring with a bicyclohexyl group could block this metabolic pathway.
Caption: Hypothetical metabolic advantage of a bicyclohexyl scaffold.
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). Its development has been marked by significant advancements in medicinal chemistry, particularly in overcoming resistance to earlier-generation TKIs. This guide provides a comparative analysis of patented methods for the synthesis of Osimertinib and its patented clinical applications, supported by experimental data from the public domain.
Comparative Analysis of Osimertinib Synthesis
The synthesis of Osimertinib has been approached through various patented routes, each with its own advantages and disadvantages in terms of yield, purity, and scalability. Here, we compare two distinct patented methods against the foundational synthesis described in the scientific literature.
Data Presentation: Synthesis of Osimertinib
| Parameter | Method A: Original Medicinal Chemistry Route (J. Med. Chem. 2014) | Method B: Improved Process (WO2022132046A1) | Method C: Alternative Process (WO2021111462A1) |
| Key Reaction Step | Acryloylation of the aniline intermediate | One-pot reduction and amidation | In-situ acylation and cyclization |
| Overall Yield | Not explicitly stated for the entire process in a single source, but individual step yields are variable. | 77% (overall yield of Osimertinib mesylate over 4 steps)[1] | 86.5% (Osimertinib base)[2] |
| Purity of Final Compound | High purity achieved through chromatographic purification. | 99.87% (Osimertinib mesylate)[1] | >99% (Osimertinib base), HPLC purity of mesylate salt: 99.84%[2] |
| Key Reagents | Acryloyl chloride, diisopropylethylamine | 3-chloropropionyl chloride, NaHCO3, triethylamine | 3-chloropropanoyl chloride, triethylamine |
| Solvents | 2-pentanol, which is a relatively expensive solvent.[1] | Ethanol, acetonitrile | Ketone solvent (e.g., Acetone)[2] |
| Noteworthy Features | Utilized microwave heating in an early step, which is not ideal for large-scale production.[1] | Avoids isolation of the unstable aniline intermediate, making it suitable for large-scale production.[1] | In-situ preparation with a mild base and cheaper solvent.[2] |
Experimental Protocols
Method B: Improved Process for Preparing Osimertinib (from WO2022132046A1)
This process avoids the isolation of the unstable aniline intermediate through a one-pot reduction and amidation procedure.
-
Hydrogenation: A mixture of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine mesylate salt, 10% Pd/C, and ethanol is hydrogenated under H2 at 45°C for 13 hours.[1] Water is then added, and the mixture is filtered through Celite to obtain the solution of the aniline intermediate.[1]
-
Amidation: The resulting aniline solution is reacted with 3-chloropropionyl chloride and NaHCO3 in ethanol and water.[1]
-
Cyclization: The product from the previous step is treated with triethylamine in acetonitrile and heated to reflux to yield Osimertinib base.[1] The yield for this step is reported as 85.80%.[1]
-
Salt Formation: The Osimertinib base is then reacted with methanesulfonic acid in acetone and water at 50°C to give Osimertinib mesylate with a 96% yield.[1]
Method C: Alternative In-situ Process (from WO2021111462A1)
This method focuses on an in-situ preparation using milder and more cost-effective reagents.
-
Acylation: N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine is reacted with 3-chloropropanoyl chloride in a ketone solvent and water without the use of a base.[2]
-
In-situ Cyclization: The resulting intermediate is then reacted in-situ with triethylamine as a base in the same ketone solvent to obtain Osimertinib.[2]
-
Purification and Salt Formation: The crude Osimertinib base is purified to >99% purity with a yield of 86%.[2] It is then converted to Osimertinib mesylate. The final yield of Osimertinib mesylate is 96.7%.[2]
Patented Applications of Osimertinib
Osimertinib was developed to address the challenge of acquired resistance to first- and second-generation EGFR TKIs, primarily due to the T790M mutation.[3] Its patented applications reflect this targeted therapeutic approach.
Data Presentation: Clinical Applications of Osimertinib
| Application | Patient Population | Dosing Regimen | Patented Indication |
| Second-line Treatment | Metastatic EGFR T790M mutation-positive NSCLC patients who have progressed on or after prior EGFR TKI therapy.[4][5] | 80 mg once daily.[4] | Treatment of patients with metastatic EGFR T790M mutation-positive NSCLC.[4] |
| First-line Treatment | Locally advanced or metastatic NSCLC with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation).[6][7] | 80 mg once daily. | First-line treatment for patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.[7] |
| Adjuvant Therapy | Patients with locally advanced unresectable EGFR mutation-positive NSCLC (Stage III) whose disease has not progressed following definitive platinum-based chemoradiation therapy.[4] | 80 mg once daily.[4] | Use in the treatment of patients with locally advanced unresectable EGFR mutation-positive NSCLC following chemoradiation.[4] |
Visualizations
EGFR Signaling Pathway and Osimertinib's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow for Osimertinib Synthesis
Caption: Comparative workflow of two patented Osimertinib synthesis routes.
Logical Relationship of Patented Osimertinib Applications
Caption: Evolution of patented clinical applications for Osimertinib.
References
- 1. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 2. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019155059A1 - Osimertinib for use in the treatment of non-small cell lung cancer - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. cdn.who.int [cdn.who.int]
- 7. US11780824B2 - Process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
A Comparative Analysis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol for Advanced Material Applications
For Immediate Publication
This guide presents a detailed comparison of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol and its close structural analog, trans-4-(trans-4-propylcyclohexyl)cyclohexanol, in their primary applications as intermediates for liquid crystals (LCs) and high-performance polyimides. This document is intended for researchers, scientists, and professionals in the fields of material science and drug development, providing objective analysis and supporting data to inform material selection.
Executive Summary
trans-4-(trans-4-pentylcyclohexyl)cyclohexanol is a key building block in the synthesis of advanced polymers. Its rigid, saturated bicyclohexyl core, combined with a flexible pentyl chain, imparts desirable properties to materials such as liquid crystal displays (LCDs) and specialty polyimides. When compared to its shorter-alkyl-chain counterpart, this compound, the pentyl derivative is generally expected to confer a broader liquid crystalline range and modified mechanical properties in polyimides, primarily due to the differing lengths of the alkyl chain. This guide will explore these differences through an analysis of structure-property relationships and available data on related compounds.
Comparison in Liquid Crystal Applications
Both trans-4-(trans-4-pentylcyclohexyl)cyclohexanol and its propyl analog serve as crucial precursors for calamitic (rod-shaped) liquid crystals. The hydroxyl group allows for esterification to form various mesogenic compounds which are then formulated into LC mixtures for display applications. The length of the terminal alkyl chain is a critical factor in determining the mesomorphic and electro-optical properties of the final liquid crystal material.
Structure-Property Relationships
In homologous series of liquid crystals, increasing the length of the alkyl chain (e.g., from propyl to pentyl) generally has the following effects:
-
Melting and Clearing Points: Longer alkyl chains tend to decrease the melting point and increase the clearing point (the temperature at which the material becomes an isotropic liquid), thereby broadening the nematic (or other mesophase) temperature range. A wider mesophase range is highly desirable for the operational stability of LCDs across different environmental temperatures.
-
Viscosity: Viscosity typically increases with longer alkyl chains, which can negatively impact the switching speed of the liquid crystal display.
-
Birefringence (Δn): The change in birefringence with alkyl chain length is not always linear and depends on the overall molecular structure. However, for many common LC structures, a slight decrease or leveling-off of birefringence is observed with longer chains.
-
Dielectric Anisotropy (Δε): The alkyl chain has a less direct, but still noticeable, effect on dielectric anisotropy. The overall impact depends on the polar groups present in the rest of the molecule.
Comparative Data
| Property | trans-4-(trans-4-pentylcyclohexyl)cyclohexanol Derivative | This compound Derivative | Rationale |
| Expected Mesophase Range | Broader | Narrower | Longer alkyl chains generally lead to a wider liquid crystalline temperature range.[1][2] |
| Expected Clearing Point | Higher | Lower | Increased van der Waals interactions from the longer pentyl chain stabilize the mesophase to higher temperatures.[1][2] |
| Expected Viscosity | Higher | Lower | Increased chain length leads to greater intermolecular friction. |
| Switching Speed | Slower | Faster | Lower viscosity generally allows for faster reorientation of LC molecules in an electric field. |
Comparison in Polyimide Applications
In the realm of high-performance polymers, these di-cyclohexyl structures are used to synthesize specialty polyimides. These are not the conventional aromatic polyimides; instead, the inclusion of saturated rings leads to materials with improved optical transparency and lower dielectric constants, which are crucial for applications in flexible electronics and aerospace. The alcohol group would be chemically modified (e.g., converted to an amine or used to link to a dianhydride) to enable polymerization.
Structure-Property Relationships
The alkyl side chain in a polyimide structure can influence its thermal and mechanical properties:
-
Glass Transition Temperature (Tg): Longer, flexible alkyl chains can act as internal plasticizers, increasing the free volume between polymer chains and thus lowering the glass transition temperature.[3][4][5]
-
Mechanical Properties: The effect on mechanical properties can be complex. While increased free volume might lead to a lower tensile modulus (less stiffness), the increased van der Waals interactions from longer chains can sometimes enhance tensile strength.[3][4]
-
Solubility: The presence of alkyl groups generally improves the solubility of the resulting polyimide in organic solvents, which is advantageous for processing.[4]
-
Dielectric Constant: The introduction of aliphatic character, including these alkyl chains, tends to lower the dielectric constant of the polyimide, which is beneficial for microelectronics applications.
Comparative Data
Direct comparative data for polyimides synthesized from these specific precursors is scarce. However, studies on polyimides with varying alkyl side-chain lengths provide a clear trend.
| Property | Polyimide with Pentyl-cyclohexyl Moiety | Polyimide with Propyl-cyclohexyl Moiety | Rationale |
| Expected Glass Transition Temp. (Tg) | Lower | Higher | The longer pentyl chain increases free volume, leading to greater segmental motion at lower temperatures.[3][5] |
| Expected Tensile Modulus | Lower | Higher | The plasticizing effect of the longer alkyl chain reduces stiffness.[3] |
| Expected Solubility | Higher | Lower | The more significant non-polar character enhances solubility in organic solvents.[4] |
| Expected Coefficient of Thermal Expansion (CTE) | Higher | Lower | Increased free volume and chain flexibility generally lead to a higher CTE. |
Experimental Protocols
General Synthesis of trans-4-(trans-4-alkylcyclohexyl)cyclohexanol
The synthesis of these compounds typically involves a multi-step process starting from biphenyl. A common route is Friedel-Crafts acylation, followed by reduction and then catalytic hydrogenation to saturate the phenyl rings.
Workflow Diagram: Synthesis of Target Compounds
References
Unveiling Molecular Interactions: A Comparative Guide to Computational Predictions and Experimental Findings for Scoulerine
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides a detailed comparison of computationally predicted and experimentally determined binding affinities of the natural compound Scoulerine with its target, tubulin, a key protein involved in cell division.
Scoulerine, a protoberberine alkaloid, has demonstrated anti-mitotic properties, making it a molecule of interest in cancer research. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. This guide delves into a case study that employs computational docking and molecular dynamics simulations to predict how Scoulerine interacts with tubulin, followed by experimental validation using microscale thermophoresis.
Quantitative Comparison of Binding Affinities
The following table summarizes the computationally predicted and experimentally measured binding affinities (in terms of dissociation constant, Kd) of Scoulerine and known tubulin binders, colchicine and laulimalide, to different sites on tubulin.
| Ligand | Binding Site | Computational Method | Predicted Binding Affinity (kcal/mol) | Predicted Dissociation Constant (Kd) (M) | Experimental Method | Experimental Dissociation Constant (Kd) (M) |
| Scoulerine | Colchicine Site | Molecular Docking | -7.96 | 1.64 x 10⁻⁶ | Microscale Thermophoresis | Not directly measured at this site |
| Scoulerine | Laulimalide Site | Molecular Docking | -6.87 | 9.9 x 10⁻⁶ | Microscale Thermophoresis | Not directly measured at this site |
| Scoulerine | Overall (Free Tubulin) | - | - | - | Microscale Thermophoresis | ~1 x 10⁻⁵ |
| Colchicine | Colchicine Site | Molecular Docking | -9.32 | 1.89 x 10⁻⁷ | Microscale Thermophoresis | 6.76 x 10⁻⁷ |
| Laulimalide | Laulimalide Site | Molecular Docking | -7.5 | Not Reported | Not Reported | Not Reported |
Note: The experimental Kd for Scoulerine represents its binding to free tubulin dimers. The computational predictions pinpoint potential binding sites, while the experimental value provides an overall binding affinity.
Deciphering the Interaction: Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the process of their validation, the following diagrams illustrate the predicted signaling pathway of Scoulerine's interaction with tubulin and the experimental workflow used to validate these predictions.
Caption: Predicted dual mechanism of Scoulerine action on tubulin dynamics.
Caption: Workflow integrating computational and experimental approaches.
Experimental Protocols: A Closer Look at the Methodology
The experimental validation of the computationally predicted binding of Scoulerine to tubulin was performed using Microscale Thermophoresis (MST). This technique measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding to a ligand.
Microscale Thermophoresis (MST) Assay Protocol
-
Protein Labeling:
-
Purified tubulin is fluorescently labeled, typically using an NHS-ester dye that reacts with primary amines on the protein surface.
-
The labeling reaction is performed according to the manufacturer's protocol.
-
Unreacted dye is removed by size-exclusion chromatography.
-
The concentration and labeling efficiency of the fluorescently labeled tubulin are determined spectrophotometrically.
-
-
Sample Preparation:
-
A series of dilutions of the ligand (Scoulerine) is prepared in the assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
The concentration of the fluorescently labeled tubulin is kept constant.
-
The ligand dilutions are mixed with the labeled tubulin and incubated to allow binding to reach equilibrium.
-
-
MST Measurement:
-
The samples are loaded into hydrophilic capillaries.
-
The capillaries are placed in the MST instrument.
-
An infrared laser creates a precise temperature gradient within the capillary.
-
The fluorescence within the capillary is monitored as molecules move along the temperature gradient (thermophoresis).
-
The change in fluorescence is measured before and after the laser is turned on.
-
-
Data Analysis:
-
The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
This integrated approach, combining the predictive power of computational modeling with the empirical evidence from experimental assays, provides a robust framework for understanding molecular interactions and accelerating the drug discovery pipeline. The case of Scoulerine demonstrates a successful correlation between in silico predictions and in vitro findings, paving the way for further investigation into its therapeutic potential.
Efficacy comparison in different types of liquid crystal mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electro-optical performance of different types of liquid crystal (LC) mixtures. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate LC materials for their specific applications.
Key Performance Indicators of Liquid Crystal Mixtures
The efficacy of a liquid crystal mixture is primarily determined by its electro-optical properties, including response time, contrast ratio, and operating voltage. These parameters are crucial for the performance of liquid crystal-based devices.
-
Response Time: This is the time it takes for a liquid crystal molecule to reorient itself when an electric field is applied or removed. Faster response times are essential for applications requiring rapid switching, such as in high-refresh-rate displays.
-
Contrast Ratio: This is the ratio of the luminance of the brightest "on" state to the darkest "off" state. A high contrast ratio is critical for display applications to ensure clear and vibrant images.
-
Operating Voltage: This is the voltage required to switch the liquid crystal molecules between their different states. Lower operating voltages are desirable for reducing power consumption in electronic devices.[1][2][3]
Comparative Analysis of Liquid Crystal Types
Liquid crystals are broadly classified into several types based on their molecular arrangement. The most common types used in various applications are Nematic, Smectic, and Cholesteric liquid crystals. A newer class, Ferroelectric liquid crystals, offers significantly faster switching speeds. The following table summarizes the typical performance characteristics of these LC types.
| Liquid Crystal Type | Typical Response Time | Typical Contrast Ratio | Typical Operating Voltage | Key Characteristics & Applications |
| Nematic | 5-10 ms[4] | >1000:1[4] | Low (e.g., < 5V) | Molecules are aligned in a common direction but have no positional order. Widely used in standard displays like TVs and monitors due to their balanced performance and cost-effectiveness.[4][5] |
| Smectic | < 1 ms[4] | >2000:1[4] | Moderate | Molecules are arranged in well-defined layers, providing a more ordered structure. Their faster switching speeds are advantageous for specialized, high-speed displays.[4][5] |
| Cholesteric | 10-100 ms[4] | 10:1 to 50:1[4] | Low (can be bistable) | Molecules are arranged in a helical structure, which allows them to reflect light of specific colors. Suitable for low-power, reflective displays and e-paper.[4] |
| Ferroelectric | ~1 µs[6] | High | Low | Possess spontaneous electric polarization, leading to extremely fast switching times, making them ideal for microdisplays and other high-speed applications.[6][7] |
Experimental Protocols
Accurate and reproducible measurement of the electro-optical properties of liquid crystal mixtures is essential for their characterization and comparison. Below are detailed methodologies for measuring key performance parameters.
Experimental Protocol for Measuring Response Time
The response time of a liquid crystal cell is typically measured using an optical switching method.[8][9]
Objective: To determine the rise time (τ_on) and decay time (τ_off) of a liquid crystal cell.
Materials and Equipment:
-
Liquid crystal cell filled with the mixture under investigation.
-
Polarizing optical microscope.
-
He-Ne laser (or another stable light source).
-
Photodiode detector.[9]
-
Function generator to apply a square wave voltage.[9]
-
Digital storage oscilloscope to record the photodetector output.[9]
-
Sample holder with temperature control.
Procedure:
-
Sample Preparation: Place the liquid crystal cell in the sample holder of the polarizing microscope.
-
Optical Setup: Position the cell between two crossed polarizers. The optic axis of the liquid crystal layer should be at a 45° angle to the transmission axes of the polarizers to achieve maximum light modulation.
-
Signal Generation: Connect the function generator to the electrodes of the liquid crystal cell. Set the generator to produce a square wave voltage with a frequency of 1 Hz and an appropriate amplitude to fully switch the liquid crystal.[8][9]
-
Detection and Measurement:
-
Align the He-Ne laser so that the beam passes through the polarizer, the liquid crystal cell, the analyzer, and finally into the photodiode detector.
-
Connect the output of the photodiode to the digital storage oscilloscope.
-
Apply the square wave voltage to the cell. The oscilloscope will display the change in light intensity as the liquid crystal switches between its "on" and "off" states.
-
-
Data Analysis:
-
Measure the rise time (τ_on) as the time taken for the light intensity to go from 10% to 90% of its maximum value when the voltage is applied.
-
Measure the decay time (τ_off) as the time taken for the light intensity to go from 90% to 10% of its maximum value when the voltage is removed.[9]
-
Experimental Protocol for Measuring Contrast Ratio
The contrast ratio is determined by measuring the light transmission through the liquid crystal cell in its brightest and darkest states.
Objective: To calculate the contrast ratio of a liquid crystal cell.
Materials and Equipment:
-
Same as for the response time measurement.
-
A stable, uniform light source.
Procedure:
-
Setup: Use the same optical setup as for the response time measurement, with the liquid crystal cell placed between crossed polarizers.
-
"Off" State Measurement (Dark State):
-
With no voltage applied to the liquid crystal cell, measure the light intensity passing through the system using the photodiode detector. This gives the minimum transmission (I_min).
-
-
"On" State Measurement (Bright State):
-
Apply a voltage to the liquid crystal cell that is sufficient to cause the maximum possible change in the liquid crystal's orientation, leading to the highest light transmission.
-
Measure the light intensity passing through the system with the photodiode detector. This gives the maximum transmission (I_max).
-
-
Calculation:
-
The contrast ratio (CR) is calculated as the ratio of the maximum transmission to the minimum transmission: CR = I_max / I_min
-
Visualizations
Experimental Workflow for Electro-Optical Characterization
The following diagram illustrates the general workflow for measuring the electro-optical properties of a liquid crystal mixture.
Caption: Workflow for LC electro-optical characterization.
Logical Relationship of Key Performance Indicators
The following diagram illustrates the relationship between the fundamental properties of a liquid crystal mixture and its key electro-optical performance indicators.
References
- 1. researchgate.net [researchgate.net]
- 2. ti.com [ti.com]
- 3. Driving Your Display - Golden View Display [goldenviewdisplay.com]
- 4. huaxianjing.com [huaxianjing.com]
- 5. dakenchem.com [dakenchem.com]
- 6. OPG [opg.optica.org]
- 7. mdpi.com [mdpi.com]
- 8. physicsopenlab.org [physicsopenlab.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a combustible and hazardous chemical. Adherence to these procedures is critical to ensure compliance with regulations and to minimize environmental impact.
Hazard Profile of this compound:
Before handling, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, this chemical is harmful to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Minimization: The first step in responsible chemical management is to minimize waste generation. This can be achieved by:
-
Ordering only the necessary quantities of the chemical.[2]
-
Careful planning of experiments to reduce the amount of excess material.
-
Avoiding the preparation of large stock solutions when smaller amounts are sufficient.
2. Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
3. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[2][3][4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently, producing heat or toxic gases.[3][5] For instance, store it separately from strong acids, bases, and oxidizing agents.[6]
4. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[2][3] This area should be at or near the point of waste generation.
-
Container Management: Keep the waste container closed at all times except when adding waste.[2][4] Ensure the exterior of the container is clean and free of contamination.
-
Storage Conditions: Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[7][8]
5. Disposal Procedure:
-
Do Not Dispose Down the Drain: Due to its hazardous nature and harm to aquatic life, this compound must not be disposed of down the sink.[1][9]
-
Contact Environmental Health and Safety (EHS): The primary and mandatory step for disposal is to contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[2] They are trained and equipped to handle and dispose of hazardous chemical waste in accordance with federal, state, and local regulations.[10]
-
Follow Institutional Guidelines: Adhere strictly to your organization's specific procedures for hazardous waste pickup requests.
6. Empty Container Disposal:
-
Rinsing: For empty containers that held this compound, triple rinse them with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Container Defacing: After thorough cleaning, deface or remove the original label to prevent misuse.[4]
-
Final Disposal: Once cleaned and defaced, the empty container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. trans-4-Propylcyclohexanol | 77866-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. gjchemical.com [gjchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
